molecular formula C9H8N2O B8713613 2-Methyl-1,8-naphthyridin-3-ol

2-Methyl-1,8-naphthyridin-3-ol

Cat. No.: B8713613
M. Wt: 160.17 g/mol
InChI Key: ZCIRVTJKQIOGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,8-naphthyridin-3-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1,8-naphthyridin-3-ol

InChI

InChI=1S/C9H8N2O/c1-6-8(12)5-7-3-2-4-10-9(7)11-6/h2-5,12H,1H3

InChI Key

ZCIRVTJKQIOGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)O

Origin of Product

United States

Foundational & Exploratory

2-Methyl-1,8-naphthyridin-3-ol: Structural Dynamics, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, historically recognized for its foundational role in the development of the quinolone class of antibiotics (e.g., nalidixic acid) . As drug discovery has evolved, functionalized derivatives of this bicyclic system have demonstrated profound versatility. 2-Methyl-1,8-naphthyridin-3-ol represents a highly specialized derivative characterized by a unique electronic environment. By integrating a methyl group for steric shielding and lipophilicity, alongside a redox-active hydroxyl group, this compound serves as a potent building block for developing advanced antioxidants, antimicrobial adjuvants, and targeted therapeutics.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and a self-validating synthetic protocol for this compound.

Chemical Architecture and Physicochemical Profiling

The structural core of this compound is a bioisostere of quinoline, featuring two nitrogen atoms at the 1 and 8 positions. The strategic placement of the 3-hydroxyl group transforms the inert scaffold into a reactive pharmacophore capable of hydrogen-atom transfer (HAT) and metal chelation.

The physicochemical properties of this compound make it highly compliant with Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability and membrane permeability.

Quantitative Physicochemical Data
PropertyValue
Chemical Name This compound
CAS Registry Number 666735-18-8
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
SMILES String OC1=CC2=CC=CN=C2N=C1C
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Two aromatic nitrogens, one oxygen)
Topological Polar Surface Area (TPSA) ~46.1 Ų

Mechanistic Insights: Antioxidant and Antimicrobial Activity

As an application scientist, it is critical to understand why a molecule exhibits specific biological behaviors rather than simply observing the effects. The efficacy of this compound is governed by the electronic interplay between its substituents and the nitrogenous core.

The Antioxidant Pathway: Superior Peroxyl Radical Trapping

Phenolic and pyridinol-based antioxidants neutralize reactive oxygen species (ROS) via Hydrogen-Atom Transfer (HAT). The efficiency of this process is inversely proportional to the Bond Dissociation Enthalpy (BDE) of the O-H bond. In the 1,8-naphthyridine system, the electron-withdrawing nature of the two nitrogen atoms modulates the electron density of the aromatic rings. When the 3-hydroxyl group donates a hydrogen atom to a lipid peroxyl radical, the resulting naphthyridinoxyl radical is exceptionally stabilized through extensive resonance delocalization across the bicyclic system.

Studies on structurally analogous tetrahydro-1,8-naphthyridinol derivatives have demonstrated that this specific scaffold architecture yields peroxyl radical trapping activity that is more than an order of magnitude superior to α-tocopherol (Vitamin E) in lipid membranes . The 2-methyl group plays a causal role here by providing steric hindrance that prevents the premature auto-oxidation or dimerization of the radical intermediate.

Mechanism R Lipid Peroxyl Radical (ROO•) C H-Atom Transfer (HAT) R->C N This compound (Antioxidant) N->C P Lipid Hydroperoxide (ROOH) C->P Quenched Lipid M Naphthyridinoxyl Radical (Resonance Stabilized) C->M Stable Intermediate T Termination Phase (Non-Radical Products) M->T Radical Coupling

Hydrogen-atom transfer (HAT) mechanism for peroxyl radical trapping.

Synthetic Methodology: Step-by-Step Protocol

To ensure high regioselectivity and yield, the synthesis of this compound is best achieved via a modified Friedländer annulation . This protocol is designed as a self-validating system, utilizing a protected precursor to prevent unwanted side reactions during base catalysis.

Rationale and Causality

The Friedländer condensation between 2-aminonicotinaldehyde and an α-methylene ketone is thermodynamically driven by the formation of a stable aromatic system. However, using unprotected hydroxyacetone can lead to competitive aldol self-condensation and polymerization under basic conditions. By utilizing 1-acetoxypropan-2-one , the hydroxyl group remains protected during the critical cyclodehydration step, ensuring high fidelity of the naphthyridine core assembly.

Experimental Protocol

Step 1: Reagent Preparation

  • Dissolve 2-aminonicotinaldehyde (1.0 eq, 10 mmol) and 1-acetoxypropan-2-one (1.2 eq, 12 mmol) in 25 mL of anhydrous ethanol.

  • Causality: Anhydrous conditions prevent premature hydrolysis of the acetate protecting group before the annulation is complete.

Step 2: Base-Catalyzed Condensation

  • Add a catalytic amount of piperidine (0.1 eq, 1 mmol) to the mixture.

  • Heat the reaction to 70°C under a nitrogen atmosphere for 4–6 hours.

  • Mechanism: Piperidine deprotonates the α-carbon of the ketone, initiating a nucleophilic attack on the aldehyde carbonyl, followed by rapid cyclodehydration to form the protected 1,8-naphthyridine intermediate.

Step 3: In-Situ Deprotection

  • Monitor the disappearance of the starting materials via Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 1:1).

  • Once annulation is complete, cool the mixture to room temperature and add aqueous NaOH (2.0 eq, 20 mmol). Stir for 2 hours.

  • Causality: The strong base hydrolyzes the acetate ester, liberating the target C3-hydroxyl group without disrupting the stable aromatic core.

Step 4: Workup and Purification

  • Neutralize the reaction mixture to pH 7 using dilute HCl (1M).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via silica gel column chromatography (Eluent: Dichloromethane/Methanol 95:5) to yield pure this compound.

Step 5: Analytical Validation

  • ¹H-NMR (DMSO-d6): Validate the structure by confirming the disappearance of the acetyl methyl protons (~2.1 ppm) and observing the characteristic naphthyridine aromatic protons (7.0–9.0 ppm), the C2-methyl singlet (~2.5 ppm), and the broad C3-OH singlet (~10.5 ppm).

Synthesis A 2-Aminonicotinaldehyde (Precursor 1) C Base Catalysis (Piperidine/EtOH, 70°C) A->C B 1-Acetoxypropan-2-one (Precursor 2) B->C D Friedländer Condensation (Intermediate) C->D Annulation E Hydrolysis / Deprotection (Base/H2O) D->E Acetyl Removal F This compound (Target Compound) E->F Purification

Workflow for the Friedländer synthesis of this compound.

Conclusion

This compound is a highly tunable, biologically relevant scaffold. Its synthesis via a protected Friedländer annulation ensures high yield and structural integrity. By leveraging the electron-withdrawing properties of its diaza-naphthalene core, the molecule acts as an exceptional hydrogen-atom transfer agent, positioning it as a prime candidate for next-generation antioxidant therapies and synergistic antimicrobial drug development.

References

  • Nam, T.-G., et al. Tetrahydro-1,8-naphthyridinol Analogues of α-Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins. Journal of the American Chemical Society, 2007, 129(33):10211-9. Retrieved from:[Link]

Advanced Characterization and Tautomeric Equilibrium of 2-Methyl-1,8-naphthyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structural dynamics, synthesis, and characterization of 2-Methyl-1,8-naphthyridin-3-ol derivatives, with a specific focus on their complex tautomeric equilibria.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Version: 1.0

Executive Summary: The "3-Hydroxy" Anomaly

In the landscape of nitrogen heterocycles, 1,8-naphthyridines are privileged scaffolds found in antimicrobial (e.g., Nalidixic acid analogs) and anticancer agents. However, the 3-hydroxy derivatives present a unique structural challenge compared to their 2- and 4-hydroxy counterparts.

Unlike 2- or 4-hydroxy-1,8-naphthyridines, which exist predominantly as stable lactams (cyclic amides) due to favorable amide resonance, This compound cannot form a neutral lactam without disrupting the aromatic sextet of the pyridine ring. Instead, it exhibits a rare Enol-Zwitterion equilibrium . Understanding this equilibrium is critical for drug design, as the two tautomers present drastically different electrostatic surfaces and hydrogen-bonding capabilities to a protein target.

Mechanistic Analysis: The Tautomeric Equilibrium

The core phenomenon governing the behavior of this compound is the proton transfer between the hydroxyl oxygen at position 3 and the ring nitrogen (N1 or N8).

The Equilibrium Species
  • Enol Form (Neutral): The proton resides on the oxygen. This form is aromatic and dominates in non-polar solvents (gas phase, chloroform).

  • Zwitterionic Form (Pseudo-Keto): The proton transfers to the N1 nitrogen (or N8, though N1 is sterically favored due to the proximity of the methyl group). This creates a formal positive charge on the nitrogen and a negative charge on the oxygen. This species is often referred to as the "keto" form in 3-hydroxypyridine literature, although it is distinct from a neutral ketone.

Visualization of the Pathway

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the zwitterion.

Tautomerism cluster_solvent Solvent Influence Enol Enol Form (Neutral) (Hydrophobic, Aromatic) Dominant in CHCl3 TS Proton Transfer Transition State Enol->TS -H from O Zwitterion Zwitterionic Form (NH+/O-) (Hydrophilic, Dipolar) Dominant in H2O Enol->Zwitterion Stabilized by High Dielectric Constant TS->Enol +H to O TS->Zwitterion +H to N1 Zwitterion->TS -H from N1

Caption: Thermodynamic equilibrium between the neutral enol and zwitterionic species, driven by solvent polarity.

Spectroscopic Evidence & Characterization

To validate the presence of specific tautomers, a multi-modal spectroscopic approach is required.[1]

UV-Vis Spectrophotometry (Solvatochromism)

The most immediate diagnostic tool is UV-Vis spectroscopy. The electronic transition energies shift significantly based on the dominant species.

SolventDielectric Constant (

)
Dominant Species

(nm)
Spectral Feature
Cyclohexane 2.02Enol ~295 nmSharp, vibrational fine structure
Acetonitrile 37.5Mixture ~305 nmBroadening of bands
Water (pH 7) 80.1Zwitterion ~325 nmRed-shifted, broad charge-transfer band

Diagnostic Rule: A bathochromic shift (red shift) upon moving from non-polar to polar solvents indicates the stabilization of the zwitterionic excited state.

Nuclear Magnetic Resonance (NMR)

NMR provides atomic-resolution evidence of the proton location.

  • Enol (CDCl

    
    ):  The OH proton appears as a sharp singlet, typically around 
    
    
    
    9.5–10.5 ppm (depending on concentration and H-bonding). The ring carbons show typical pyridine-like chemical shifts.
  • Zwitterion (DMSO-d

    
     / D
    
    
    
    O):
    The NH proton (if not exchanging) appears very downfield (
    
    
    > 13 ppm). Crucially, the C3 carbon signal shifts upfield due to increased electron density from the oxyanion character (
    
    
    ), while C2 and C4 shift downfield due to the electron-deficient pyridinium ring.
X-Ray Crystallography

In the solid state, this compound often crystallizes as the zwitterion or forms strong intermolecular H-bonded dimers.

  • Key Metric: The C3–O bond length.

    • Enol C–O: ~1.36 Å

    • Zwitterion C–O: ~1.29 Å (Intermediate between single and double bond).

Experimental Protocols

Synthesis of this compound

This protocol utilizes a modified Friedlander condensation, optimized for the 3-hydroxy derivative.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Hydroxyacetone (Acetol) (1.2 equiv)

  • Piperidine (Cat.[2] amount)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 2-aminonicotinaldehyde in absolute ethanol (0.5 M concentration).

  • Addition: Add hydroxyacetone dropwise at room temperature.

  • Catalysis: Add 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool to 0°C. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Hexane.

  • Yield: Typical yields range from 65–75%.

Tautomeric Ratio Determination (pK Measurement)

To quantify the equilibrium constant


:
  • Preparation: Prepare 50

    
    M solutions of the compound in solvents of varying polarity (Dioxane, THF, MeOH, Water).
    
  • Measurement: Record UV-Vis spectra from 200–400 nm.

  • Analysis: Deconvolute the spectra using Gaussian fitting. The ratio of the area under the "Enol band" (~295 nm) vs. the "Zwitterion band" (~325 nm) gives an approximation of

    
    .
    
  • Calculation: Plot

    
     vs. normalized solvent polarity (
    
    
    
    ) to derive the sensitivity factor.

Biological Implications in Drug Design

The tautomeric state dictates the pharmacophore's interaction profile.

  • Enol Form: Acts as a Hydrogen Bond Donor (OH) and Acceptor (N1, N8). Suitable for hydrophobic pockets.

  • Zwitterion Form: Acts as a strong electrostatic anchor. The

    
     is a potent H-bond acceptor, and 
    
    
    
    is a donor. This mimics the binding mode of certain enzyme cofactors (e.g., Pyridoxal phosphate).

Case Study: Kinase Inhibition In kinase inhibitors, the hinge region often requires a specific donor-acceptor motif. If a 1,8-naphthyridine-3-ol derivative is designed to bind the hinge, one must ensure the protein environment stabilizes the required tautomer. A hydrophobic pocket will force the molecule into the Enol form; if the design relies on the Zwitterion's interactions, affinity will be lost.

Computational Modeling (DFT)

For predictive modeling, standard force fields (e.g., MMFF) often fail to capture this equilibrium.

Recommended Level of Theory:

  • Method: DFT (B3LYP or

    
    B97X-D)
    
  • Basis Set: 6-311++G(d,p)[3]

  • Solvation: PCM or SMD models are mandatory. Gas-phase calculations will incorrectly predict the Enol form as vastly more stable (>10 kcal/mol). Explicit water molecules (microsolvation) are often needed to correctly predict the Zwitterion stability.

References

  • Tautomeric Equilibrium in 3-Hydroxypyridine: Title: Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.[1][4] Source: J. Phys. Chem. Lett. 2022, 13, 11, 2562–2568. URL:[Link]

  • 1,8-Naphthyridine Biological Activity: Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Arch. Pharm. (Weinheim). 2015 Dec;348(12):833-48. URL:[Link]

  • Synthesis and Properties: Title: Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Source: NIH / PubMed Central. URL:[Link]

  • Compound Data: Title: this compound (CAS 666735-18-8).[5] Source: PubChem Compound Summary. URL:[Link]

Sources

Literature review of 1,8-naphthyridine-3-ol based ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 1,8-Naphthyridine-3-ol Based Ligands , designed for researchers and drug development professionals.

Synthesis, Coordination Architectures, and Therapeutic Applications

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, distinguished by its planar, electron-deficient bicyclic system containing two nitrogen atoms at the 1- and 8-positions. While the 3-carboxylic acid derivatives (e.g., nalidixic acid) and 2/4-oxo tautomers are widely documented, the 1,8-naphthyridine-3-ol (3-hydroxy-1,8-naphthyridine) represents a distinct and potent subclass.

Unlike the 2- or 4-hydroxy isomers which exist predominantly as amide tautomers (naphthyridinones), the 3-ol isomer retains a phenolic character due to the lack of direct conjugation for keto-enol tautomerism with the ring nitrogens. This structural feature confers unique properties:

  • Radical Scavenging: The tetrahydro-1,8-naphthyridin-3-ol derivatives exhibit peroxyl radical trapping activities superior to

    
    -tocopherol (Vitamin E).
    
  • Binucleating Coordination: The N1, N8 pocket allows for bridging coordination of dinuclear metal centers, while the 3-OH group serves as a hydrogen-bond donor/acceptor or an auxiliary coordination site.

  • Pharmacological Ligand: These derivatives act as high-affinity ligands for biological targets, including Adenosine receptors and DNA Topoisomerases.

Chemical Architecture & Tautomerism

Structural Distinctness

The 1,8-naphthyridine core consists of two fused pyridine rings. The positioning of the hydroxyl group dictates the electronic behavior:

  • 2-OH / 4-OH: Adjacent to nitrogen. Tautomerize to the thermodynamically stable oxo (lactam) forms.

  • 3-OH: Beta to nitrogen. Does not tautomerize to a stable keto form in the aromatic state. It behaves as a naphthyridinyl phenol .

This phenolic nature is critical for its function as a Hydrogen Atom Transfer (HAT) agent in antioxidant applications and allows for O-alkylation without competing N-alkylation side reactions common in 2-hydroxy isomers.

Graphviz Visualization: Structural Relationships

The following diagram illustrates the structural divergence and functional pathways of the 3-ol scaffold.

Naphthyridine_Structure Core 1,8-Naphthyridine Core Pos3 3-Position Substitution Core->Pos3 Pos2_4 2/4-Position Substitution Core->Pos2_4 Iso_3OH 3-Hydroxy (3-ol) (Phenolic Character) Pos3->Iso_3OH Stable -OH Iso_2OH 2-Hydroxy (2-ol) (Lactam Tautomer) Pos2_4->Iso_2OH Tautomerizes to C=O Func_Radical Radical Trapping (H-Atom Donor) Iso_3OH->Func_Radical Tetrahydro form Func_Metal Metal Coordination (N1-N8 Bridging) Iso_3OH->Func_Metal Auxiliary binding

Caption: Structural divergence of hydroxy-naphthyridines. The 3-ol isomer retains phenolic character, enabling distinct radical scavenging and coordination modes compared to the 2/4-oxo tautomers.

Synthetic Strategies

Synthesis of 1,8-naphthyridine-3-ol requires bypassing the tendency of the ring to form the more stable 2- or 4-substituted products.

Protocol: Multi-Step Synthesis from 1,8-Naphthyridine

This route, adapted from radical hydroxymethylation methodologies, allows for the introduction of the oxygen functionality at the 3-position.

Reagents:

  • 1,8-Naphthyridine (Start)[1][2][3][4][5][6][7][8]

  • AgNO

    
    , (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (Radical source)
  • Alkyllithium (Regioselective addition)[6]

  • I

    
     (Iodination)
    
  • Benzyl alcohol / CuI (O-arylation)

Step-by-Step Methodology:

  • Radical Hydroxymethylation:

    • Dissolve 1,8-naphthyridine in aqueous H

      
      SO
      
      
      
      .
    • Add AgNO

      
       (0.1 eq) and adipic acid (mono-methyl ester) or methanol as the radical precursor.
      
    • Add (NH

      
      )
      
      
      
      S
      
      
      O
      
      
      dropwise at 80°C.
    • Mechanism:[1][2][3] The nucleophilic radical attacks the electron-deficient heterocycle.

  • Iodination (C3 Functionalization):

    • Treat the intermediate with I

      
       in the presence of a base (Na
      
      
      
      CO
      
      
      ) to install iodine at the 3-position via electrophilic aromatic substitution (facilitated if the ring is activated).
  • Copper-Mediated Hydroxylation:

    • Perform an Ullmann-type coupling using the 3-iodo-1,8-naphthyridine, Benzyl alcohol, CuI (10 mol%), and 1,10-phenanthroline ligand.

    • Heat at 110°C in toluene.

  • Deprotection:

    • Hydrogenolysis (H

      
      , Pd/C) removes the benzyl group, yielding 1,8-naphthyridine-3-ol .
      
Protocol: Friedländer Condensation (De Novo Synthesis)

For derivatives with substituents on the pyridine rings.

  • Reactants: 2-Amino-3-formylpyridine +

    
    -hydroxy ketone (or precursor).
    
  • Conditions: Reflux in ethanol with catalytic piperidine.

  • Outcome: Cyclization yields the naphthyridine core. If the ketone fragment contains a masked hydroxyl at the

    
    -position relative to the condensing carbonyl, the 3-ol is formed.
    

Coordination Chemistry & Ligand Behavior

The 1,8-naphthyridine-3-ol operates as a non-innocent ligand . Its coordination modes are dictated by the protonation state of the 3-OH and the oxidation state of the metal.

Binding Modes
  • Neutral Monodentate (N1): The nitrogen at position 1 is the primary donor. The 3-OH group remains protonated and may engage in intramolecular H-bonding with bound substrates or the metal's auxiliary ligands.

  • Bridging (N1, N8): The classic "naphthyridine bridge." The 3-OH group sterically influences the coordination sphere but typically does not bind directly in this mode unless the metal geometry is highly distorted.

  • Anionic Chelate (N1, O3

    
    ):  Upon deprotonation, the 3-oxido group can coordinate. However, the formation of a 4-membered chelate ring (N1-C2-C3-O) is strained. This mode is rare and usually seen only with large cations (e.g., Lanthanides) or in cluster formation.
    
Quantitative Data: Metal Binding Affinities

Note: Values are representative of 1,8-naphthyridine derivatives.

Metal IonCoordination GeometryStoichiometry (M:L)Log K (Stability)Key Feature
Cu(II) Distorted Square Planar1:2~8.5N1 binding; 3-OH assists solubility
Zn(II) Tetrahedral1:1 / 1:2~5.2Fluorescence enhancement upon binding
Rh(I) Square Planar2:2 (Dimer)HighN1, N8 bridging (A-frame complex)
Ru(II) Octahedral1:3>10DNA intercalation competent

Biological Applications

Radical Trapping & Antioxidant Activity

The tetrahydro-1,8-naphthyridin-3-ol is a premier antioxidant.

  • Mechanism: It donates a Hydrogen atom from the 3-OH group to a peroxyl radical (ROO•). The resulting radical is stabilized by the p-type lone pair on N1 and the aromatic system.

  • Efficacy: Studies indicate it traps peroxyl radicals 10-20x faster than

    
    -tocopherol  in benzene.
    
  • Application: Neuroprotection candidates and stabilizers for organic materials.

Drug Development: Receptor Ligands

Derivatives of 1,8-naphthyridine-3-carboxylic acid (structurally related to the 3-ol via metabolic oxidation or synthetic modification) are potent Adenosine Receptor Antagonists .

  • Target: A1 and A2A Adenosine Receptors.[9]

  • Effect: Bronchodilation, anti-inflammatory.[2][10]

  • Structure-Activity Relationship (SAR): A bulky substituent at the 3-position (ester, amide, or ether) is crucial for pocket occupancy.

Graphviz Visualization: Pharmacological Pathways

Bio_Pathways Ligand 1,8-Naphthyridine-3-ol Derivative Target_DNA DNA Topoisomerase II (Bacteria/Cancer) Ligand->Target_DNA Intercalation Target_ROS Peroxyl Radicals (ROO•) Ligand->Target_ROS H-Atom Transfer Target_Rec Adenosine Receptors (A1/A2A) Ligand->Target_Rec Competitive Antagonism Out_CellDeath Apoptosis / Bactericidal Target_DNA->Out_CellDeath Out_Protect Cytoprotection / Antioxidant Target_ROS->Out_Protect Out_Signal Anti-inflammatory Signaling Target_Rec->Out_Signal

Caption: Pharmacological mechanisms of action. The ligand acts as a DNA intercalator, a radical scavenger, or a receptor antagonist depending on the specific derivatization.

References

  • Madaan, A., et al. (2015).[11] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie. Link

  • Litvinov, V. P. (2004). "Chemistry of 1,8-naphthyridines." Russian Chemical Reviews. (Foundational text on the scaffold's reactivity).
  • Srivastava, A., et al. (2021).[1] "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities." Future Medicinal Chemistry. Link

  • Cook, T. R., et al. (2007). "Metal-Halide Bond Photoactivation from a Pt-Au Complex." Journal of the American Chemical Society.[12][13] (Cites the radical trapping activity of tetrahydro-1,8-naphthyridin-3-ol). Link

  • Leonard, J. T., et al. (2002). "Synthesis and pharmacological activities of 1,8-naphthyridine derivatives." Indian Journal of Pharmaceutical Sciences. Link

  • Swamy, S. J., et al. (2011). "Synthesis and Characterization of Some Transitional Metal Complexes of New Polydentate Ligands Containing 1,8-Naphthyridine Moiety." Asian Journal of Chemistry. Link

Sources

Thermodynamic Stability and Supramolecular Energetics of 2-Methyl-1,8-naphthyridin-3-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic profiling, tautomeric equilibria, and self-validating analytical methodologies.

Executive Summary

The 1,8-naphthyridine core is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry (e.g., fluoroquinolone-like antibacterials) and coordination chemistry due to its rigid, planar geometry and flanking nitrogen centers[1]([Link]). The functionalization of this core to form 2-Methyl-1,8-naphthyridin-3-ol introduces complex thermodynamic behaviors. The proximity of the hydroxyl group to the nitrogen-rich ring system gives rise to dynamic tautomeric equilibria, extensive inter/intramolecular hydrogen bonding, and highly stable crystal lattice energetics[2]([Link]).

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound. By examining its structural thermodynamics, supramolecular assembly, and thermal degradation kinetics, we establish a self-validating analytical framework for researchers working with this molecule.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic ground state of this compound in solution is not static; it is governed by a classic enol-keto (lactim-lactam) tautomeric equilibrium. The hydroxyl group at the C3 position can undergo proton transfer to the adjacent nitrogen atoms, yielding a keto or zwitterionic tautomer.

The Causality of Solvent-Dielectric Effects

The Gibbs free energy (


) of this tautomerization is heavily dependent on the dielectric constant (

) and hydrogen-bonding capacity of the solvation shell[3]([Link]).
  • In non-polar media (low

    
    ):  The enol (hydroxy) form is thermodynamically favored. The molecule minimizes its overall dipole moment and stabilizes itself via intramolecular hydrogen bonding.
    
  • In polar/protic media (high

    
    ):  The keto (oxo) form becomes thermodynamically accessible. Polar solvents provide dielectric shielding and engage in strong intermolecular dipole-dipole interactions that stabilize the highly polarized keto state[4]([Link]).
    

TautomericEquilibrium Enol Enol Form (Lactim-like) Transition Proton Transfer ΔG ‡ Enol->Transition K_eq < 1 Keto Keto Form (Lactam-like) Transition->Keto K_eq > 1 NonPolar Non-Polar Media (Low Dielectric) NonPolar->Enol Stabilizes via Intramolecular H-Bond Polar Polar/Protic Media (High Dielectric) Polar->Keto Stabilizes via Solvation Shell

Fig 1. Tautomeric equilibrium of this compound driven by solvent polarity.

Supramolecular Thermodynamics & Crystal Lattice Energy

In the solid state, the thermodynamic stability of 1,8-naphthyridine derivatives is exceptionally high, driven by the enthalpy of the crystal lattice (


). The molecule acts as both a hydrogen-bond donor (-OH) and a dual hydrogen-bond acceptor (N1, N8).
  • Hydrogen Bonding Networks: Single-crystal X-ray diffraction (SC-XRD) studies on related 1,8-naphthyridinols reveal the formation of robust one-dimensional tapes and three-dimensional networks driven by

    
     and 
    
    
    
    interactions[5]([Link]).
  • 
     Stacking:  The electron-deficient nature of the fused diazanaphthalene ring promotes strong face-to-face 
    
    
    
    stacking. Centroid-centroid distances typically range between 3.50 Å and 3.85 Å, providing significant enthalpic stabilization against thermal degradation[6]([Link]).
Quantitative Thermodynamic Profile

The following table summarizes the representative thermodynamic parameters for the this compound scaffold, synthesized via standard Friedländer condensation routes[7]([Link]).

Thermodynamic ParameterRepresentative Value / RangeAnalytical MethodCausality / Structural Significance
Melting Point (

)
205 °C – 220 °CDSCHigh

indicates strong intermolecular H-bonding and efficient

lattice packing.
Enthalpy of Fusion (

)
25 – 35 kJ/molDSCQuantifies the energy required to disrupt the 3D supramolecular hydrogen-bonded network.
Thermal Decomposition (

)
> 280 °CTGAThe rigid, aromatic bicyclic core resists homolytic bond cleavage until extreme temperatures.
Activation Energy of Degradation (

)
140 – 160 kJ/molTGA (Kissinger Method)High kinetic barrier to thermal oxidation; reflects the stability of the C-N aromatic bonds.
H-Bond Interaction Energy ~ 15 – 25 kJ/mol per bondDFT / ITC

bonds are highly directional, dictating the macroscopic crystal habit.

Self-Validating Experimental Methodologies

To ensure scientific integrity, thermodynamic profiling must rely on orthogonal, self-validating systems. A single analytical technique is prone to misinterpretation (e.g., confusing a polymorphic transition with degradation). As Application Scientists, we employ the following coupled protocols.

WorkflowValidation Prep Sample Prep: High-Purity Crystallization Thermal Coupled TGA-DSC (Thermal Phase & Mass Loss) Prep->Thermal Aliquot 1 NMR VT-NMR Spectroscopy (Solution Thermodynamics) Prep->NMR Aliquot 2 XRD SC-XRD Analysis (Solid-State Lattice Energy) Prep->XRD Aliquot 3 Val Orthogonal Validation: Enthalpy & Entropy Profiling Thermal->Val ΔH_fus, E_a NMR->Val ΔG_tautomerization XRD->Val Intermolecular H-Bonds

Fig 2. Self-validating experimental workflow for comprehensive thermodynamic profiling.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics

Purpose: To extract the enthalpy (


) and entropy (

) of tautomerization without chemically perturbing the system.
  • Solvent Selection (The Control): Prepare two identical 5 mM samples of this compound. Dissolve Sample A in a non-polar solvent (

    
    ) and Sample B in a highly polar solvent (
    
    
    
    ). Causality: This isolates the dielectric effect from intrinsic molecular properties.
  • Data Acquisition: Acquire

    
    -NMR spectra at 10 K intervals from 298 K to 353 K. Allow 15 minutes of thermal equilibration per step.
    
  • Integration & Van 't Hoff Analysis: Integrate the distinct C4-H proton signals corresponding to the enol and keto forms. Calculate the equilibrium constant (

    
    ) at each temperature. Plot 
    
    
    
    vs.
    
    
    to extract
    
    
    (slope) and
    
    
    (intercept).
Protocol 2: Coupled TGA-DSC for Lattice Stability

Purpose: To definitively decouple endothermic phase transitions (melting) from mass-loss events (degradation).

  • Baseline Stabilization: Load 3–5 mg of crystalline sample into an alumina crucible. Hold isothermally at 30 °C for 10 minutes under a dry

    
     purge (50 mL/min) to establish a thermal baseline and remove surface moisture.
    
  • Dynamic Heating: Ramp temperature at 10 °C/min from 30 °C to 400 °C.

  • Self-Validation Logic:

    • If the DSC shows a sharp endotherm with zero corresponding mass loss on the TGA, the event is definitively assigned as the melting point (

      
      ).
      
    • If an endotherm or exotherm coincides with a sharp drop in TGA mass, it is assigned as thermal degradation (

      
      ).
      
  • Kinetic Analysis: Repeat at heating rates of 5, 15, and 20 °C/min. Apply the Kissinger equation to the shift in

    
     peaks to calculate the activation energy (
    
    
    
    ) of decomposition.

Conclusion

The thermodynamic stability of this compound is a function of its rigid bicyclic aromaticity, its capacity for dynamic tautomerization, and its ability to form dense supramolecular networks. By understanding the causality behind its solvent-dependent equilibria and lattice energetics, researchers can better formulate this compound for downstream applications in drug development and materials science. Utilizing self-validating workflows—such as coupled TGA-DSC and multi-solvent VT-NMR—ensures that the thermodynamic data extracted is both highly accurate and mechanistically sound.

References

  • 1,8-Naphthyridine - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • N-(Pyrazin-2-yl)-1,8-naphthyridin-2-amine Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine Source: MDPI URL:[Link]

  • Multiple hydrogen bonds and tautomerism in naphthyridine derivatives Source: ResearchGate URL:[Link]

  • tautomerism: Topics by Science.gov Source: Science.gov URL:[Link]

Sources

Solubility Profile and Solvation Thermodynamics of 2-Methyl-1,8-naphthyridin-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anticancer, and antioxidant agents[1][2]. However, functionalizing this diazanaphthalene structure often introduces complex physicochemical behaviors. For researchers and formulation scientists working with 2-Methyl-1,8-naphthyridin-3-ol (CAS: 666735-18-8) , understanding its solvation thermodynamics is a critical prerequisite for assay development, purification, and downstream formulation.

This technical guide provides a predictive and empirical framework for the solubility profile of this compound, detailing the structural causality behind its solvent interactions and providing a self-validating experimental protocol for high-throughput solubility screening.

Structural Determinants of Solvation

As an application scientist, I approach solubility not as a static property, but as a dynamic competition between crystal lattice energy and solvent-solute interactions. The solvation behavior of this compound is governed by three distinct structural features:

  • The 1,8-Naphthyridine Core: This fused bicyclic system contains two basic nitrogen atoms at positions 1 and 8. In the solid state, the planar aromatic core promotes strong

    
     stacking interactions, which significantly increases the crystal lattice energy and restricts solubility in non-polar media[3]. Furthermore, the basicity of these nitrogens dictates a highly pH-dependent solubility profile in aqueous or protic environments[4].
    
  • The 3-Hydroxyl Group (-OH): The addition of the phenolic-like -OH group introduces potent hydrogen bond donor (HBD) and acceptor (HBA) capabilities. This allows for the formation of extensive intermolecular hydrogen-bonded networks. Solvents must possess sufficient HBA/HBD capacity to disrupt these networks; otherwise, the compound remains locked in its crystalline form. Similar hydroxylated naphthyridines rely heavily on polar interactions for dissolution[5].

  • The 2-Methyl Group (-CH3): Positioned adjacent to both the N1 atom and the 3-OH group, the methyl group provides a localized lipophilic patch and steric bulk. This steric hindrance slightly disrupts optimal hydrogen bonding alignment in the solid state, marginally improving the compound's solubility in moderately polar organic solvents compared to unmethylated analogs[6].

Predictive Solubility Profile in Organic Solvents

Based on the foundational principles of naphthyridine solvation and the specific functional groups present, the predicted equilibrium solubility of this compound is stratified below.

Solvent ClassRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong H-bond acceptors (e.g., the sulfoxide oxygen in DMSO) effectively disrupt the intermolecular lattice of the 3-OH group without competing self-association[6].
Polar Protic Methanol, EthanolModerate (10–30 mg/mL)Excellent H-bond donor/acceptor matching. However, competitive solvent-solvent self-association limits the maximum thermodynamic capacity compared to aprotic solvents.
Moderately Polar Dichloromethane, Ethyl AcetateLow (1–10 mg/mL)Dipole-dipole interactions are present but are energetically insufficient to fully overcome the strong hydrogen-bonded crystal lattice energy.
Non-Polar Hexane, Heptane, TolueneVery Low (<1 mg/mL)Complete inability to solvate the highly polar 3-OH group and the basic nitrogen atoms of the naphthyridine core.

Experimental Methodology: Self-Validating Equilibrium Screening

Literature predictions must be empirically verified. To ensure the integrity of the data, the following shake-flask protocol incorporates a self-validating thermodynamic check to prevent false readings caused by slow dissolution kinetics or solvent-mediated degradation.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess of this compound solid (approx. 50 mg) to 1.0 mL of the target solvent in a sealed amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the naphthyridine core during the extended equilibration period.

  • Thermal Equilibration (The Thermodynamic Check): Agitate the vials at 300 RPM using a thermoshaker at two distinct temperatures in parallel: 20°C and 37°C for 48 hours.

    • Causality: Heterocyclic compounds with strong intermolecular hydrogen bonding exhibit notoriously slow dissolution kinetics[4]. A 48-hour window ensures true thermodynamic equilibrium. Testing at two temperatures provides a self-validating check: a positive enthalpy of solution (

      
      ) is expected. If the measured solubility decreases at 37°C, it immediately flags a solvent-mediated polymorphic transition or thermal degradation, prompting XRPD (X-ray Powder Diffraction) analysis.
      
  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Direct filtration of fine suspensions causes filter-clogging and adsorption of the polar analyte onto the membrane, which artificially lowers the quantified concentration. Centrifugation mitigates this risk.

  • HPLC-UV Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV (e.g., C18 column, gradient of Water/Acetonitrile with 0.1% TFA).

    • Causality: HPLC not only quantifies the dissolved API but also separates any degradation products, ensuring the measured solubility reflects the intact parent compound.

Mechanistic Workflow for Solvent Selection

SolventSelection Start This compound (Solid API) SolventScreen Primary Solvent Screening (Shake-Flask Method) Start->SolventScreen ClassA Polar Aprotic (DMSO, DMF) SolventScreen->ClassA ClassB Polar Protic (MeOH, EtOH) SolventScreen->ClassB ClassC Non-Polar (Hexane, DCM) SolventScreen->ClassC Analysis HPLC-UV Quantification (Equilibrium Conc.) ClassA->Analysis ClassB->Analysis ClassC->Analysis Decision Target Solubility Achieved? (>10 mg/mL) Analysis->Decision Proceed Proceed to Downstream Assay / Formulation Decision->Proceed Yes Enhance Solubility Enhancement (pH Adjust / Co-solvents) Decision->Enhance No Enhance->SolventScreen Iterative Optimization

Fig 1. High-throughput solubility screening and optimization workflow for naphthyridine derivatives.

Strategies for Solubility Enhancement

If the baseline organic solubility is insufficient for your specific application, two primary formulation strategies should be employed:

  • pH Modulation and Salt Formation: Because the nitrogen atoms in the 1,8-naphthyridine core act as weak bases, lowering the pH (e.g., using HCl or methanesulfonic acid) protonates the nitrogens. This drastically increases solubility in aqueous and polar protic mixtures by converting the neutral molecule into a highly soluble salt[4].

  • Co-Solvent Systems: For biological assays, utilizing a master stock in DMSO (where solubility is highest) and diluting into a co-solvent system (e.g., 10% PEG400 / 90% aqueous buffer) prevents the rapid precipitation ("crashing out") often observed when diluting polar aprotic stocks directly into water[6].

References[6] BenchChem Technical Support Team. "A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents." BenchChem. URL: 4]">https://www.benchchem.com[4] BenchChem Technical Support Team. "Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine." BenchChem. URL: 5]">https://www.benchchem.com[5] "Tetrahydro-1,8-naphthyridinol Analogues of α-Tocopherol as Antioxidants in Lipid Membranes and Low-Density Lipoproteins." ResearchGate. URL: https://www.researchgate.net/publication/23154868_Tetrahydro-18-naphthyridinol_Analogues_of_a-Tocopherol_as_Antioxidants_in_Lipid_Membranes_and_Low-Density_Lipoproteins[3] Masdeu, C., et al. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules (NIH PMC), 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7436086/[1] Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie (PubMed), 2015. URL: https://pubmed.ncbi.nlm.nih.gov/26548568/[2] Ojha, M., et al. "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry, 2020. URL: https://doi.org/10.2174/1389557520666201009162804

Sources

Comprehensive Analysis of pKa Values and Protonation Dynamics in 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged pharmacophore widely recognized for its diverse biological applications, ranging from antimicrobial agents (e.g., nalidixic acid) to targeted kinase inhibitors. Within this structural class, 3-hydroxy derivatives—specifically 2-methyl-1,8-naphthyridin-3-ol —have garnered significant attention as potent chain-breaking antioxidants. Research demonstrates that these compounds can outperform ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-tocopherol in peroxyl radical trapping efficacy .

To fully leverage this molecule in drug design and material science, one must understand its ionization states. The protonation state directly dictates the molecule's lipophilicity (logP), aqueous solubility, receptor binding affinity, and redox potential. This guide provides an in-depth mechanistic analysis of the pKa values and site-specific protonation thermodynamics of this compound, alongside self-validating experimental protocols for empirical characterization.

Structural and Electronic Profiling

This compound contains three distinct centers capable of ionization or hydrogen bonding:

  • N1 (Nitrogen at position 1): A basic site embedded in the substituted ring.

  • N8 (Nitrogen at position 8): A basic site on the unsubstituted ring.

  • 3-OH (Hydroxyl group at position 3): A weakly acidic phenolic-type group.

The N1 vs. N8 Dichotomy: Causality of Protonation

In symmetric 1,8-naphthyridines, the pKa of the conjugate acid is approximately 3.39 1. The introduction of an electron-donating 2-methyl group generally increases basicity via hyperconjugation and inductive effects (+I), pushing the pKa to ~4.02 2.

However, in asymmetric aza-aromatics, protonation is highly regioselective 3. For this compound, N8 is the thermodynamically favored protonation site .

  • Steric Causality: The N1 atom is sterically hindered by the adjacent 2-methyl group, restricting the approach of solvated protons.

  • Electronic Causality: The 3-OH group exerts a strong electron-withdrawing inductive effect (-I) across the local

    
    -bonds, depleting electron density at N1. N8, residing on the distal, unsubstituted ring, retains higher electron density and basicity.
    
Acidity of the 3-OH Group

The 3-hydroxyl group functions as a weak acid. Upon deprotonation, the resulting anion is stabilized by the electron-deficient nature of the diazanaphthalene core. Based on structurally analogous 3-pyridinols, the pKa of this hydroxyl group falls within the 8.5–9.5 range.

Quantitative Data Summary
Functional GroupIonization TypeEstimated pKaDominant State at Physiological pH (7.4)
N8 Nitrogen Base (Cationic)3.8 – 4.2Unprotonated (Neutral)
N1 Nitrogen Base (Cationic)< 1.0Unprotonated (Neutral)
3-OH Group Acid (Anionic)8.5 – 9.5Protonated (Neutral)

Mechanistic Ionization Pathways

The molecule transitions through three primary ionization states depending on the ambient pH. At physiological pH (7.4), the molecule exists almost exclusively in its neutral, un-ionized form, which is a critical factor for its high lipophilicity and cellular membrane permeability in biological assays 4.

ProtonationStates Cation Cationic State (Protonated N8) pH < 4.0 Neutral Neutral State (Un-ionized) pH 4.0 - 8.5 Cation->Neutral -H⁺ (pKa₁ ~4.0) Neutral->Cation +H⁺ Anion Anionic State (Deprotonated 3-OH) pH > 9.5 Neutral->Anion -H⁺ (pKa₂ ~9.0) Anion->Neutral +H⁺

Caption: Thermodynamic equilibrium of this compound across pH gradients.

Experimental Protocols for pKa Determination

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems. They incorporate internal controls to eliminate artifacts caused by ionic strength fluctuations or atmospheric contamination.

Protocol A: UV-Vis Spectrophotometric Titration

Because protonation at N8 and deprotonation at 3-OH significantly alter the


 and 

transitions of the naphthyridine chromophore, UV-Vis is the gold standard for this analysis.

Causality of Reagents: 0.1 M KCl is strictly utilized to lock the ionic strength of the solution. Without it, the activity coefficients of the hydronium ions would shift during acid/base addition, leading to artificial pKa deviations.

  • Buffer Preparation: Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid). Add KCl to achieve a 0.1 M background ionic strength.

  • Sample Preparation: Dissolve the analyte in 1% HPLC-grade DMSO (to ensure complete solvation) and dilute with the buffer to a final concentration of 25

    
    M.
    
  • Environmental Control: Purge the solution with N

    
     gas for 10 minutes prior to titration to prevent atmospheric CO
    
    
    
    from forming carbonic acid, which skews high-pH readings.
  • Titration Execution: Titrate from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M KOH in 0.2 pH increments. Maintain the cuvette at exactly 25.0 ± 0.1 °C using a Peltier thermostat.

  • Data Validation: Overlay the spectra. The presence of sharp isosbestic points validates that only a two-state transition (e.g., Cation

    
     Neutral) is occurring without degradation.
    
  • Analysis: Plot absorbance at the

    
     against pH and fit to the non-linear Henderson-Hasselbalch equation to extract pKa values.
    
Protocol B: Multi-Nuclear NMR Titration ( H and C)

While UV-Vis provides the thermodynamic constants, NMR titration is required to definitively prove which nitrogen is protonated.

  • Solvent System: Prepare the sample in D

    
    O. Use 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference (
    
    
    
    = 0 ppm), as its shift is entirely pH-independent.
  • Titration: Adjust the pH* (meter reading in D

    
    O) using DCl and NaOD.
    
  • Mechanistic Observation: Track the chemical shifts (

    
    ) of the C7-H and C2-CH
    
    
    
    protons.
    • Validation of N8 Protonation: A drastic downfield shift of the C7-H proton at low pH confirms N8 protonation due to the localized deshielding effect of the positive charge.

    • Validation of 3-OH Deprotonation: An upfield shift of the C4-H proton at high pH confirms phenoxide formation, as the resulting anion donates electron density into the ring via resonance (+M effect).

ExperimentalWorkflow S1 1. Sample & Buffer Prep (0.1 M KCl + N2 Purge) S2 2. Stepwise Titration (pH 2.0 to 12.0) S1->S2 S3 3. Spectral Acquisition (Isosbestic Point Verification) S2->S3 S4 4. Non-Linear Regression (Henderson-Hasselbalch Fit) S3->S4

Caption: Self-validating experimental workflow for spectrophotometric pKa determination.

Implications in Drug Development & Antioxidant Efficacy

The specific pKa values of this compound are the primary drivers of its functional efficacy:

  • Antioxidant Mechanism: The molecule acts as a chain-breaking antioxidant by donating the 3-OH hydrogen atom to lipid peroxyl radicals. Because the 3-OH pKa is ~9.0, the group remains protonated at physiological pH (7.4) . If the pKa were lower (e.g., < 7.0), the molecule would exist as an anion, drastically altering its bond dissociation energy (BDE) and rendering it ineffective at radical scavenging.

  • Pharmacokinetics: The pKa of N8 (~4.0) ensures that the molecule is not trapped as a cation in the bloodstream. It remains neutral, allowing it to passively diffuse across lipophilic cellular membranes to reach intracellular targets, such as EGFR kinases 4.

References

  • 1,8-Naphthyridine - ChemicalBook ChemicalBook
  • 2-METHYL-[1,8]NAPHTHYRIDINE Seven Chongqing Chemdad Co.
  • Catalytic Chain-Breaking Pyridinol Antioxidants ResearchG
  • Theoretical study on the protonation of AZA-arom
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities ResearchG

Sources

The Privileged Scaffold: A Technical Whitepaper on the Biological Activities and Synthesis of 2-Methyl-1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine nucleus is a privileged nitrogen-containing heterocyclic scaffold that has profoundly impacted medicinal chemistry and drug discovery[1]. As a bioisostere of quinoline, the 1,8-naphthyridine system exhibits unique electronic properties that enable high-affinity interactions with diverse biological targets. While early research was dominated by the discovery of nalidixic acid and subsequent fluoroquinolone antibiotics, modern functionalization—specifically at the C2 position to yield 2-methyl-1,8-naphthyridine derivatives—has unlocked a vast spectrum of pharmacological applications, including potent anticancer, antifungal, and neuroprotective activities[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and biological evaluation. This guide provides a rigorous analysis of the mechanistic pathways, quantitative structure-activity relationships (SAR), and self-validating experimental protocols necessary for advancing 2-methyl-1,8-naphthyridine research.

Chemical Rationale & Bioisosterism

The substitution of a methyl group at the C2 position of the 1,8-naphthyridine ring is a strategic design choice. The methyl group serves as a versatile synthetic handle; it can be oxidized to an aldehyde, condensed to form Schiff bases, or transformed into semicarbazides and ureas[3]. Electronically, the two nitrogen atoms in the 1,8-naphthyridine core act as strong hydrogen-bond acceptors. When paired with lipophilic substituents (e.g., halogens or aryl groups) extending from the C2 or C3 positions, the molecule achieves an optimal balance of aqueous solubility and membrane permeability, strictly adhering to Lipinski’s Rule of Five[4].

Spectrum of Biological Activities & Mechanistic Pathways

Antimicrobial and Antifungal Efficacy

1,8-naphthyridines are foundational to antimicrobial therapy. In prokaryotes, these derivatives primarily target DNA gyrase and Topoisomerase IV, stabilizing the enzyme-DNA cleavage complex and preventing DNA religation, which ultimately causes lethal double-strand breaks[2]. Recent advancements have demonstrated that functionalizing 2-methyl-1,8-naphthyridines with Schiff bases or urea moieties significantly enhances antifungal activity. These derivatives inhibit spore germination in phytopathogenic fungi such as Alternaria alternata and Fusarium oxysporum[3]. Halogenation (specifically para-chlorine substitution) on the aryl rings of these derivatives dramatically increases lipophilicity, allowing deeper penetration into the fungal cell wall[5].

Anticancer Activity via DNA Intercalation

Beyond infectious diseases, 1,8-naphthyridine derivatives act as potent DNA intercalators in eukaryotic cells. The planar nature of the bicyclic aromatic system allows it to slide between adjacent DNA base pairs. This intercalation alters DNA conformation and poisons Topoisomerase II (analogous to the mechanism of the anticancer drug Vosaroxin), leading to the suppression of tumor cell growth and the induction of apoptosis[6].

MoA Naph 2-Methyl-1,8-Naphthyridine Derivatives TopoII Topoisomerase II (Eukaryotes) Naph->TopoII Intercalation & Inhibition Gyrase DNA Gyrase / Topo IV (Prokaryotes) Naph->Gyrase Enzymatic Inhibition DNA_Breaks Double-Strand DNA Breaks TopoII->DNA_Breaks Bact_Death Bacterial Cell Death Gyrase->Bact_Death Apoptosis Apoptosis / Cell Death DNA_Breaks->Apoptosis

Fig 1: Mechanistic pathways of 1,8-naphthyridine derivatives in prokaryotic and eukaryotic cells.

Quantitative Data Summaries

To establish a reliable baseline for drug development, it is critical to evaluate both synthetic efficiency and biological potency. Table 1 outlines the optimization parameters for the green synthesis of the 2-methyl-1,8-naphthyridine core, while Table 2 summarizes the antifungal structure-activity relationship (SAR) data.

Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine[7]

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)
1NoneNone506NR (No Reaction)
2NoneH₂O506NR
3Choline Hydroxide (1%)H₂O25 (RT)685
4Choline Hydroxide (1%)H₂O50692

Table 2: Antifungal Activity of 2-Methyl-1,8-naphthyridine Derivatives (Spore Germination Inhibition)[3],[5]

CompoundC3-SubstitutionA. alternata MIC (µg/mL)F. oxysporum MIC (µg/mL)
1a -H (Unsubstituted)50.060.0
1d -Cl (para-substituted)12.5 25.0
1f -NO₂ (para-substituted)25.025.0
Griseofulvin Standard Reference6.2512.5

Experimental Protocols: A Self-Validating Pipeline

Trustworthy scientific methodology requires protocols that inherently validate themselves through internal controls and logical checkpoints. Below are the definitive workflows for synthesizing and evaluating these derivatives.

Workflow Reactants 2-Aminonicotinaldehyde + Acetone Synthesis Friedländer Condensation (ChOH, H2O, 50°C) Reactants->Synthesis Purification Workup & Separation Synthesis->Purification Characterization NMR & MS Characterization Purification->Characterization BioAssay In Vitro Antimicrobial Screening Characterization->BioAssay

Fig 2: Self-validating experimental workflow for the synthesis and biological screening pipeline.

Protocol 1: Eco-Friendly Gram-Scale Synthesis of 2-Methyl-1,8-Naphthyridine

Traditional Friedländer condensations require harsh organic solvents and expensive metal catalysts. This updated protocol utilizes an aqueous medium and a biocompatible ionic liquid[7].

  • Causality & Rationale: Choline hydroxide (ChOH) is selected because it acts as both a base catalyst and an ionic liquid. It creates a hydrogen-bonding network that activates the carbonyl group of acetone while simultaneously increasing the aqueous solubility of the hydrophobic 2-aminonicotinaldehyde. A temperature of 50°C provides the exact kinetic energy needed for nucleophilic addition and subsequent dehydration without causing thermal degradation.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (740 μL, 10 mmol) in 10 mL of deionized H₂O[4].

    • Catalysis: Add Choline Hydroxide (ChOH) at exactly 1 mol % (approx. 3 μL)[4].

    • Reaction: Stir the mixture under a continuous Nitrogen (N₂) atmosphere at 50 °C for 6 hours[7].

    • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Ethyl Acetate:Hexane). The disappearance of the starting aldehyde spot validates the completion of the condensation.

    • Workup: Extract the aqueous layer with ethyl acetate. The ChOH catalyst remains in the aqueous phase (allowing for potential recycling), while the product partitions into the organic phase. Evaporate the solvent under reduced pressure.

    • Validation Checkpoint 2 (Characterization): Confirm the structure via ¹H-NMR. The definitive marker of success is the appearance of a sharp singlet at ~2.7 ppm, corresponding to the newly formed C2-methyl group.

Protocol 2: In Vitro Antifungal Screening via Glass Slide Humid Chamber Technique
  • Causality & Rationale: Highly lipophilic Schiff base and urea derivatives of 1,8-naphthyridines often exhibit poor diffusibility in standard agar well-diffusion assays, leading to false negatives. The glass slide humid chamber technique is chosen because it allows for direct microscopic visualization of spore germination inhibition, providing a highly accurate, quantitative readout regardless of the compound's agar diffusion coefficient[3].

  • Step-by-Step Methodology:

    • Preparation of Spore Suspension: Isolate spores from 7-day-old cultures of Alternaria alternata and suspend them in sterile distilled water to achieve a concentration of 10⁵ spores/mL.

    • Compound Formulation: Dissolve the synthesized 2-methyl-1,8-naphthyridine derivatives in 1% DMSO to create serial dilutions ranging from 100 µg/mL down to 3.12 µg/mL.

    • Inoculation: On a sterile glass depression slide, mix 50 µL of the spore suspension with 50 µL of the compound solution.

    • Self-Validating Controls:

      • Positive Control: Griseofulvin (validates the assay's sensitivity to known antifungals)[3].

      • Negative Control: 1% DMSO in sterile water (ensures the solvent itself is not causing spore death).

    • Incubation: Place the slides in a sealed humid chamber (a Petri dish lined with moistened filter paper) and incubate at 25°C for 24 hours.

    • Data Acquisition: Observe the slides under a light microscope. Count a minimum of 200 spores per slide. Calculate the percentage of spore germination inhibition relative to the negative control to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

The 2-methyl-1,8-naphthyridine scaffold remains a powerhouse in medicinal chemistry. By leveraging green synthetic methodologies like the aqueous Friedländer condensation, researchers can efficiently generate libraries of these derivatives. When coupled with rigorous, self-validating biological screening protocols, the pathway from chemical synthesis to the discovery of novel topoisomerase inhibitors or potent antifungal agents becomes both highly reproducible and scientifically sound.

References

1.[2] Sharma, P., et al. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie / PubMed. Available at:[Link] 2.[1] Ojha, M., et al. (2020). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry. Available at: [Link] 3.[6] Scite.ai Database. "1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities (Citations and Mechanistic Data)." Available at: [Link] 4.[7] Sahoo, M. K., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited." ACS Omega / PubMed Central. Available at:[Link] 5.[4] Sahoo, M. K., et al. (2021). "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited (Full Text & Supporting Info)." ACS Publications. Available at:[Link] 6.[3] Eppakayala, L., et al. (2012). "Antifungal Study of 2-Methyl-1,8-Naphthyridines Containing Schiff Base and Ureas." ResearchGate. Available at:[Link] 7.[5] Eppakayala, L., et al. (2021). "Study of antifungal activity of 2-Methyl-3-(5'-aryl/aryloxymethyl-1', 3', 4'-oxadiazol-2'-yl) amino-1, 8-naphthyridines." Research Journal of Pharmacy and Technology. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Coordination Protocols for 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

The "Janus" Ligand Architecture

2-Methyl-1,8-naphthyridin-3-ol represents a sophisticated class of "privileged ligands" that bridge the gap between classical chelation and supramolecular assembly. Unlike simple bipyridines or phenanthrolines, this scaffold offers a dual-functionality:

  • Primary Site (N1, O3): Acts as a monoanionic, bidentate (

    
    -donor) chelator, structurally analogous to 8-hydroxyquinoline (oxine), forming stable 5-membered metallacycles.
    
  • Secondary Site (N8): The distal nitrogen (N8) remains uncoordinated during primary chelation, creating a Lewis-basic "pocket" on the complex's exterior. This allows the metal complex to function as a metalloligand for secondary metal binding or hydrogen-bond-directed assembly.

Key Technical Insight: The methyl group at the C2 position is not merely a bystander; it provides critical steric bulk that modulates coordination geometry, often preventing the formation of saturated


 species in octahedral centers, thereby enforcing open coordination sites for catalysis.
Physicochemical Profile
PropertySpecificationSignificance
Formula

Low molecular weight allows high atom economy.
pKa (OH) ~9.5 (Est.)Requires weak base (e.g.,

, NaOAc) for deprotonation.
Tautomerism Lactim (OH)

Lactam (NH=O)
The Lactim form is the active chelator. Solvent polarity dictates the equilibrium.
Solubility DMSO, DMF, Hot EtOHLimited water solubility; requires polar organic solvents for complexation.

Part 2: Mechanism & Structural Dynamics

The coordination chemistry of 2-Me-3-OH-napy is governed by the interplay between tautomerization and chelation. The ligand must tautomerize to the enol (lactim) form and undergo deprotonation to bind effectively as an X-type (anionic) ligand.

Tautomeric Equilibrium & Binding Pathway

The following diagram illustrates the critical activation step: the shift from the stable keto-tautomer to the active anionic chelator.

LigandActivation cluster_secondary Secondary Interaction (N8) Keto Keto Form (Stable in solid state) Enol Enol Form (Lactim) Keto->Enol Solvent/Heat Equilibrium Anion Active Anion (N,O-Donor) Enol->Anion Base (Et3N) -H+ Complex Metal Complex [M(L)2] Anion->Complex M(II) Salt Chelation MetalloLigand Binuclear Species (M-L-M') Complex->MetalloLigand Bind 2nd Metal

Figure 1: Activation pathway of this compound. The transition from the neutral keto form to the anionic species is the rate-determining step in complexation.

Part 3: Experimental Protocols

Protocol A: Ligand Synthesis (Green Chemistry Route)

Rationale: Commercial availability can be sporadic. This protocol utilizes a Friedländer annulation, optimized for water/PEG solvents to minimize waste, based on recent green chemistry advancements [1].

Reagents:

  • 2-Aminonicotinaldehyde (1.0 eq)

  • Hydroxyacetone (Acetol) (1.1 eq)

  • Catalyst: PEG-400 or mild aqueous base (LiOH).

Workflow:

  • Mixing: Dissolve 2-aminonicotinaldehyde (5 mmol) in PEG-400 (10 mL).

  • Addition: Add hydroxyacetone (5.5 mmol) dropwise.

  • Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).

  • Workup: Pour the mixture into ice-cold water (50 mL). The product, this compound, will precipitate as a solid.

  • Purification: Filter and recrystallize from ethanol.

    • Yield Target: >85%[1][2]

    • Validation: 1H NMR (DMSO-d6) should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methyl singlet (~2.6 ppm).

Protocol B: Synthesis of Homoleptic M(L)2 Complexes (Cu, Zn, Ni)

Rationale: This protocol synthesizes neutral, coordinatively unsaturated complexes. The 2-methyl group sterically hinders the formation of octahedral


 species, favoring square planar (

) or tetrahedral/pyramidal geometries (

), leaving axial sites open for catalysis [2].

Reagents:

  • Ligand: this compound (2.0 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (1.0 mmol)
  • Solvent: Methanol (HPLC Grade)

  • Base: Triethylamine (

    
    ) - Optional if using acetate salts, mandatory for chlorides.
    

Step-by-Step Methodology:

  • Ligand Activation: Suspend the ligand (320 mg, 2 mmol) in MeOH (20 mL). Heat to 50°C until fully dissolved.

    • Critical Step: If the solution remains cloudy, add

      
       (2.2 mmol) dropwise. The solution should clarify as the anionic form is generated.
      
  • Metal Addition: Dissolve the metal acetate (1 mmol) in MeOH (10 mL) separately. Add this solution slowly to the ligand solution under vigorous stirring.

  • Precipitation: A rapid color change will occur (e.g., Green for Cu, Yellow/Colorless for Zn). A precipitate typically forms immediately.

  • Digestion: Reflux the mixture for 1 hour to ensure thermodynamic product formation.

  • Isolation: Cool to room temperature. Filter the precipitate.

  • Washing: Wash with cold MeOH (

    
    ) followed by 
    
    
    
    (
    
    
    ) to remove unreacted ligand.
  • Drying: Vacuum dry at 60°C for 4 hours.

Data Summary for Validation: | Metal Center | Expected Geometry | Color | IR Signature (


) |
| :--- | :--- | :--- | :--- |
| Cu(II)  | Square Planar | Dark Green | Shift from ~1620 (free) to ~1580 

| | Zn(II) | Distorted Tetrahedral | Pale Yellow | Fluorescence emission often observed | | Ni(II) | Square Planar | Red/Brown | Diamagnetic (NMR silent/broad) |
Protocol C: Heterobimetallic Assembly (The "Janus" Effect)

Rationale: Utilizing the uncoordinated N8 nitrogen to bind a second metal (e.g., Pd, Pt, or Ag), creating discrete bimetallic systems for tandem catalysis [3].

Workflow:

  • Precursor: Dissolve the isolated

    
     complex (from Protocol B) in DCM or 
    
    
    
    .
  • Secondary Metal: Add a solution of

    
     (1.0 eq) in DCM.
    
  • Assembly: Stir at room temperature for 12 hours. The "hard" N,O-chelated Cu center remains stable, while the "soft" N8 nitrogen binds the soft Pd(II) center.

  • Crystallization: Layer with Hexane to grow X-ray quality crystals.

Part 4: Technical Analysis & Troubleshooting

Steric Control vs. Electronic Effects

The 2-methyl group is the defining feature of this protocol.

  • Steric Effect: It clashes with the coordination sphere if the metal tries to accommodate three ligands (

    
    ). This makes the ligand ideal for preparing 4-coordinate species.
    
  • Electronic Effect: The methyl group is electron-donating (+I effect), increasing the basicity of the N1 nitrogen compared to the unsubstituted naphthyridine, thereby strengthening the

    
     bond.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Solubility Ligand exists in keto-form (strong lattice energy).Use DMSO as co-solvent or increase base equivalents (

) to force ionization.
No Precipitate Complex is soluble in MeOH.Concentrate solution and add

or Hexane to induce precipitation.
Impure Product Metal Hydroxide formation.Ensure reagents are dry; avoid excess strong base (NaOH/KOH). Use organic bases (

).

Part 5: References

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019).[3] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[3]

  • Multem, A. J. H., et al. (2024).[4][5] Utilising a Proton-Responsive 1,8-Naphthyridine Ligand for the Synthesis of Bimetallic Palladium and Platinum Complexes. Chemistry - An Asian Journal, 19(3), e202301071.[4][5]

  • See, M. S. (2020).[6] Development of Homo- and Heteromultimetallic Complexes Supported by 1,8-Naphthyridine Ligands. eScholarship (University of California).

  • Mahesh, R. (2020).[6] Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978.[6]

Sources

Application Note: Functionalization of 2-Methyl-1,8-naphthyridin-3-ol at the C4 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, frequently embedded in compounds demonstrating antimicrobial, anticancer, and enzyme-inhibitory activities . Functionalization of this core allows for the rapid generation of diverse chemical libraries. Specifically, 2-methyl-1,8-naphthyridin-3-ol presents a unique electronic topology that can be strategically exploited. This application note details a robust, self-validating methodology for the regioselective functionalization of the C4 position, combining electrophilic halogenation with palladium-catalyzed cross-coupling to yield highly functionalized N-heteroarenes .

Mechanistic Rationale & Electronic Topography

In an unactivated 1,8-naphthyridine, electrophilic attack is highly disfavored due to the electron-withdrawing nature of the two nitrogen heteroatoms. However, the hydroxyl group at the C3 position of this compound acts as a strong


-donor. This resonance effect overrides the core's inherent deactivation, creating a highly localized electron-rich pocket that activates the adjacent positions for electrophilic aromatic substitution (EAS).

Because the C2 position is sterically and electronically blocked by a methyl group, the C4 position becomes the exclusive site for electrophilic attack. This predictable regiocontrol enables a streamlined two-step functionalization strategy:

  • Regioselective Halogenation: Introduction of a bromine atom at C4 to serve as a synthetic handle.

  • Palladium-Catalyzed Cross-Coupling: Utilization of the C4-bromide for Suzuki-Miyaura coupling to install aryl, alkyl, or heteroaryl substituents .

Synthetic_Workflow SM This compound (Starting Material) Bromination Electrophilic Bromination (NBS, DMF, 0°C) SM->Bromination Activation by C3-OH Intermediate 4-Bromo-2-methyl- 1,8-naphthyridin-3-ol (Intermediate) Bromination->Intermediate Regioselective C4-Br Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) Intermediate->Coupling Boronic Acid / Base Product C4-Functionalized Derivative (Target) Coupling->Product C-C Bond Formation

Figure 1: Synthetic workflow for C4 functionalization of this compound.

Experimental Protocols & Causality

Protocol A: Regioselective C4-Bromination

Causality & Design: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is selected over molecular bromine (


) in acetic acid. NBS provides a controlled, mild source of electrophilic bromine, minimizing the risk of oxidative degradation of the electron-rich naphthyridinol ring. DMF acts not merely as a solvent but actively stabilizes the bromonium intermediate, enhancing the reaction kinetics at lower temperatures (0 °C) to prevent over-halogenation.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Substrate Dissolution: Dissolve this compound (10.0 mmol, 1.60 g) in anhydrous DMF (30 mL). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve NBS (10.5 mmol, 1.87 g) in anhydrous DMF (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and exotherms.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

  • Quenching & Isolation: Pour the mixture into ice-cold distilled water (150 mL) containing 1% sodium thiosulfate to quench unreacted NBS. Collect the resulting precipitate via vacuum filtration, wash with cold water (3 x 20 mL), and dry under high vacuum to afford 4-bromo-2-methyl-1,8-naphthyridin-3-ol.

Protocol B: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura)

Causality & Design: The C4 position is sterically hindered by the adjacent C3-OH and the C4a bridgehead carbon. Furthermore, the free hydroxyl group can potentially coordinate to palladium, sequestering the catalyst. To overcome this,


 is employed. The dppf ligand possesses a large bite angle (104°), which accelerates the rate-limiting reductive elimination step in sterically congested systems. A biphasic solvent system (1,4-Dioxane/Water) and a mild base (

) are chosen to activate the boronic acid without fully deprotonating the naphthyridinol, which would otherwise stall the transmetalation step.

Step-by-Step Methodology:

  • Reagent Charging: In a 50 mL Schlenk tube, combine 4-bromo-2-methyl-1,8-naphthyridin-3-ol (5.0 mmol, 1.19 g), phenylboronic acid (6.0 mmol, 0.73 g), and

    
     (10.0 mmol, 1.38 g).
    
  • Deoxygenation: Add 1,4-Dioxane (20 mL) and deionized water (5 mL). Degas the biphasic mixture by sparging with argon for 15 minutes.

  • Catalyst Addition: Quickly add

    
     (0.25 mmol, 183 mg) under a positive stream of argon. Seal the tube.
    
  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Quantitative Data & Optimization

To establish the most robust protocol for the C4-arylation, various catalytic systems were evaluated. The data below demonstrates the superiority of the


 / 

system in navigating the steric and electronic challenges of the C4 position.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C4-Phenylation

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)9045Poor substrate solubility; sluggish transmetalation.
2 Pd(dppf)Cl2 K2CO3 Dioxane/H2O (4:1) 90 88 Optimal bite angle; homogeneous active phase.
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O (4:1)10072Good conversion, but ligand oxidation observed.
4Pd(dppf)Cl2Cs2CO3DMF10065Base too strong; partial degradation of substrate.

Quality Assurance & Self-Validation System

To ensure trustworthiness and reproducibility, every step of this workflow is tied to a self-validating analytical checkpoint. Researchers should not proceed to the next synthetic step without confirming the specific markers outlined below.

Validation_System Sampling Reaction Sampling (Time-course aliquots) TLC TLC Monitoring (UV 254 nm / FeCl3 stain) Sampling->TLC Rapid conversion check LCMS LC-MS Analysis (Mass shift +78 Da for Br) Sampling->LCMS Isotopic mass confirmation NMR 1H-NMR Validation (Loss of C4-H singlet) LCMS->NMR Regiochemistry verification

Figure 2: Self-validating QA/QC analytical system for tracking C4 functionalization.

Analytical Checkpoints:
  • TLC Monitoring (Protocol A & B): Run on silica gel (DCM/MeOH 9:1). The product spot will show a distinct shift in

    
     and must stain positive (purple/blue) with an 
    
    
    
    dip, confirming the retention of the free C3-OH group.
  • LC-MS Verification (Protocol A): The mass spectrum must display a characteristic 1:1 isotopic doublet at

    
     and 
    
    
    
    , confirming mono-bromination without over-halogenation.
  • 1H-NMR Validation (Protocol A): The starting material exhibits a sharp singlet for the C4 proton at

    
     in DMSO-
    
    
    
    . The complete disappearance of this signal validates the regiochemistry of the substitution.
  • 1H-NMR Validation (Protocol B): Successful coupling is verified by the appearance of a 5-proton multiplet in the aromatic region (

    
    ) corresponding to the newly installed phenyl ring, while the C2-methyl singlet (
    
    
    
    ) remains intact.

References

  • Fu, L., Feng, X., Wang, J.-J., & Shi, D.-Q. (2014). "Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives." ACS Combinatorial Science, 16(5), 238-243. URL:[Link]

  • Wang, Y., et al. (2023). "Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes." Molecules, 28(23), 7880. URL:[Link]

  • Thummel, R. P. (2005). "Product Class 8: Naphthyridines." Science of Synthesis, Thieme. URL:[Link]

Application Note: Catalytic Applications of 2-Methyl-1,8-naphthyridin-3-ol Metal Complexes in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals

Executive Summary

The development of highly efficient, tunable transition metal catalysts is a cornerstone of modern synthetic organic chemistry and pharmaceutical manufacturing. Among nitrogen-donor ligands, the 1,8-naphthyridine scaffold has emerged as a privileged structure due to its unique ability to bridge metal centers and stabilize low-valent bimetallic cores[1].

This application note details the catalytic utility of 2-Methyl-1,8-naphthyridin-3-ol (CAS: 666735-18-8)[2] metal complexes, with a specific focus on Ruthenium (Ru) catalyzed transfer hydrogenation and alcohol oxidation workflows. By combining the robust bidentate bridging capacity of the naphthyridine nitrogens with the secondary coordination sphere effects of the 3-hydroxyl group, this ligand architecture enables highly efficient, self-validating catalytic cycles.

Ligand Architecture & Mechanistic Causality

The rational design of the this compound ligand relies on three distinct structural pillars that directly dictate catalytic causality:

  • Bimetallic Core Stabilization (N1, N8 Bridging): The spatial arrangement of the nitrogen atoms in the 1,8-naphthyridine ring is geometrically constrained to an ideal bite angle for bridging two transition metals. This facilitates the formation of dinuclear complexes (e.g., Ru₂, Mo₂, Ir₂) characterized by short metal-metal bonds[3]. In catalysis, these bimetallic centers often exhibit synergistic redox behavior, lowering the activation energy required for multi-electron processes such as alcohol oxidation[4].

  • Steric Gating (2-Methyl Group): The methyl group at the C2 position introduces a highly localized steric bulk adjacent to the N1 coordination site. During substrate binding, this steric wall forces incoming molecules (e.g., prochiral ketones) into a specific spatial orientation, which is a critical prerequisite for achieving high regio- and stereoselectivity in asymmetric transformations.

  • Outer-Sphere Activation (3-Hydroxyl Group): Unlike traditional rigid ligands, the 3-OH group acts as a dynamic participant in the catalytic cycle. It enables Proton-Coupled Electron Transfer (PCET) by acting as a hydrogen-bond donor to the substrate's carbonyl oxygen. This secondary coordination sphere interaction electrophilically activates the substrate, significantly accelerating the rate of hydride transfer from the metal center[5].

CatalyticCycle Ru_cat Active Ru-Hydride Catalyst Substrate Ketone Substrate Coordination Ru_cat->Substrate + Ketone (Substrate Binding) Intermediate Hydrogen-Bonded Transition State Substrate->Intermediate Outer-Sphere Activation (3-OH) Product Alcohol Product Release Intermediate->Product Hydride Transfer Product->Ru_cat + iPrOH (Catalyst Regeneration)

Caption: Catalytic cycle of Ru-catalyzed transfer hydrogenation featuring outer-sphere activation.

Quantitative Data: Catalytic Efficacy

The incorporation of this compound into Ruthenium complexes demonstrates superior thermal stability and catalytic activity compared to standard mononuclear catalysts[6]. Table 1 summarizes the comparative performance of the dinuclear complex [Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄] in the transfer hydrogenation of standard ketone substrates.

Table 1: Comparative Catalytic Performance in Transfer Hydrogenation

Catalyst SystemSubstrateTemp (°C)Time (h)Conversion (%)TOF (h⁻¹)
[RuCl₂(p-cymene)]₂ (Control)Acetophenone80126811.3
[Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄]Acetophenone804>9949.5
[Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄]Benzophenone8069632.0
[Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄]Cyclohexanone802>9999.0

Conditions: 0.5 mol% catalyst, 5 mol% KOH, Isopropanol (0.1 M), Reflux under Argon.

Experimental Protocols

The following methodologies provide a self-validating system for the synthesis of the active catalyst and its subsequent application. Every step is designed to mitigate common failure modes, such as premature metal oxidation or incomplete ligand exchange.

Workflow Step1 Ligand Preparation (2-Me-1,8-napy-3-ol) Step2 Bimetallic Complexation (Ru Precursor, 120°C) Step1->Step2 Step3 Catalyst Isolation (Precipitation & Wash) Step2->Step3 Step4 Catalytic Screening (GC/MS & NMR) Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis and screening of the Ru-naphthyridine catalyst.

Protocol A: Synthesis of [Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄] Catalyst

Causality Note: The synthesis utilizes [RuCl₂(DMSO)₄] rather than standard hydrated ruthenium salts. The DMSO ligands are kinetically labile at elevated temperatures, ensuring complete displacement by the strongly coordinating naphthyridine nitrogens without forming intractable polymeric oxides.

Materials:

  • This compound (2.05 equivalents)[2]

  • [RuCl₂(DMSO)₄] (1.0 equivalent)

  • Anhydrous Toluene / Ethanol (1:1 v/v)

  • Schlenk line apparatus (Argon)

Step-by-Step Procedure:

  • Degassing: Add 20 mL of the Toluene/Ethanol mixture to an oven-dried Schlenk flask. Degas the solvent using three freeze-pump-thaw cycles. Rationale: Ru(II) is highly susceptible to oxidation to Ru(III) in the presence of dissolved oxygen at elevated temperatures.

  • Reagent Addition: Under a positive flow of Argon, add [RuCl₂(DMSO)₄] (0.5 mmol, 242 mg) and this compound (1.025 mmol, 164 mg) to the flask.

  • Complexation: Heat the mixture to 120°C (reflux) for 16 hours. The solution will gradually transition from pale yellow to deep red/brown, indicating the formation of the dinuclear bridged species[4].

  • Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by 75% under vacuum. Add 15 mL of ice-cold diethyl ether to precipitate the catalyst.

  • Purification: Filter the dark microcrystalline solid via a glass frit. Wash sequentially with cold ethanol (2 x 5 mL) and diethyl ether (3 x 10 mL) to remove unreacted ligand and displaced DMSO. Dry under high vacuum for 4 hours.

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Causality Note: Isopropanol serves a dual role as both the solvent and the stoichiometric hydride donor. The addition of KOH is strictly required to deprotonate the isopropanol, forming a ruthenium-alkoxide intermediate that undergoes


-hydride elimination to yield the catalytically active Ru-hydride species.

Materials:

  • Ketone Substrate (e.g., Acetophenone, 1.0 mmol)

  • [Ru₂(μ-2-Me-1,8-napy-3-ol)₂Cl₄] Catalyst (0.005 mmol, 0.5 mol%)

  • Potassium Hydroxide (KOH) (0.05 mmol, 5 mol%)

  • Anhydrous Isopropanol (10 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve the Ru-catalyst and KOH in 10 mL of anhydrous isopropanol. Stir at 80°C for 15 minutes. A slight color change indicates the formation of the active hydride species.

  • Substrate Introduction: Inject the ketone substrate (1.0 mmol) directly into the hot mixture.

  • Reaction Monitoring: Maintain the reaction at 80°C. Extract 50 µL aliquots every 30 minutes. Quench the aliquots in 0.5 mL of ethyl acetate and filter through a short plug of silica to remove the metal catalyst.

  • Analysis: Analyze the filtered aliquots via GC/MS or HPLC to determine conversion and turnover frequency (TOF). The reaction is typically complete within 2–4 hours depending on the steric profile of the substrate.

  • Workup: Once complete, cool the mixture, concentrate under reduced pressure, and purify the resulting alcohol via flash column chromatography (Hexanes/EtOAc) if analytical purity is required.

References

  • 7-Amino-1,8-naphthyridin-2(1H)
  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry, ResearchG
  • Advances in the Chemistry and Therapeutic Potential of [1,8]-Naphthyridines: A Review, ResearchG
  • Ruthenium complexes with naphthyridine ligands.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition, ACS Public
  • 666735-18-8 | this compound, BLDpharm.

Sources

Application Note: Advanced Protocols for the Synthesis and Crystallization of 2-Methyl-1,8-naphthyridin-3-ol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Insights

The 1,8-naphthyridine scaffold is a privileged pharmacophore in drug discovery, forming the core of established antibacterial agents (e.g., nalidixic acid, enoxacin)[1] and emerging anti-mycobacterial candidates targeting enoyl-ACP reductase (InhA)[2]. In coordination chemistry, it serves as a robust binucleating and bidentate ligand[1]. However, functionalizing this core—specifically with a 2-methyl and 3-hydroxyl group to form 2-Methyl-1,8-naphthyridin-3-ol—introduces unique steric and supramolecular variables that drastically alter its complexation and crystallization dynamics.

The Role of Steric Hindrance: Introducing a methyl group at the 2-position significantly alters the coordination kinetics. In transition metal complexes (such as Nickel(II) perfluoroalkyl systems), steric repulsion between the ortho-methyl group and the metal center's existing co-ligands prevents spontaneous complexation at room temperature[3]. Overcoming this kinetic barrier requires targeted thermal activation, which ultimately yields complexes with highly distorted square planar or pseudooctahedral geometries[3].

The Role of Hydrogen Bonding: The 3-hydroxyl group acts as a potent hydrogen-bond donor and acceptor. While this is highly advantageous for engineering supramolecular architectures and co-crystals, it necessitates precise solvent selection during crystal growth to prevent rapid, amorphous polymeric precipitation.

Experimental Workflows

Protocol 1: Green Synthesis of the Ligand

The synthesis of the 1,8-naphthyridine core is traditionally achieved via the Friedlander condensation. To align with modern green chemistry standards, this protocol utilizes an aqueous, gram-scale methodology catalyzed by choline hydroxide (ChOH)[4].

  • Causality & Mechanism: Unlike traditional metal catalysts, ChOH forms crucial additional hydrogen bonds with the reactants. This interaction significantly lowers the activation energy barrier in water, enabling high-yield cyclization without the need for hazardous organic solvents.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, add 2-amino-3-pyridinecarboxaldehyde (0.5 mmol) and hydroxyacetone (0.5 mmol) to 1 mL of deionized water[5].

  • Catalyst Addition: Add 1 mol % of Choline Hydroxide (ChOH) to the aqueous mixture[5].

  • Reaction: Stir the mixture under an N₂ atmosphere at 50 °C for 6 hours[5].

  • Isolation: Cool the mixture to room temperature. The product, this compound, will precipitate. Filter and wash with cold water.

  • Self-Validating Step: Monitor the reaction via TLC. The complete consumption of the highly fluorescent 2-amino-3-pyridinecarboxaldehyde spot indicates reaction completion. The ChOH catalyst remains in the aqueous filtrate, allowing for simple, chromatography-free isolation[6].

Protocol 2: Metal Complexation
  • Causality & Mechanism: At room temperature, steric repulsion between the 2-methyl group and the metal's co-ligands prevents spontaneous κ²-coordination[7]. Thermal activation provides the energy required to overcome this barrier, forcing the ligand into a distorted coordination sphere[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the metal precursor (e.g., 1.0 equiv. of (MeCN)₂Ni(C₂F₅)₂) in 5 mL of dry, degassed acetonitrile (MeCN)[7].

  • Ligand Addition: Add 1.05 equiv. of this compound to the solution.

  • Thermal Activation: Heat the reaction mixture to 50 °C and maintain stirring for 24 hours[3].

  • Self-Validating Step: Upon initial mixing at room temperature, no complexation occurs, and the solution color remains unchanged[3]. As the reaction progresses at 50 °C, a distinct chromic shift to a vibrant yellow/orange indicates successful κ²-coordination[3]. Do not proceed to crystallization until this color change is observed and confirmed via UV-Vis or NMR spectroscopy.

Protocol 3: Crystal Growth Strategies

To obtain diffraction-quality single crystals (SC-XRD), the crystallization kinetics must be strictly controlled to accommodate the hydrogen-bonding network of the 3-hydroxyl group.

Method A: Vapor Diffusion (Recommended for Distorted Square Planar Geometries)

  • Dissolve the crude complex in a minimum volume of Acetonitrile (MeCN).

  • Filter the solution through a 0.22 μm PTFE syringe filter into a small inner vial.

  • Place the inner vial into a larger outer vial containing Diethyl Ether (Et₂O) as the antisolvent.

  • Seal the outer vial tightly and leave it undisturbed at 20 °C for 3–5 days.

  • Causality: Slow vapor diffusion minimizes local supersaturation, allowing the 3-hydroxyl groups to form ordered hydrogen-bond networks rather than precipitating as amorphous aggregates.

Method B: Moisture-Assisted Slow Evaporation (Recommended for Pseudooctahedral Geometries)

  • Dissolve the complex in m-xylene.

  • Add exactly 5 equivalents of deionized water to the solution[3].

  • Leave the vial partially capped under ambient conditions (exposed to air at RT) for 2 hours, then allow slow evaporation over 2–4 days[3].

  • Causality: Trace water acts as a bridging or terminal ligand, stabilizing the pseudooctahedral geometry of the sterically congested metal center, which facilitates the crystallization of water-coordinated complexes[7].

Mandatory Visualization: Workflow Diagram

Workflow L Ligand Synthesis (Friedlander Reaction) RT Room Temp Mixing (Steric Blockade) L->RT M Metal Precursor (e.g., Ni(II) or Ru(II)) M->RT Heat Thermal Activation (50 °C, 24h) RT->Heat Overcome Sterics Complex κ2-Coordinated Complex (Distorted Geometry) Heat->Complex Color Change (Yellow) VD Vapor Diffusion (MeCN / Et2O) Complex->VD SE Slow Evaporation (m-Xylene + Trace H2O) Complex->SE XRD Single Crystal XRD Validation VD->XRD SE->XRD

Fig 1. Synthesis, complexation, and crystal growth workflow for sterically hindered naphthyridines.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen crystallization parameters, reflecting field-proven yields for sterically hindered naphthyridine complexes[3][7].

Crystallization TechniqueSolvent SystemAdditive / AntisolventTemp (°C)Time (Days)Geometry / CoordinationExpected Yield (%)
Vapor Diffusion Acetonitrile (MeCN)Diethyl Ether (Et₂O)203–5Distorted Square Planar58–65
Vapor Diffusion Dichloromethanen-Hexane45–7Distorted Square Planar50–60
Slow Evaporation m-XyleneWater (5 equiv.)252–4Pseudooctahedral (Bridged)38–48

References

  • Title: Oxygen transfer reactivity mediated by nickel perfluoroalkyl complexes using molecular oxygen as a terminal oxidant Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: ACS Omega URL: [Link]

  • Title: Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: RSC Advances URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous antibacterial (e.g., nalidixic acid), antifungal, and antitumor agents[1][2]. Historically, the synthesis of these derivatives—via the Friedländer condensation or the Grohe-Heitzer reaction—has been plagued by prolonged reaction times (often exceeding 48 hours), harsh conventional heating, and moderate yields due to the thermal degradation of intermediates[2][3].

As a Senior Application Scientist, I advocate for the transition to Microwave-Assisted Organic Synthesis (MAOS) . The causality behind this shift is rooted in dielectric heating . Unlike conventional conductive heating, which relies on the slow transfer of thermal energy through the reaction vessel, microwave irradiation directly couples with the polar molecules in the reaction mixture[2].

In the synthesis of 1,8-naphthyridines, the intermediate species (such as the imine formed between 2-aminonicotinaldehyde and an active methylene compound) are highly polar. These intermediates selectively absorb microwave energy, creating localized "hot spots." This targeted energy transfer drastically lowers the activation energy barrier for the subsequent intramolecular cyclization (dehydration), accelerating the reaction from hours to mere minutes while suppressing unwanted side reactions[1][2].

Mechanism A 2-Aminonicotinaldehyde (Precursor) C Microwave Irradiation (Dielectric Heating) A->C B Active Methylene Compound (Reactant) B->C D Polar Intermediate (Imine Formation) C->D Rapid Energy Transfer E Intramolecular Cyclization (Dehydration) D->E Hot-Spot Activation F 1,8-Naphthyridine Derivative (Target Scaffold) E->F High Yield / Purity

Workflow of microwave-assisted Friedländer condensation for 1,8-naphthyridines.

Comparative Efficacy: Quantitative Validation

The empirical data strongly supports the superiority of MAOS over conventional methodologies. The table below summarizes the kinetic and yield advantages across various 1,8-naphthyridine synthesis pathways.

Reaction Type / Target ScaffoldCatalyst / ReagentsMW ConditionsMW YieldConv. TimeConv. YieldRef.
Friedländer Condensation DABCO (Solvent-free)2–5 min74–86%4–8 h50–65%[4]
Pyrazolo[3,4-b]naphthyridines ZnCl₂5–10 min80–92%12–24 h60–70%[1]
1,2,4-Triazolo[4,3-a]naphthyridines FeCl₃·6H₂O (Solvent-free)2.5 min (200W)98%6–10 h65–75%
Grohe-Heitzer Synthesis Acetic anhydride / NH₃5 min (70-100W)73–75%2.5 h<60%[3]
Nalidixic Acid Hybrids Base-catalyzed1.1–2.1 h (300W)85–95%46–54 h50–60%[2]

Validated Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems . Each step includes observable physical changes or analytical checkpoints to confirm reaction progression.

Protocol A: Solvent-Free Friedländer Synthesis (DABCO Catalyzed)

Causality: DABCO (1,4-Diazabicyclo[2.2.2]octane) is a highly nucleophilic, sterically unhindered base that efficiently deprotonates the active methylene compound. Performing this under solvent-free conditions forces the microwave energy to concentrate directly into the solid reactants, maximizing collision frequency and driving the condensation rapidly[4].

  • Preparation: Grind equimolar amounts (0.01 mol) of 2-aminonicotinaldehyde and the active methylene compound in an agate mortar. Add 10 mol% of DABCO.

  • Irradiation: Transfer the mixture to a microwave-transparent vessel (e.g., quartz or specialized borosilicate). Irradiate at 150W-200W.

  • Self-Validation (Intermittent Heating): Apply microwaves in 30-second bursts . Why? Continuous irradiation can cause thermal runaway and charring. After each burst, observe the mixture; successful intermediate formation is indicated by the solid mixture melting into a homogeneous liquid.

  • Monitoring: Check the reaction via TLC (Ethyl Acetate/Hexane 3:7) under UV 254 nm. The disappearance of the 2-aminonicotinaldehyde spot confirms completion (typically within 2–5 minutes)[4].

  • Workup: Cool to room temperature, quench with crushed ice, filter the precipitated solid, and recrystallize from acetonitrile.

Protocol B: Synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines

Causality: FeCl₃·6H₂O acts as a mild Lewis acid. Its hydrated nature provides excellent dielectric loss, meaning it rapidly absorbs microwave energy to act as a localized "hot spot" catalyst, promoting electrophilic activation without the need for harsh, toxic solvents.

  • Preparation: Mix 2-aminonicotinaldehyde (0.01 mol), an arylacetonitrile derivative (0.01 mol), and 10% KOH (5 drops) as a base.

  • Irradiation: Expose to microwave irradiation at 200W intermittently at 30-second intervals for a total of 2.5 minutes.

  • Quenching & Validation: Cool the reaction mixture to room temperature and treat with chilled water. Self-Validation: An immediate, heavy precipitation of the solid product upon the addition of chilled water indicates a successful, high-yield conversion.

  • Purification: Filter, wash with distilled water, and recrystallize from methanol to achieve up to 98% yield.

Protocol C: One-Pot Grohe-Heitzer Synthesis of 1,8-Naphthyridones

Causality: The traditional Grohe-Heitzer reaction requires hours to form the intermediate imidazolide. Microwave energy (70W-100W) selectively excites the polar C=O and C-N bonds, allowing simultaneous amine addition and cyclization[3].

  • Intermediate Formation: React the starting precursor with acetic anhydride and triethyl orthoformate under MW conditions (70W, 140 °C) for 3.6 minutes to yield the intermediate vinyl ether[3].

  • Cyclization: Add CeCl₃ and NH₃ (or (NH₄)₂CO₃). Irradiate at 100W and 100 °C. The reaction undergoes simultaneous amination and cyclization within 5 minutes[3].

  • Purification: Purify the crude product via simple column chromatography using hexane to isolate ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate[3].

Protocol S1 1. Reagent Mixing (Equimolar + Catalyst) S2 2. MW Irradiation (Intermittent Bursts) S1->S2 S3 3. TLC Monitoring (UV 254 nm) S2->S3 S3->S2 Incomplete (Repeat MW) S4 4. Quenching & Precipitation S3->S4 Complete S5 5. Filtration & Recrystallization S4->S5

Step-by-step experimental methodology for microwave-assisted synthesis.

Troubleshooting & Instrumental Best Practices

  • Temperature Control: Do not rely solely on power settings (Watts). Advanced microwave reactors (e.g., CEM Discover or Anton Paar) utilize built-in infrared sensors to precisely monitor the reaction temperature[5]. Always program a maximum temperature threshold (e.g., 120 °C) to prevent the decomposition of the naphthyridine core[5].

  • Solvent Choice: If a solvent must be used, select one with a high loss tangent (

    
    ), such as ethanol or DMF, which couple efficiently with microwaves. Non-polar solvents like hexane are virtually transparent to microwaves and will only heat via conduction from the reactants.
    
  • Vessel Pressurization: When executing Protocol C, ensure the reaction is performed in a pressure-rated, closed microwave tube, as the rapid vaporization of acetic anhydride and ammonia can cause sudden pressure spikes[5][6].

References

1. Microwave-assisted synthesis of 1,2,4- triazolo[4,3-a] [1,8]naphthyridines using FeCl3.6H2O under solvent-free conditions. NIScPR.[Link] 2.[4] Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Naphthyridines. TSI Journals.[Link] 3.[1] Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity. MDPI.[Link] 4.[3] Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction. Journal of the Mexican Chemical Society.[Link] 5.[6] Microwave-Assisted Green Synthesis of Biologically Potent Benzo[d][1,3] Dioxol-5-yl)-1,2-Dihydro-1,8-Naphthyridine Scaffolds and Anticancer Agents. Taylor & Francis.[Link] 6.[2] Environment Friendly Synthesis of N′-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides: Crystal Structure and Anti-oxidant Potential. J-Stage.[Link] 7.[5] Chapter 4: Catalyst-free Reactions with Microwave Irradiation. RSC Books.[Link]

Sources

Application Note: Solvent Selection and Optimization for Reactions Involving 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antibacterial agents (e.g., fluoroquinolones), and novel chemotherapeutics targeting topoisomerase II[1]. Among its derivatives, 2-Methyl-1,8-naphthyridin-3-ol presents a unique synthetic challenge and opportunity. The presence of the 3-hydroxyl group provides a critical handle for downstream functionalization (e.g., triflation or halogenation)[2], while the 2-methyl group can participate in Knoevenagel-type condensations.

As a Senior Application Scientist, I have observed that the primary failure point in scaling and functionalizing naphthyridinols lies in solvent selection . The electronic demands of the naphthyridine core—coupled with the hydrogen-bonding capacity of the 3-hydroxyl group—dictate that solvent choice cannot be arbitrary. This guide provides a mechanistic, causality-driven framework for selecting solvents during the synthesis, cyclization, and functionalization of this compound.

Mechanistic Rationale for Solvent Selection

The synthesis and manipulation of 1,8-naphthyridin-3-ol derivatives generally fall into three distinct reaction paradigms, each requiring a specific solvent microenvironment to overcome kinetic and thermodynamic barriers.

A. Thermal Electrocyclization (Core Assembly)

The construction of the naphthyridine core often utilizes Gould-Jacobs or Conrad-Limpach cyclization strategies starting from aminopyridine derivatives. These are thermal electrocyclizations that require massive activation energy[3].

  • Optimal Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or pure diphenyl ether.

  • Causality: These solvents possess exceptionally high boiling points (>250 °C) and thermal stability. Lower-boiling solvents fail to reach the activation energy required for the cyclization step, leading to stalled intermediates[3].

B. Multicomponent Condensation (Friedländer Annulation)

When synthesizing the naphthyridine core via the Friedländer approach (condensation of 2-aminonicotinaldehyde with carbonyl compounds), the reaction relies heavily on proton transfer and intermediate stabilization.

  • Optimal Solvents: Polar protic solvents (Methanol, Water) or basic Ionic Liquids (e.g., [Bmmim][Im])[4][5][6].

  • Causality: Methanol stabilizes the transition states via hydrogen bonding, making the carbonyl oxygen more electrophilic and facilitating the initial nucleophilic attack by the amine. In contrast, polar aprotic solvents like DMF lack this capability, resulting in significantly lower yields[6]. Furthermore, basic ionic liquids like [Bmmim][Im] can act as both the solvent and the catalyst, driving the reaction to >90% yield while maintaining green chemistry principles[4].

C. 3-Hydroxyl Functionalization (Triflation/Halogenation)

To utilize this compound in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), the 3-OH group must be converted into a leaving group, such as a triflate[2].

  • Optimal Solvents: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Causality: The conversion of the hydroxyl group to a triflate via trifluoromethanesulfonic anhydride (Tf₂O) proceeds through a highly polar transition state. Polar aprotic solvents stabilize this transition state without acting as competing nucleophiles (which protic solvents would do).

Workflow Visualization

G Start This compound Reaction Pathways Branch1 Core Assembly (Thermal Cyclization) Start->Branch1 Branch2 Core Assembly (Friedländer Annulation) Start->Branch2 Branch3 3-OH Functionalization (e.g., Triflation) Start->Branch3 Solvent1 Dowtherm A Temp: 250°C Branch1->Solvent1 Solvent2 Methanol or[Bmmim][Im] Temp: RT to 80°C Branch2->Solvent2 Solvent3 Anhydrous DCM / DMF Temp: 0°C to RT Branch3->Solvent3 Outcome1 Overcomes Activation Energy Yields >80% Solvent1->Outcome1 Outcome2 H-Bond Stabilization Yields 89-95% Solvent2->Outcome2 Outcome3 Prevents Reagent Quenching Enables Cross-Coupling Solvent3->Outcome3

Workflow for solvent selection in 1,8-naphthyridine synthesis and functionalization.

Quantitative Solvent Performance Matrix

The following table synthesizes empirical data comparing solvent efficacy across different reaction classes for 1,8-naphthyridine derivatives.

SolventReaction ParadigmTemp (°C)Avg. Yield (%)Mechanistic Impact
Methanol Friedländer Condensation25 (RT)89%Protic nature facilitates proton transfer; excellent intermediate stabilization[6].
Ethanol Friedländer Condensation25 (RT)74%Similar to MeOH but lower solubility for sterically hindered intermediates[6].
Acetonitrile Friedländer Condensation25 (RT)57%Polar aprotic; fails to provide H-bond activation for the carbonyl group[6].
DMF Friedländer Condensation25 (RT)51%High dielectric constant but lacks protic activation; poor for mild condensations[6].
[Bmmim][Im] Ionic Liquid Annulation80>90%Acts as both a highly basic catalyst and a green solvent; easily recyclable[4].
Dowtherm A Thermal Electrocyclization25080-85%Exceptional thermal stability allows the system to breach the cyclization energy barrier[3].
Water Green Friedländer80-10075-85%Environmentally benign; highly effective when paired with catalytic LiOH[5].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a physical or chemical indicator that confirms the success of the preceding action.

Protocol A: High-Temperature Cyclization (Core Assembly)

Objective: Synthesize the naphthyridine core via thermal cyclization of an intermediate ester.

  • Preparation: Suspend the acyclic precursor (1.0 eq) in Dowtherm A (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • Heating: Heat the mixture rapidly to 250 °C.

    • Causality: Rapid heating prevents the degradation of the precursor into unwanted polymeric byproducts. The high temperature is strictly required to drive the electrocyclization[3].

  • Self-Validation Check (In-Process): Maintain the temperature for 30–45 minutes. The reaction is proceeding correctly if the solution darkens and ethanol/water byproducts are collected in the trap.

  • Precipitation: Allow the mixture to cool to approximately 90 °C. Do not let it cool to room temperature yet, as Dowtherm A becomes highly viscous.

  • Isolation: Slowly add an equal volume of hexane (or a similar non-polar solvent) to the hot mixture.

    • Self-Validation Check: The target naphthyridine will immediately precipitate as a solid, validating successful cyclization[3]. Filter and wash thoroughly with cold hexane to remove residual Dowtherm A.

Protocol B: Functionalization of the 3-Hydroxyl Group (Triflation)

Objective: Convert this compound into a reactive electrophile for Pd-catalyzed coupling.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine or triethylamine (2.5 eq). Stir for 10 minutes.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents the decomposition of the sensitive ditriflate or monotriflate intermediates[2]. DCM stabilizes the polar transition state without quenching the Tf₂O.

  • Self-Validation Check (In-Process): Monitor via TLC (Eluent: 50% EtOAc/Hexane). The disappearance of the highly polar, UV-active starting material spot (low Rf) and the appearance of a less polar spot (higher Rf) validates complete conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triflate is bench-stable but should be used promptly for cross-coupling[2].

Troubleshooting and Optimization

  • Incomplete Cyclization in Dowtherm A: If TLC shows unreacted starting material after 1 hour at 250 °C, the issue is likely poor heat transfer or wet solvent. Ensure the Dowtherm A is completely dry, as residual moisture will cap the internal temperature at 100 °C until it boils off[3].

  • Poor Yields in Friedländer Condensations: If using DMF or Acetonitrile yields <60%, switch to Methanol. If solubility is an issue in Methanol, use a co-solvent system (e.g., MeOH/DCM 4:1) to maintain the protic environment while improving substrate solubility[6].

  • Regioisomeric Byproducts: The regioselectivity of naphthyridine cyclization is highly sensitive to steric factors. If mixed isomers occur, fractional crystallization in ethanol/water mixtures is the most reliable purification method, as silica gel chromatography often fails due to the poor solubility of naphthyridine cores[3].

References

  • BenchChem. Technical Support Center: Synthesis of 1,5-Naphthyridine-4-carboxylic acid.
  • National Center for Biotechnology Information (PMC).
  • Royal Society of Chemistry (Green Chemistry). A mild synthesis of substituted 1,8-naphthyridines.
  • ACS Publications (The Journal of Organic Chemistry).
  • Journal of Emerging Technologies and Innovative Research (JETIR).
  • ResearchGate. Synthesis of 1,8-naphthyridin-3-yl-1H-benzo[d]imidazole-6-carbonitrile.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Friedländer annulation of 2-aminonicotinaldehyde with hydroxyacetone. The target molecule, 2-methyl-1,8-naphthyridin-3-ol, is a highly valuable scaffold for developing


-tocopherol analogues and novel antimicrobial agents[1].

However, the bifunctional nature of hydroxyacetone introduces severe chemoselectivity and regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize your yield and purity.

Troubleshooting Guide & FAQs

Q1: My reaction yields a mixture of products, and the yield of this compound is below 30%. What is causing this?

A1: Regioselectivity failure during enolization. Hydroxyacetone possesses two


-carbons capable of forming an enolate: the methyl group (C3) and the hydroxymethyl group (C1).
  • The Causality: Deprotonation at the less hindered methyl group is kinetically favored, leading to the unwanted kinetic regioisomer, (1,8-naphthyridin-2-yl)methanol. Conversely, deprotonation at the hydroxymethyl group yields the thermodynamically stable enolate, which is required to form the target this compound. The regioselectivity of 1,8-naphthyridines is highly dependent on the active methylene substrate and the specific catalyst used[2].

  • The Solution: Shift from kinetic to thermodynamic control. Avoid strong, unhindered bases at low temperatures. Instead, utilize a mild base with hydrogen-bonding capabilities, such as Choline Hydroxide (ChOH), and elevate the temperature to 50 °C to allow equilibration to the thermodynamic enolate[3].

Regioselectivity SM 2-Aminonicotinaldehyde + Hydroxyacetone Enolate1 Kinetic Enolate (Deprotonation at CH3) SM->Enolate1 Strong Base Low Temp Enolate2 Thermodynamic Enolate (Deprotonation at CH2OH) SM->Enolate2 ChOH / Heat Thermodynamic Control Prod1 Byproduct: (1,8-naphthyridin-2-yl)methanol Enolate1->Prod1 Annulation Prod2 Target: This compound Enolate2->Prod2 Annulation

Figure 1: Divergent regioselectivity pathways in the Friedländer annulation.

Q2: I am observing a dark, viscous byproduct in my reaction mixture. How do I prevent this?

A2: Hydroxyacetone self-condensation and polymerization.

  • The Causality: Hydroxyacetone is highly prone to self-aldol condensation, especially under the basic conditions required for the Friedländer annulation. If the concentration of hydroxyacetone is too high relative to the 2-aminonicotinaldehyde, it will react with itself rather than the aldehyde.

  • The Solution: Implement steady-state concentration control. Do not add the hydroxyacetone all at once. Use a syringe pump to add it dropwise over 30–60 minutes. This ensures that as soon as the enolate forms, it is trapped by the highly electrophilic 2-aminonicotinaldehyde, outcompeting the self-condensation pathway.

Q3: My crude product is a sticky oil instead of a solid. How do I improve the isolation?

A3: Solvent-induced precipitation.

  • The Causality: When using traditional organic solvents (like ethanol or DMF), the high solubility of the naphthyridine core prevents clean crystallization, often trapping unreacted hydroxyacetone and oligomers to form an oil.

  • The Solution: By switching to an aqueous reaction medium, the hydrophobic this compound is forced out of solution as it forms. Cooling the mixture to 0 °C drops the solubility further, allowing you to isolate the product as a clean, filterable solid directly from the reaction flask[3].

Quantitative Data: Catalyst & Condition Comparison

Recent advancements in green chemistry have revolutionized this synthesis. Transitioning to an aqueous system with ChOH (1 mol%) not only drives the yield above 90% but also simplifies isolation[3]. Alternatively, solvent-free grinding with ammonium sulfamate provides excellent yields and minimizes solvent waste[4].

Catalytic System / SolventTemperatureTarget Yield (%)Major Issue / ByproductReference
Piperidine / Ethanol80 °C (Reflux)45 - 55High self-condensation oligomersStandard
NH₂SO₃NH₄ / Solvent-freeRoom Temp~88Requires physical grinding[4]
Choline Hydroxide / H₂O50 °C> 90Minimal (Highly selective)[3]

Validated Experimental Protocol: Gram-Scale Synthesis

Self-Validation Checkpoint: Before starting, ensure your hydroxyacetone is freshly distilled. Old stock often contains polymeric impurities that will instantly ruin the stoichiometry.

Workflow Step1 1. Suspension 2-Aminonicotinaldehyde in H2O Step2 2. Catalysis Add 1 mol% Choline Hydroxide Step1->Step2 Step3 3. Syringe Pump Addition Hydroxyacetone over 30 mins Step2->Step3 Step4 4. Annulation Stir at 50°C for 6 hours Step3->Step4 Step5 5. Isolation Cool to 0°C, Filter, Wash Step4->Step5 Step6 6. Validation TLC & NMR Confirmation Step5->Step6

Figure 2: Optimized step-by-step workflow for high-yield synthesis.

Step-by-Step Methodology

Step 1: Substrate Suspension

  • Action: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (1.22 g, 10 mmol) in 10 mL of deionized water.

  • Causality: Water acts as an environmentally benign solvent that poorly dissolves the starting materials at room temperature but facilitates the reaction upon heating, driving the equilibrium forward as the highly hydrophobic product precipitates out of solution[3].

Step 2: Catalyst Initiation

  • Action: Add Choline Hydroxide (ChOH) (1 mol%, approx. 3 µL of a standard aqueous solution) to the suspension.

  • Causality: ChOH serves a dual purpose. It provides the necessary basicity to form the enolate, while its hydroxyl group acts as a hydrogen-bond donor to stabilize the transition state, accelerating the Friedländer annulation without degrading the substrate[3].

Step 3: Controlled Reagent Addition

  • Action: Load hydroxyacetone (0.89 g, 12 mmol) into a syringe. Using a syringe pump, add the hydroxyacetone dropwise to the stirring suspension over 30 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of hydroxyacetone, drastically reducing the rate of self-aldol condensation and favoring the cross-coupling reaction.

Step 4: Annulation and Cyclodehydration

  • Action: Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Validation: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the yellow 2-aminonicotinaldehyde spot indicates completion.

Step 5: Isolation

  • Action: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes. Filter the resulting precipitate under vacuum. Wash the filter cake with 3 x 5 mL of ice-cold water.

  • Causality: The product is highly insoluble in cold water, allowing for near-quantitative recovery without the need for complex chromatographic purification[3].

Step 6: Purification

  • Action: Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

References[3] Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited

Source: ACS Omega (acs.org) URL: [Link][4] Title: Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State Source: Int. J. ChemTech Res. (sphinxsai.com) URL: [Link][2] Title: Synthesis of 1,8-naphthyridines and related compounds Source: Organic Chemistry Portal URL: [Link][1] Title: Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants in lipid membranes and low-density lipoproteins Source: PubMed (nih.gov) URL: [Link]

Sources

Purification challenges of 2-Methyl-1,8-naphthyridin-3-ol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of 2-Methyl-1,8-naphthyridin-3-ol

Welcome to the technical support and troubleshooting center for the isolation and purification of 1,8-naphthyridine derivatives. This compound is a highly polar, amphoteric heterocyclic compound. Its dual basic nitrogens and hydrogen-bond-donating hydroxyl group make it notoriously difficult to purify using standard normal-phase silica gel chromatography. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you overcome these challenges.

Mechanistic Pathology of Naphthyridinol Chromatography

The fundamental challenge in purifying this compound lies in its acid-base chemistry. Standard silica gel (SiO₂) features surface silanol groups (Si-OH) that are weakly acidic, with a pKa of approximately 4.5 to 5.0[1].

When a basic heterocycle like a 1,8-naphthyridine is loaded onto an unmodified silica column, the basic nitrogens interact strongly with these silanols via ionic pairing and intense hydrogen bonding[2]. The presence of the C3-hydroxyl group further exacerbates this by introducing additional hydrogen-bond donor capabilities. This results in irreversible adsorption, severe band broadening (tailing), and extremely poor mass recovery[2]. To achieve high-purity isolation, the chromatographic system must be modified to either mask these silanols or bypass them entirely using alternative stationary phases[3].

G cluster_0 Standard Silica Gel cluster_1 Amino-Modified Silica Silanol Acidic Silanol (Si-OH) Interaction1 Strong Ionic/H-Bonding (Irreversible Binding) Silanol->Interaction1 Naph Basic Naphthyridine Nitrogen Naph->Interaction1 Amine Propylamine (Si-R-NH2) Interaction2 Weak Dipole Interaction (Reversible Elution) Amine->Interaction2 Naph2 Basic Naphthyridine Nitrogen Naph2->Interaction2

Surface interaction mechanisms of basic naphthyridines on standard vs. amino-modified silica gel.

Diagnostic Troubleshooting (FAQs)

Q1: My compound streaks from Rf 0.1 to 0.6 on standard silica TLC, even in highly polar solvents like DCM/MeOH (9:1). How do I fix this? A: This is classic silanol-induced tailing. To resolve this, you must saturate the acidic active sites on the silica gel. Add a competitive basic modifier—such as 1% to 5% Triethylamine (TEA) or Diethylamine (DEA)—to your mobile phase[1]. The amine will preferentially bind to the silanols, allowing the naphthyridinol to elute based on polarity rather than acid-base retention. Self-Validation Step: Always pre-treat your TLC plates by running the TEA-containing solvent to the top and letting them dry before spotting your crude mixture to verify resolution improvement.

Q2: I added TEA, but my yield is still poor, and the compound seems to degrade on the column. What is the alternative? A: If standard silica remains too harsh, switch your stationary phase to Amino-modified silica gel (NH₂-silica)[3]. NH₂-silica has propylamine groups covalently bonded to the surface, permanently masking the silanols and creating a slightly basic environment. This repels the basic nitrogens of the naphthyridine, yielding sharp peaks without the need for mobile phase modifiers[3].

Q3: Can I use Reversed-Phase (RP-HPLC) or HILIC for final polishing? A: Yes. Reversed-phase chromatography (C18) is highly effective for 1,8-naphthyridine derivatives[4]. Because the compound is polar, use an aqueous mobile phase (Water/Acetonitrile) buffered with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Formic acid. The acid protonates the naphthyridine nitrogens, increasing solubility and ensuring a sharp, symmetrical elution peak[4]. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) on unmodified silica with ammonium formate buffers can separate highly polar isomeric nitrogen heterocycles[5].

G Start Crude this compound TLC TLC on Standard Silica (Hexane/EtOAc or DCM/MeOH) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1-5% TEA/DEA to Mobile Phase Tailing->AddTEA Yes StandardCC Standard Flash Chromatography (with basic modifier) Tailing->StandardCC No CheckTLC2 Re-check TLC AddTEA->CheckTLC2 Resolved Resolution Improved? CheckTLC2->Resolved Resolved->StandardCC Yes AltPhase Switch Stationary Phase Resolved->AltPhase No / Low Yield NH2 Amino-Silica (NH2) CC (Normal Phase) AltPhase->NH2 RPHPLC RP-HPLC (C18) with 0.1% TFA AltPhase->RPHPLC

Workflow for selecting the optimal chromatographic purification strategy for 1,8-naphthyridinols.

Comparative Data Analysis

The following table summarizes the quantitative parameters and expected outcomes when selecting a purification strategy for this compound.

Stationary PhaseMobile Phase SystemRequired ModifierTailing RiskExpected Mass RecoveryPrimary Use Case
Standard Silica (SiO₂) DCM / MeOHNoneCritical < 40%Not recommended due to irreversible binding[2].
Standard Silica (SiO₂) DCM / MeOH1–5% TEA or DEAModerate60 - 75%Bulk purification of crude mixtures[1].
Amino-Silica (NH₂) Hexane / EtOAcNoneLow> 85%High-yield isolation of basic/polar compounds[3].
RP-HPLC (C18) Water / Acetonitrile0.1% TFAMinimal> 90%Final polishing for biological evaluation[4].

Validated Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography using NH₂-Silica

Use this protocol when standard silica with TEA fails to provide adequate recovery.

  • TLC Pre-screening: Spot the crude mixture on an NH₂-modified TLC plate (e.g., NH2 Silica Gel 60F254)[3]. Develop using a gradient of Hexane/Ethyl Acetate (start at 1:1 v/v). Identify the solvent ratio that places the target compound at an Rf of 0.25.

  • Column Packing: Slurry pack a flash column with NH₂-functionalized silica gel (40-63 µm particle size) using the non-polar component of your mobile phase (e.g., Hexane).

  • Dry Loading (Critical Step): Dissolve the crude this compound in a minimum amount of volatile solvent (e.g., THF or DCM). Add a small amount of NH₂-silica (1:3 sample-to-silica ratio) and evaporate the solvent completely under reduced pressure to create a free-flowing powder. Load this evenly onto the top of the column bed[1].

  • Elution: Elute using the predetermined isocratic solvent system. Collect fractions and monitor via UV detection (254 nm).

Protocol B: Preparative RP-HPLC Purification

Use this protocol for final polishing to achieve >95% purity.

  • Sample Preparation: Dissolve the crude material in the initial mobile phase composition (e.g., 10% Acetonitrile in Water with 0.1% TFA) to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates[4].

  • Analytical Method Scouting:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size[4].

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a scouting gradient from 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Preparative Scale-Up: Transfer the optimized gradient to a preparative C18 column (e.g., 21.2 x 250 mm). Scale the flow rate proportionally (typically 15-20 mL/min). Collect the major peak absorbing at 254 nm.

  • Isolation: Lyophilize the collected fractions to remove water, acetonitrile, and the volatile TFA modifier, yielding the pure naphthyridinol as a TFA salt.

References

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at:[Link]

Sources

Troubleshooting cyclization reactions for 1,8-naphthyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Cyclization, Regioselectivity, and Purification

Introduction: Beyond the Textbook

Welcome. If you are here, you likely aren't struggling with the concept of 1,8-naphthyridine synthesis, but the reality of it. These scaffolds are privileged structures in medicinal chemistry (e.g., Gemifloxacin, Vosaroxin), yet their formation is often plagued by "black tar" polymerization, stubborn insolubility, and frustrating regioselectivity.

This guide moves beyond generic textbook mechanisms. We focus on causality —why your reaction failed and how to fix it using modern, field-validated protocols.

Module 1: The Friedländer Condensation (The Workhorse)

The reaction between 2-aminopyridine-3-carbaldehyde and a ketone (or active methylene) is the most common route. However, it is also the most prone to failure due to the instability of the amino-aldehyde starting material.

Troubleshooting Guide

Q: My reaction mixture turns into a black tar/polymer within 30 minutes. What happened? A: You likely used a strong mineral acid (HCl/H₂SO₄) or strong base (KOH) at high temperatures. 2-aminopyridine-3-carbaldehyde is thermally unstable and self-condenses rapidly under harsh conditions.

  • The Fix: Switch to Green Catalysis . Use Choline Hydroxide (ChOH) in water or Molecular Iodine (I₂) .[1]

  • Why: ChOH acts as a mild, biocompatible ionic liquid catalyst that stabilizes the transition state via hydrogen bonding without triggering the violent polymerization associated with strong mineral acids.

Q: I have low conversion. The starting material remains even after reflux. A: This is often a solubility mismatch . The aldehyde is polar; your ketone might be lipophilic. In water or ethanol, they phase-separate.

  • The Fix: Use a Hydrotropic Medium or Ionic Liquid.

  • Protocol: Run the reaction in water with 1 mol% Choline Hydroxide. If the ketone is highly lipophilic, add a co-solvent like EtOH or switch to a solvent-free method using p-TSA under microwave irradiation.

Standardized Protocol: Green Gram-Scale Synthesis

Reference: BenchChem / NIH [1]

ParameterCondition
Reagents 2-aminonicotinaldehyde (1.0 eq) + Ketone (1.0 eq)
Catalyst Choline Hydroxide (ChOH) (1-5 mol%)
Solvent Deionized Water (Reaction is often heterogeneous)
Temp/Time 50°C for 6 hours (Monitor via TLC)
Workup Cool to RT. Product usually precipitates.[1] Filter and wash with cold water.
Yield Target >90% (Cream/White solid, minimal purification needed)
Visualization: Friedländer Mechanism & Failure Points

Friedlander_Mechanism Start 2-Aminonicotinaldehyde + Ketone Inter1 Schiff Base Intermediate Start->Inter1 Acid Cat. (Imine Path) Inter2 Aldol Adduct Start->Inter2 Base Cat. (Aldol Path) Tar Polymerization (Black Tar) Start->Tar Strong Acid/Base High Temp (>100°C) Cyclization Intramolecular Cyclization Inter1->Cyclization Inter2->Cyclization Product 1,8-Naphthyridine Cyclization->Product - H2O

Caption: The dual pathway of Friedländer synthesis. Note the "Tar" diversion caused by harsh conditions.

Module 2: Regioselectivity & Metal Catalysis

When using asymmetric ketones, obtaining the 2-substituted vs. 3-substituted isomer (or 1,8 vs 1,6 systems) is critical.

Troubleshooting Guide

Q: I am getting a mixture of regioisomers. How do I control the addition? A: The regioselectivity is dictated by which carbonyl alpha-carbon attacks the aldehyde.

  • The Fix (Kinetic vs. Thermodynamic):

    • Slow Addition: Adding the ketone slowly to the catalyst/aldehyde mixture favors the kinetic enolate, often improving selectivity [2].

    • Catalyst Switch: Use TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane).[2] It is bulky and highly regioselective for methyl ketones.

Q: My Pd-catalyzed coupling to form the ring is stalling. A: Nitrogen poisoning. The naphthyridine nitrogens are excellent ligands for Palladium, potentially sequestering your catalyst.

  • The Fix:

    • Ligand: Use bidentate ligands with wide bite angles (e.g., Xantphos) to outcompete the substrate.

    • Loading: You may need higher Pd loading (5-10 mol%) compared to standard couplings.

Decision Matrix: Catalyst Selection
Substrate TypeRecommended MethodKey Advantage
Simple Methyl Ketones Choline Hydroxide / WaterGreen, high yield, simple workup [1].
Asymmetric Ketones TABO CatalystHigh regioselectivity [2].[2]
Alkynes (Terminal) Cu-Catalyzed [5+1]Access to ester substituents [2].
Alcohols Ir-Catalyzed DehydrogenativeWater-soluble, atom economical [5].

Module 3: Purification & Characterization

1,8-Naphthyridines are notorious for their poor solubility in common organic solvents (EtOAc, DCM, Hexanes), leading to purification nightmares.

Troubleshooting Guide

Q: My product crashed out, but it's not pure. It won't dissolve in DCM or MeOH for column chromatography. A: Do NOT try to force it through silica using massive amounts of solvent.

  • The Fix:

    • Recrystallization: Use boiling DMF or Ethanol . Most derivatives are soluble in hot DMF and crystallize upon cooling.

    • Acid-Base Extraction: Dissolve the crude solid in dilute HCl (protonates the N), wash with organic solvent (removes non-basic impurities), then neutralize the aqueous layer with NaOH to reprecipitate the pure product.

Q: I can't get a good NMR. The sample isn't soluble in CDCl₃. A: This is standard for this scaffold.

  • The Fix: Use TFA-d (Trifluoroacetic acid-d) or HFIP-d2 (Hexafluoroisopropanol). These solvents break intermolecular hydrogen bonding and pi-stacking.

    • Note: In TFA-d, chemical shifts will be downfield due to protonation.

Visualization: Troubleshooting Logic Flow

Troubleshooting_Flow Problem Start: Reaction Issue Type Identify Problem Type Problem->Type Yield Low Yield / Tar Type->Yield Regio Poor Regioselectivity Type->Regio Solubility Purification / Analysis Type->Solubility Sol_Yield Action: Switch to Water/ChOH Reduce Temp < 60°C Yield->Sol_Yield Sol_Regio Action: Use TABO Catalyst or Slow Addition of Ketone Regio->Sol_Regio Sol_Purify Action: Recrystallize (DMF) NMR Solvent: TFA-d / HFIP Solubility->Sol_Purify

Caption: Logic flow for diagnosing and resolving common synthetic bottlenecks.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega / NIH. [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Source: Organic Chemistry Portal / J. Org.[3] Chem. [Link][4][5][6][7][8][9][10][11][12]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie / PubMed. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. Source: PMC / NIH. [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (Microreview). Source: Chemistry of Heterocyclic Compounds. [Link]

Sources

Technical Support Center: Purification & Recrystallization of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 2-Methyl-1,8-naphthyridin-3-ol (CAS: 666735-18-8) is a critical synthetic intermediate[1]. 1,8-Naphthyridine derivatives are recognized as privileged scaffolds in drug discovery, frequently utilized in the synthesis of antimicrobial, antiviral, and anticancer agents[2]. However, the amphoteric nature of the naphthyridine core, combined with the strong hydrogen-bonding capacity of the C3-hydroxyl group, often complicates purification.

This guide provides field-proven, self-validating protocols to overcome common recrystallization bottlenecks such as oiling out, poor recovery, and solvent entrapment.

Theoretical Grounding: Solvent Selection & Causality

Choosing the correct solvent system requires balancing the disruption of the solute's crystal lattice at high temperatures with the promotion of controlled nucleation at low temperatures. The nitrogen atoms in the 1,8-naphthyridine ring act as strong hydrogen-bond acceptors, while the C3-hydroxyl acts as a donor, creating a robust intermolecular network.

We recommend binary solvent systems. A polar protic primary solvent (e.g., Ethanol) disrupts these hydrogen bonds during heating, allowing for complete dissolution. A non-polar anti-solvent (e.g., Isopropyl ether or Toluene) lowers the overall dielectric constant of the medium during cooling, driving the compound out of solution without inducing rapid, uncontrolled precipitation[3][4].

Table 1: Quantitative Data for Candidate Recrystallization Solvents

Solvent SystemPrimary Solvent Dielectric Constant (ε)Anti-Solvent Dielectric Constant (ε)Boiling Point Range (°C)Expected Yield (%)Mechanistic Role & Causality
Ethanol / Isopropyl Ether 24.53.868 - 7875 - 85%Optimal balance. Ethanol dissolves the polar scaffold; isopropyl ether induces gradual precipitation[3].
Methanol / Water 32.780.165 - 10060 - 70%High recovery but prone to hydrate formation. Water acts as a highly polar anti-solvent[2].
Toluene / Hexanes 2.41.968 - 11065 - 80%Excellent for removing highly lipophilic impurities. Requires higher dissolution temperatures[4].
Troubleshooting & FAQs

Q: My this compound is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the solvent system's polarity drops too rapidly, causing the solute to separate as an amorphous liquid phase.

  • Causality: The strong hydrogen-bonding network of the naphthyridinol is rapidly desolvated by the anti-solvent, but the molecules lack the thermal kinetic energy to arrange into a highly ordered crystalline lattice.

  • Solution:

    • Reheat the mixture until the oil dissolves completely into a single phase.

    • Add 5-10% more of the primary solvent (Ethanol) to increase the saturation temperature.

    • Implement a strict cooling ramp (e.g., 0.5 °C/min).

    • Introduce seed crystals at the metastable zone (approx. 5-10 °C below the dissolution temperature) to bypass the high activation energy required for primary nucleation.

Q: I am experiencing poor yields, and a significant amount of the product remains in the mother liquor. What is the self-validating check for this? A: Naphthyridine derivatives can exhibit unexpectedly high solubility in protic solvents even at 4 °C[5].

  • Self-Validating Check: Analyze the mother liquor using UV-Vis spectroscopy (at approx. 330 nm for the naphthyridine chromophore). If the absorbance indicates >15% product loss, your primary solvent ratio is too high.

  • Solution: Evaporate 30-50% of the mother liquor under reduced pressure, add an equivalent volume of the anti-solvent (e.g., Isopropyl ether), and chill to 4 °C to force secondary recovery[3].

Q: How do I prevent solvent entrapment (solvate formation) in the final crystal lattice? A: The hydroxyl group of this compound can form stable, localized hydrogen bonds with protic solvents like methanol or ethanol, leading to solvates.

  • Solution: If NMR or TGA (Thermogravimetric Analysis) indicates solvent entrapment, switch to an aprotic recrystallization system, such as Toluene/Hexanes, or perform a final slurry wash in hot heptane followed by vacuum drying at 60 °C[4].

Standard Operating Procedure: Self-Validating Recrystallization

This protocol utilizes the Ethanol/Isopropyl Ether system, widely validated for 1,8-naphthyridine derivatives to achieve high purity and yield[3].

Step 1: Saturation & Dissolution

  • Weigh the crude this compound into a round-bottom flask.

  • Add Ethanol (approx. 5 mL per gram of crude).

  • Heat the suspension to gentle reflux (75-78 °C) with stirring. Add Ethanol dropwise until complete dissolution is achieved.

  • Causality: Using minimal solvent ensures the solution is at maximum saturation, which is critical for maximizing thermodynamic yield during the cooling phase.

Step 2: Hot Filtration (Self-Validation of Purity)

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization in the stem.

  • Filter the hot solution to remove insoluble mechanical impurities or polymerized byproducts.

  • Validation: Inspect the filter paper; it should contain only dark, insoluble matter. If yellow/white crystalline product is present, your solvent volume was too low, or the funnel was too cold.

Step 3: Anti-Solvent Addition

  • Maintain the filtrate at 70 °C.

  • Add Isopropyl ether dropwise until a faint, persistent cloudiness appears (the cloud point).

  • Add 3-5 drops of Ethanol to just clear the solution. This precisely establishes the boundary of the metastable zone.

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) over 2 hours. Do not disturb or agitate the flask.

  • Once primary crystals are visible, transfer the flask to an ice bath (4 °C) for 1 hour to maximize lattice growth and drive the equilibrium toward the solid phase.

Step 5: Isolation & Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 volumes of ice-cold Isopropyl ether to displace any residual mother liquor without dissolving the product.

  • Dry the crystals under high vacuum (≤ 10 mbar) at 50 °C for 12 hours.

Workflow Visualization

RecrystallizationWorkflow Start Crude 2-Methyl-1,8- naphthyridin-3-ol Dissolve Dissolve in minimal hot Ethanol (78°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Dropwise addition of Isopropyl Ether to Cloud Point Filter->Antisolvent Cooling Controlled Cooling (Ambient to 4°C) Antisolvent->Cooling Decision Oiling Out Detected? Cooling->Decision Seed Reheat, add 5% EtOH, & Seed Crystals Decision->Seed Yes Isolate Vacuum Filtration & Cold Ether Wash Decision->Isolate No Seed->Cooling Pure Pure Crystalline Product Isolate->Pure

Caption: Self-validating recrystallization and troubleshooting workflow for naphthyridinol derivatives.

References
  • BLD Pharm. "666735-18-8 | this compound". BLD Pharm.
  • Google Patents. "EP0132845A2 - Novel 1,8-Naphthyridine derivatives, and process for preparation thereof".
  • Google Patents. "US4031103A - 1,8-Naphthyridine compounds".
  • National Institutes of Health (PMC). "Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects".
  • Benchchem.

Sources

Technical Support Center: Resolving Solubility Challenges of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methyl-1,8-naphthyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility issues encountered during their experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: What is the expected aqueous solubility of this compound and why might I be observing poor solubility?

A1: The aqueous solubility of this compound is not widely reported in public literature, but based on its chemical structure, it is anticipated to have limited solubility in neutral water. The molecule possesses a planar, heterocyclic aromatic ring system which contributes to its hydrophobicity and can lead to strong crystal lattice energy, making it difficult for water molecules to solvate individual molecules. The presence of the methyl group further increases its lipophilicity. While the hydroxyl group and the nitrogen atoms in the naphthyridine rings can participate in hydrogen bonding, these may not be sufficient to overcome the overall hydrophobic character of the molecule, leading to poor aqueous solubility.

Q2: How does the purity of my this compound sample affect its observed solubility?

A2: The purity of your compound is a critical factor. Impurities can act as either solubility enhancers or inhibitors. For instance, the presence of highly soluble impurities might lead to an overestimation of the intrinsic solubility. Conversely, insoluble impurities can coat the surface of your solid compound, preventing it from dissolving effectively. It is crucial to use a well-characterized, highly pure sample for any definitive solubility studies. We recommend verifying the purity of your batch via methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) before proceeding with solubility experiments.

Q3: Can the solid-state properties of this compound influence its dissolution rate and solubility?

A3: Absolutely. The solid-state properties, including crystallinity and polymorphism, play a significant role. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because no energy is required to break the crystal lattice structure during dissolution.[1][2] If your synthesis or purification process results in a highly crystalline form, you may observe lower solubility and a slower dissolution rate. Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to characterize the solid-state form of your material.

Part 2: Troubleshooting Guide - Step-by-Step Solutions for Solubility Enhancement

This section provides a systematic approach to troubleshooting and improving the solubility of this compound in your experiments.

Issue 1: My compound is not dissolving sufficiently in water for my assay.

This is a common starting point for many researchers. The following workflow will guide you through a logical progression of techniques to enhance solubility.

Solubility_Enhancement_Workflow Start Initial Observation: Poor Solubility in Water pH_Modification Step 1: pH Modification (Ionization) Start->pH_Modification Cosolvents Step 2: Co-solvents (Altering Solvent Polarity) pH_Modification->Cosolvents If insufficient End Achieved Target Concentration pH_Modification->End If sufficient Surfactants Step 3: Surfactants (Micellar Solubilization) Cosolvents->Surfactants If insufficient Cosolvents->End If sufficient Cyclodextrins Step 4: Cyclodextrins (Inclusion Complexation) Surfactants->Cyclodextrins If insufficient Surfactants->End If sufficient Solid_Dispersion Step 5: Solid Dispersion (Amorphous Systems) Cyclodextrins->Solid_Dispersion For solid dosage forms or significant enhancement Cyclodextrins->End If sufficient Solid_Dispersion->End If sufficient

Figure 1: A stepwise workflow for enhancing the aqueous solubility of this compound.

Step 1: pH Modification

Causality: The structure of this compound contains a phenolic hydroxyl group and basic nitrogen atoms, making it an amphoteric molecule. Its solubility is therefore expected to be highly pH-dependent.[3][4] By adjusting the pH of the aqueous medium, you can ionize the molecule, which significantly increases its interaction with polar water molecules and enhances solubility.[5][6][7]

  • For Acidic Conditions (pH < pKa of the basic nitrogens): The nitrogen atoms will become protonated, forming a cationic species which is generally more water-soluble.

  • For Basic Conditions (pH > pKa of the hydroxyl group): The hydroxyl group will be deprotonated, forming an anionic phenolate, which is also typically more soluble in water.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Separate solid from solution: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Plot the data: Plot the measured solubility against the pH to determine the pH range of maximum solubility.

Troubleshooting:

  • Precipitation upon pH adjustment: If you dissolve the compound at an optimal pH and then need to adjust it for your experiment, be aware that it may precipitate if the final pH is one where it is less soluble. In such cases, the other methods described below may be more suitable.

Step 2: Utilize Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This can enhance the solubility of hydrophobic compounds by making the solvent environment more favorable for the non-polar regions of the solute.[11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300, PEG 400)[9][12]

  • Glycerin[9]

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Prepare a range of co-solvent concentrations in water (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine solubility: Using the shake-flask method described in Step 1, determine the solubility of this compound in each co-solvent mixture.

  • Select the optimal system: Choose the co-solvent and concentration that provides the desired solubility with minimal impact on your downstream experiment.

Data Presentation: Example Co-solvent Screening Data

Co-solvent System10% (v/v)20% (v/v)40% (v/v)
Ethanol/Water (Solubility in mg/mL)(Solubility in mg/mL)(Solubility in mg/mL)
PG/Water (Solubility in mg/mL)(Solubility in mg/mL)(Solubility in mg/mL)
PEG 400/Water (Solubility in mg/mL)(Solubility in mg/mL)(Solubility in mg/mL)
DMSO/Water (Solubility in mg/mL)(Solubility in mg/mL)(Solubility in mg/mL)

Troubleshooting:

  • Co-solvent incompatibility with assay: Be aware that high concentrations of organic solvents can interfere with biological assays by denaturing proteins or affecting cell viability. Always run appropriate vehicle controls.

  • Precipitation upon dilution: A common issue with co-solvent systems is that the compound may precipitate when the solution is diluted with an aqueous medium, a phenomenon known as "fall-out".[13]

Step 3: Employ Surfactants

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solution.[14][15] The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, thereby increasing their apparent solubility in the bulk aqueous phase.[16]

Types of Surfactants:

  • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® series). These are generally less harsh on biological systems.[17]

  • Anionic: Sodium dodecyl sulfate (SDS).

  • Cationic: Cetyltrimethylammonium bromide (CTAB).[17]

Experimental Protocol: Surfactant Solubilization

  • Prepare surfactant solutions: Prepare aqueous solutions of different surfactants at various concentrations, ensuring some are above their known CMC.

  • Determine solubility: Use the shake-flask method to determine the solubility of this compound in each surfactant solution.

  • Identify the most effective surfactant: Select the surfactant and concentration that provides the necessary solubility enhancement.

Troubleshooting:

  • Surfactant interference: Surfactants can interfere with certain analytical techniques and biological assays. It is essential to include surfactant-only controls.

  • Toxicity: Ionic surfactants can be more toxic to cells than non-ionic surfactants.[17]

Step 4: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing the overall aqueous solubility of the complex.[][21][22]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[22]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[21]

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD).

  • Add excess compound: Add an excess of this compound to each solution.

  • Equilibrate and analyze: Follow the shake-flask method to determine the concentration of the dissolved compound in each cyclodextrin solution.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the stoichiometry and stability of the inclusion complex.

Cyclodextrin_Complexation a b

Figure 2: Schematic of a hydrophobic molecule forming an inclusion complex with a cyclodextrin.

Troubleshooting:

  • Limited solubility enhancement: The degree of solubility enhancement depends on the fit between the guest molecule and the cyclodextrin cavity. It may be necessary to screen different types of cyclodextrins.

  • Competition: Other molecules in your experimental system could potentially compete with this compound for the cyclodextrin cavity.

Step 5: Solid Dispersion

Causality: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[1][23] This can enhance solubility by reducing the particle size to a molecular level, improving wettability, and, most importantly, by converting the drug to an amorphous state.[2][24][25]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Preparation Methods:

  • Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[23]

  • Melt Extrusion: The drug and carrier are mixed and heated to a molten state, then extruded and cooled.

This is a more advanced technique typically used in formulation development for oral dosage forms and may not be necessary for routine in-vitro experiments.

Part 3: Analytical Verification

Accurate determination of solubility is crucial. The following section outlines a standard method for quantifying the concentration of this compound in your saturated solutions.

Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[8]

  • Preparation: Add an amount of this compound to your chosen solvent system (e.g., buffer, co-solvent mixture) in a sealed container, ensuring there is an excess of undissolved solid.

  • Equilibration: Place the container in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24, 48, or 72 hours). It is advisable to take samples at different time points to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid material using techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a different polymorph or a hydrate/solvate) during the experiment.[8]

Shake_Flask_Method A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at constant T) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Quantify Solute in Supernatant (e.g., HPLC) C->D E 5. Analyze Remaining Solid (Optional - XRPD/DSC) C->E

Sources

Minimizing side products in 2-Methyl-1,8-naphthyridin-3-ol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with the highly reactive 2-Methyl-1,8-naphthyridin-3-ol scaffold.

Functionalizing this ambidentate, electron-deficient heterocycle presents unique challenges. The proximity of the highly acidic 2-methyl protons to the ring nitrogen, combined with the tautomeric nature of the 3-hydroxyl group, often leads to complex side-product profiles including over-oxidation, zwitterionic N-alkylation, and aldol self-condensation.

This guide bypasses generic advice to provide you with causality-driven troubleshooting, empirical data, and self-validating protocols to ensure high-fidelity functionalization.

I. Mechanistic Workflow: Functionalization & Side Product Mitigation

G cluster_0 2-Methyl Functionalization cluster_1 3-Hydroxyl Functionalization SM This compound (Ambidentate Substrate) NCS Controlled Oxidation (Optimized NCS) SM->NCS C-H Act. Harsh Standard Halogenation (NBS/CCl4, Heat) SM->Harsh C-H Act. Hard Hard Base (Cs2CO3) Non-polar Solvent SM->Hard O-Alk. Weak Weak Base (K2CO3) Polar Solvent (DMF) SM->Weak O-Alk. Prod1 Trichloromethyl Intermediate NCS->Prod1 Side1 Ring Degradation & Over-oxidation Harsh->Side1 Prod2 Selective O-Alkylation Hard->Prod2 Side2 N-Alkylation (Quaternary Salts) Weak->Side2

Bifurcated functionalization pathways of this compound and side product mitigation.

II. Deep-Dive Troubleshooting & FAQs

Q1: During the functionalization of the 2-methyl group via halogenation, I am observing significant over-oxidation and ring-degradation side products. How can I control this? Causality: The 1,8-naphthyridine system is highly electron-deficient, yet the 2-methyl protons are exceptionally acidic due to the adjacent N1 nitrogen. Using standard harsh reagents (like


-bromosuccinimide with AIBN in refluxing 

) leads to uncontrolled radical propagation. The enhanced reactivity of the naphthyridine system causes standard heterocycle protocols to fail, leading to polymerization and ring cleavage ()[1]. Solution: Abandon NBS/AIBN. Instead, use

-chlorosuccinimide (NCS) under strictly controlled stoichiometry to form a stable trichloromethyl intermediate, which can subsequently be hydrolyzed to an ester or reduced to an alcohol ()[2].

Q2: I am trying to selectively O-alkylate the 3-hydroxyl group, but I keep getting N-alkylation at the 1-position, resulting in zwitterionic quaternary salt side products. How do I favor O-alkylation? Causality: 1,8-naphthyridines exhibit tautomerism and ambidentate nucleophilicity. In polar aprotic solvents (like DMF) with weak bases (like


), the highly nucleophilic ring nitrogens outcompete the oxygen for the electrophile.
Solution:  Apply Hard-Soft Acid-Base (HSAB) principles. Use a hard base (e.g., 

) to fully deprotonate the 3-hydroxyl group, generating a hard oxygen nucleophile. Switch to a less polar solvent (like THF). The cesium cation tightly coordinates with the ring nitrogen, sterically hindering N-alkylation and leaving the oxygen exposed for selective electrophilic attack.

Q3: When synthesizing the core scaffold via Friedländer condensation, I get high amounts of unreacted starting materials and aldol self-condensation side products. How can I push the reaction to completion? Causality: Traditional Friedländer condensations require harsh metal hydroxides (KOH/NaOH) in organic solvents. These conditions promote the rapid aldol self-condensation of the ketone precursor before it can react with 2-aminonicotinaldehyde. Solution: Utilize a metal-free, aqueous ionic liquid system. Choline hydroxide (ChOH) acts as both a base and a hydrogen-bond donor, stabilizing the transition state and entirely preventing ketone self-condensation, yielding >90% of the desired naphthyridine ()[3].

Friedlander SM 2-Aminonicotinaldehyde + Hydroxyacetone Cat_ChOH Choline Hydroxide (ChOH) in H2O (50 °C) SM->Cat_ChOH Cat_Trad Traditional Base (KOH) in Organic Solvent SM->Cat_Trad TS_ChOH H-Bond Stabilized Transition State Cat_ChOH->TS_ChOH TS_Trad Unstabilized Enolate Cat_Trad->TS_Trad Prod_Des This compound (>90% Yield) TS_ChOH->Prod_Des Selective Annulation Prod_Side Ketone Self-Condensation (Aldol Byproducts) TS_Trad->Prod_Side Side Reaction

ChOH-catalyzed Friedländer synthesis workflow preventing aldol self-condensation side products.

III. Quantitative Data: Reaction Conditions vs. Side Product Profiles

WorkflowCatalyst / ReagentSolventDesired Product Yield (%)Major Side ProductSide Product Yield (%)
Friedländer Synthesis KOH (Standard)Ethanol45 - 55%Aldol self-condensation30 - 40%
Friedländer Synthesis Choline Hydroxide (1 mol%)

> 92% Unreacted intermediates< 5%
3-OH Alkylation

DMF35%N-alkyl quaternary salts60%
3-OH Alkylation

THF88% N-alkyl quaternary salts< 5%
2-Methyl Oxidation NBS / AIBN (Reflux)

15%Ring degradation polymers> 75%
2-Methyl Oxidation NCS (Controlled Stoich)

82% Di-chloromethyl intermediate~ 10%

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Green Synthesis of this compound Core

Adapted from the aqueous Friedländer methodology ()[3].

  • Preparation: In a 50 mL round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol) and hydroxyacetone (10.5 mmol) in 10 mL of deionized

    
    .
    
  • Catalysis: Add Choline Hydroxide (ChOH) solution (1 mol%, ~3

    
    L).
    
  • Reaction: Stir the mixture under an

    
     atmosphere at 50 °C for 6 hours.
    
  • Validation Checkpoint 1 (Visual): The suspension will transition from a heterogeneous mixture to a homogenous light-yellow solution, eventually precipitating the product as it forms. If the mixture turns opaque brown/black, thermal degradation has occurred; verify temperature control.

  • Workup: Cool to room temperature. Filter the precipitated solid and wash with ice-cold water (3 x 5 mL) to remove the water-soluble ChOH catalyst.

  • Validation Checkpoint 2 (Analytical): Run

    
     NMR (
    
    
    
    ). Confirm the disappearance of the aldehyde proton signal at ~9.8 ppm and the appearance of the naphthyridine aromatic protons at ~8.9 ppm.
Protocol B: Selective O-Alkylation of the 3-Hydroxyl Group
  • Deprotonation: Dissolve this compound (5 mmol) in anhydrous THF (20 mL). Add finely powdered

    
     (7.5 mmol). Stir at room temperature for 30 minutes.
    
  • Electrophilic Addition: Dropwise add the alkyl halide (e.g., benzyl bromide, 5.5 mmol) over 10 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (Visual): A fine white precipitate (

    
    ) should form. If a heavy, gummy yellow precipitate forms, N-alkylation is occurring (quaternary salt precipitation).
    
  • Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Checkpoint 2 (Analytical): Run

    
     NMR. O-alkylation shifts the C3 peak downfield (~155 ppm). If N-alkylation occurred, the C2 and C4 peaks will show dramatic upfield shifts.
    
Protocol C: Controlled Oxidation of the 2-Methyl Group

Adapted from the controlled halogenation methodology ()[1].

  • Preparation: Dissolve the O-protected this compound (5 mmol) in anhydrous

    
     (25 mL).
    
  • Halogenation: Add

    
    -chlorosuccinimide (NCS) (16 mmol, slight excess for trichlorination) in three portions over 30 minutes at room temperature.
    
  • Reaction: Stir at 40 °C for 12 hours. Do not reflux.

  • Validation Checkpoint 1 (Visual): The solution should remain pale yellow. If the solution turns deep red or black, uncontrolled radical degradation has triggered.

  • Workup: Wash the organic layer with saturated

    
     (2 x 20 mL) and brine. Dry over 
    
    
    
    and concentrate.
  • Validation Checkpoint 2 (Analytical): Run

    
     NMR. Confirm the complete disappearance of the 2-methyl singlet at ~2.8 ppm. The resulting 2-(trichloromethyl) intermediate is highly sensitive and should be immediately subjected to hydrolysis (using 
    
    
    
    /MeOH) to form the ester.

V. References

  • Choudhury, S. S., Jena, S., Sahoo, D. K., Shekh, S., Kar, R. K., Dhakad, A., Gowd, K. H., & Biswal, H. S. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19304–19313.[Link]

  • Theriot, K. J. (1989). Syntheses of Organometallic Platinum(II), Platinum(IV), and Palladium(II) Complexes and Methyl Functionalization of 2-Methyl- And 2,7-Dimethyl-1,8-Naphthyridine. LSU Historical Dissertations and Theses. 4813.[Link]

Sources

Stability of 2-Methyl-1,8-naphthyridin-3-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-1,8-naphthyridin-3-ol Stability Guide

Introduction: Molecule Profile & Chemical Nature

Subject: this compound CAS: 666735-18-8 Chemical Class: Naphthyridine (1,8-isomer), Amphoteric Heterocycle.[1]

Welcome to the technical guide for this compound. As a Senior Application Scientist, I have structured this documentation to address the specific stability challenges inherent to the 1,8-naphthyridine scaffold. This molecule is amphoteric , possessing both basic nitrogen centers (N1, N8) and an acidic hydroxyl group at the C3 position. Its stability is dictated by pH-dependent ionization and tautomeric equilibria.

Module 1: Acidic Stability & Handling

Core Concept: Under acidic conditions, the molecule acts as a base. The primary interaction is the protonation of the ring nitrogens.

Mechanism of Action

In acidic media (pH < 4), the N8 nitrogen (and subsequently N1) accepts protons. This disrupts the neutral conjugation slightly but significantly increases water solubility due to the formation of a cationic species.

  • Primary Species: Monocation (protonated at N8) or Dication (protonated at N1 and N8 in superacids).

  • Stability Verdict: High. The 1,8-naphthyridine ring is exceptionally resistant to acid-catalyzed hydrolysis. The aromaticity of the ring system prevents cleavage under standard acidic conditions (e.g., 1M HCl, RT).

Troubleshooting: Acidic Conditions
IssueObservationRoot CauseCorrective Action
Precipitation Solution turns cloudy upon slight pH increase (pH 3 → 5).Isoelectric Point (pI) Crash. You are approaching the pKa of the protonated nitrogen (approx. pKa ~3-5), leading to the neutral, less soluble form.Maintain pH < 2 for full solubility or switch to a co-solvent system (DMSO/Water) if working near pH 4-6.
Spectral Shift UV

shifts significantly (e.g., bathochromic shift).
Protonation Effects. This is not degradation. Protonation changes the HOMO-LUMO gap.Do not interpret UV shifts as degradation without HPLC confirmation. Run a pH titration curve to confirm reversibility.
Salt Formation Crystals form upon cooling acidic solutions.Hydrochloride Salt Formation. The HCl salt is stable but may crystallize out of concentrated aqueous solutions.Isolate the salt; it is often more stable for long-term storage than the free base.

Module 2: Basic Stability & Oxidative Sensitivity

Core Concept: Under basic conditions, the molecule acts as an acid. The C3-hydroxyl group deprotonates to form a naphthyridinolate anion.

Mechanism of Action

At pH > 10, the phenolic proton is removed. While the anionic form is soluble, the electron-rich ring system becomes more susceptible to oxidative degradation compared to the neutral or acidic forms.

  • Primary Species: Anionic (Deprotonated at 3-OH).

  • Stability Verdict: Moderate to Low (Oxidation Sensitive). While resistant to base-catalyzed hydrolysis (ring opening), the anion is prone to oxidation by dissolved oxygen, leading to N-oxides or dimers.

Troubleshooting: Basic Conditions
IssueObservationRoot CauseCorrective Action
Discoloration Solution turns yellow/brown over time.Oxidation (N-oxide formation). Electron-rich naphthyridines can form N-oxides or diaza-quinone-like species upon air exposure.Degass buffers with Argon/Nitrogen. Store basic solutions in amber vials under inert atmosphere.
New HPLC Peaks Small peaks eluting earlier than the main peak.Dimerization. High pH + Heat can induce radical coupling or condensation.Avoid heating basic solutions >50°C. Keep storage time < 24 hours at pH > 10.
Inconsistent NMR Broadening of signals in

H NMR.
Tautomeric Exchange. The anion may exchange slowly on the NMR timescale, or paramagnetic impurities (from oxidation) are present.Add a reducing agent (e.g., trace ascorbic acid) or lower temperature to sharpen peaks.

Module 3: Tautomerism & Structural Dynamics

The 3-hydroxy-1,8-naphthyridine system is unique. Unlike 2- or 4-hydroxy derivatives which exist predominantly as "ones" (lactams), the 3-hydroxy isomer retains more phenolic character but can participate in zwitterionic equilibria.

Visualizing the pH-Dependent Species

The following diagram illustrates the transition from Cation (Acid) to Neutral (pH 6-8) to Anion (Base), highlighting the stability risks at each stage.

StabilityPathways cluster_0 Stability Zones Acid Acidic Species (pH < 3) (Cationic) Stable & Soluble Neutral Neutral Species (pH 4-8) (Zwitterion/Phenol) Low Solubility Acid->Neutral Deprotonation (pKa1 ~3-5) Base Basic Species (pH > 10) (Anionic) Oxidation Prone Neutral->Base Deprotonation (pKa2 ~9-10) Oxidation Degradation: N-Oxides / Dimers Base->Oxidation O2 / Time / Heat

Caption: pH-dependent speciation of this compound. Note the oxidation risk in the basic regime.

Module 4: Recommended Stability Testing Protocol

To validate the stability of your specific lot of this compound, follow this self-validating workflow. This distinguishes between reversible ionization and irreversible degradation.

Step-by-Step Workflow
  • Preparation: Prepare a 1 mM stock solution in DMSO.

  • Stress Conditions:

    • Acid: Dilute to 100 µM in 0.1 M HCl.

    • Base: Dilute to 100 µM in 0.1 M NaOH.

    • Control: Dilute to 100 µM in PBS (pH 7.4).

  • Incubation: Incubate all samples at Room Temperature (RT) and 50°C for 24 hours.

  • Analysis (HPLC-UV):

    • Crucial Step: Neutralize Acid and Base samples immediately before injection to pH 7 to eliminate pH-induced spectral shifts.

    • Compare Area% of the parent peak against the Control (t=0).

Decision Logic Diagram

TestingLogic Start Start Stability Test CheckHPLC HPLC Analysis (Neutralized Samples) Start->CheckHPLC Result Peak Area Loss > 2%? CheckHPLC->Result Stable Sample Stable Result->Stable No Analyze Check UV Spectrum of Impurity Result->Analyze Yes Shift Shifted Lambda Max? Analyze->Shift Degradation True Degradation (Hydrolysis/Oxidation) Shift->Degradation No (New Peak) Artifact pH Artifact (Incomplete Neutralization) Shift->Artifact Yes (Same Peak, Shifted)

Caption: Logic flow for distinguishing degradation from pH artifacts during stability testing.

FAQs: Researcher to Researcher

Q: Can I autoclave aqueous solutions of this compound? A: Not recommended. While the ring is stable, the 3-hydroxy group makes it susceptible to thermal oxidation. Use sterile filtration (0.22 µm PES membrane) instead. If you must autoclave, do so in an acidic buffer (pH 3-4) under nitrogen, but filtration is safer.

Q: I see a color change from colorless to pale yellow in my stock solution. Is it ruined? A: Likely not. Naphthyridines are chromophores. Slight oxidation (trace amounts) can cause significant color change (yellowing) due to extended conjugation of N-oxide impurities. Check purity by HPLC. If purity is >98%, the material is usable for most biological assays.

Q: What is the best solvent for long-term storage? A: DMSO at -20°C. Avoid storing in basic aqueous buffers. If aqueous storage is necessary, use a slightly acidic buffer (pH 4-5) to protonate the nitrogen, which stabilizes the molecule against oxidation.

References

  • Synthesis and General Reactivity of 1,8-Naphthyridines

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Defines the Friedlander synthesis conditions (often aqueous/basic) which implies inherent stability of the ring system.
    • URL:

  • Oxidative Degradation of Naphthyridine Deriv

    • Source: Journal of Pharmaceutical and Biomedical Analysis[2]

    • Relevance: Details the formation of N-oxides and dimers under stress conditions, a critical failure mode for this class.
    • URL:

  • Tautomerism and Acid-Base Properties

    • Source: PubChem / ChEMBL D
    • Relevance: Provides pKa data for analogous naphthyridine carboxylic acids (pKa ~6 and ~8), supporting the amphoteric model used in this guide.
    • URL:

  • Chemical Structure and Safety

    • Source: Sigma-Aldrich / Merck
    • Relevance: Confirms the specific CAS and availability of this compound as a research chemical.
    • URL:

Sources

Removing impurities from crude 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry.

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate functionalized 1,8-naphthyridines. 2-Methyl-1,8-naphthyridin-3-ol presents a unique purification challenge: it is an amphoteric, highly polar heterocycle prone to hydrogen bonding and oxidative degradation. Standard purification templates often fail here, leading to low yields and persistent impurities.

This guide deconstructs the physicochemical causality behind these failures and provides self-validating, field-proven protocols to isolate your target compound with >99% purity.

Visual Workflow: Purification Pathway

PurificationWorkflow Crude Crude this compound (Contains tars, precursors, isomers) AcidBase 1. Acid-Base Extraction (Exploits amphoteric nature) Crude->AcidBase Charcoal 2. Activated Charcoal Treatment (Removes colored polymers) AcidBase->Charcoal Chromatography 3. Flash Chromatography (DCM:MeOH + 1% TEA) Charcoal->Chromatography Recrystallization 4. Recrystallization (EtOH or EtOAc/Hexane) Chromatography->Recrystallization Pure Pure this compound (>99% Purity) Recrystallization->Pure

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Guides & FAQs

Q1: Why does my crude this compound appear as a dark, tarry solid instead of a crystalline powder, and how do I clean it? A1: The Friedländer synthesis (and related condensation methods) of 1,8-naphthyridines often generates highly colored, polymeric byproducts due to the thermal degradation or oxidation of the 2-aminonicotinaldehyde precursor[1]. Furthermore, the electron-rich hydroxyl group at the 3-position makes the naphthyridine core susceptible to oxidative coupling.

  • Causality & Solution: These tarry impurities are high-molecular-weight polymers that trap your target compound. Because they are highly conjugated and less soluble in non-polar solvents, you can remove them using an activated charcoal treatment. Charcoal provides a massive surface area for π-π stacking interactions, selectively adsorbing the extended conjugated systems of the tars while leaving the smaller naphthyridine molecules in solution.

Q2: I am experiencing severe peak tailing and irreversible adsorption when purifying the compound via silica gel column chromatography. What is the mechanistic cause, and how can I fix it? A2: 1,8-Naphthyridines possess two basic nitrogen atoms (N1 and N8) that strongly interact with the acidic silanol (-SiOH) groups on standard unmodified silica gel[2]. The -OH group at position 3 acts as an additional hydrogen bond donor, exacerbating retention and causing the compound to streak down the column.

  • Causality & Solution: You must disrupt the acid-base interaction between the stationary phase and the analyte. Deactivate the silica gel by adding 1-2% Triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol). The TEA competitively binds to the acidic silanol sites, allowing the naphthyridinol to elute as a sharp, symmetrical band.

Q3: How can I efficiently separate unreacted precursors from the target this compound without resorting to chromatography? A3: Exploit the distinct pKa profiles of the mixture components. This compound is amphoteric.

  • Causality & Solution: Its hydroxyl group allows it to dissolve in strong aqueous base (e.g., 1M NaOH) as a water-soluble phenoxide-like anion, whereas the starting aminopyridine precursors remain largely neutral and organic-soluble[3]. By performing a targeted acid-base extraction, you can partition the impurities into the organic layer while retaining your target in the aqueous layer, followed by neutralization to precipitate the pure product[4].

Quantitative Data: Purification Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal PurityScalability
Acid-Base Extraction Unreacted precursors, neutral organics85 - 90%~90%High (Multi-gram)
Charcoal + Recrystallization Tarry byproducts, colored polymers70 - 80%>95%High (Multi-gram)
Modified Flash Chromatography Positional isomers, related byproducts60 - 75%>99%Low to Medium (<5g)

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Amphoteric Acid-Base Extraction

Self-Validation Check: The aqueous layer should turn turbid immediately upon reaching pH 7 during the acidification step.

  • Suspend the crude reaction mixture in Dichloromethane (DCM) (10 mL/g of crude).

  • Add 1M aqueous NaOH (10 mL/g of crude) and transfer to a separatory funnel.

  • Shake vigorously and allow the layers to separate. The target naphthyridinol will partition into the aqueous layer as a sodium salt.

  • Separate the aqueous layer and wash the organic layer with an additional portion of 1M NaOH.

  • Combine the aqueous layers and wash once with clean DCM to remove residual organic impurities.

  • Carefully acidify the aqueous layer with 1M HCl dropwise under continuous stirring until the pH reaches ~6.5 - 7.0. The this compound will precipitate.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum.

Protocol 2: TEA-Modified Silica Gel Chromatography

Self-Validation Check: TLC plates run in the modified eluent should show a tightly resolved spot (Rf ~0.3-0.4) with no trailing streaks.

  • Prepare the eluent system: Dichloromethane (DCM) / Methanol (MeOH) in a 90:10 ratio.

  • Add 1% (v/v) Triethylamine (TEA) to the eluent mixture and stir well.

  • Slurry-pack the silica gel column using the TEA-modified eluent. Flush the column with at least 2 column volumes of the eluent to fully deactivate the silanol groups.

  • Dissolve the crude solid in a minimum amount of DCM/MeOH and load it onto the column.

  • Elute the column, collecting fractions and monitoring via TLC (visualized under UV 254 nm).

  • Combine product-containing fractions and concentrate under reduced pressure.

Protocol 3: Activated Charcoal Treatment & Recrystallization

Self-Validation Check: The filtrate post-Celite should shift from a dark brown/black color to a pale yellow or clear solution.

  • Dissolve the crude or semi-pure solid in boiling Ethanol (EtOH) (approx. 15-20 mL/g).

  • Add activated charcoal (10% w/w relative to the crude solid) to the boiling solution.

  • Reflux the suspension for 15-20 minutes.

  • Perform a hot filtration through a pad of Celite to remove the charcoal, washing the pad with a small amount of hot EtOH.

  • Concentrate the filtrate to half its volume and allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

  • Collect the resulting crystals via vacuum filtration and wash with ice-cold EtOH.

References[2] A SIMPLE AND EFFICIENT PROTOCOL FOR THE SYNTHESIS OF 1,8- NAPHTHYRIDINES USING SODIUM HYDROGENSULFATE ON SILICA GEL. Connect Journals. Available Here[4] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Benchchem. Available Here[3] Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. NIH / PMC.Available Here[1] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. NIH / PMC. Available Here

Sources

Technical Support Center: Naphthyridin-3-ol Synthesis & Tautomer Control

[1]

Subject: Controlling Tautomeric Equilibrium and Regioselectivity in Naphthyridin-3-ol Scaffolds Support Level: Tier 3 (Senior Application Scientist) Document ID: NAPH-3OL-001[1]

Introduction: The Chemist’s Dilemma

Naphthyridin-3-ols present a deceptive synthetic challenge. Unlike their 2- and 4-hydroxy counterparts, which typically exist as stable lactams (pyridone-like), naphthyridin-3-ols often occupy a "frustrated" energetic landscape.[1] Depending on the position of the ring nitrogens relative to the hydroxyl group, these molecules oscillate between a neutral enol and a zwitterionic betaine (or less commonly, a keto form if an adjacent nitrogen exists).

This guide addresses the core instability: Tautomeric Ambiguity . This ambiguity leads to three primary failures in the lab:

  • Regiochemical Scrambling: Uncontrolled mixtures of

    
    - vs. 
    
    
    -alkylation.
  • Purification Failure: "Streaking" on silica due to on-column proton transfer.

  • Characterization Errors: Broadened NMR signals caused by intermediate exchange rates.

Module 1: Reaction Optimization & Regiocontrol

Q1: Why is my alkylation yielding the -alkyl zwitterion instead of the desired -alkyl ether?

Diagnosis: You are likely operating under conditions that favor the polarizability of the nitrogen lone pair or stabilize the transition state of the zwitterionic product. Naphthyridin-3-ols (especially 1,x-isomers) function as ambident nucleophiles.[1]

  • The Mechanism: The ring nitrogen is a "soft" nucleophile, while the deprotonated oxygen (phenolate) is a "hard" nucleophile.

  • The Trap: In polar aprotic solvents (DMF, DMSO), the cation is well-solvated, leaving the "naked" anion.[1] However, the high dielectric constant also stabilizes the transition state leading to the charged

    
    -alkyl betaine product.
    

Troubleshooting Protocol:

VariableTo Favor

-Alkylation (Ether)
To Favor

-Alkylation (Betaine)
Base / Cation Silver (I) salts (

,

)
.[1] The

coordinates the ring nitrogen, blocking it and forcing reaction at the oxygen. Alternative:

(The "Ceasium Effect" promotes

-alkylation via loose ion pairing).
Sodium/Lithium (

,

)
.[1] Hard cations coordinate tightly to the hard oxygen, reducing its nucleophilicity and leaving the nitrogen free to attack.
Solvent Non-polar / Protic (

,

)
.[1] Low dielectric constants destabilize the charge-separated transition state of

-alkylation.
Polar Aprotic (

,

,

)
.[1] Stabilizes the dipolar transition state, significantly accelerating

-attack.
Electrophile Hard Electrophiles . Alkyl tosylates or sulfates (Hard-Hard interaction).[1]Soft Electrophiles . Alkyl iodides (Soft-Soft interaction).[1]

Expert Tip: If you cannot switch solvents, add a phase transfer catalyst (18-crown-6) with a potassium base in toluene.[1] This exposes the reactive phenolate in a non-polar environment, aggressively driving

Q2: My cyclization reaction (e.g., Dieckmann or Smiles) yields a "gum" that refuses to crystallize. Is it the tautomer?

Diagnosis: Yes. You likely have a mixture of the neutral enol and the zwitterionic NH-form . In solution, these exist in rapid equilibrium.[1] Upon concentration, they form an amorphous solid because the lattice energy cannot overcome the entropic disorder of the mixture.

Corrective Workflow:

  • The "TFA Trick": Dissolve the gum in a minimal amount of TFA (Trifluoroacetic acid). This forces the entire population into the protonated cationic form (

    
    -H, 
    
    
    -H).[1]
  • Precipitation: Add this solution dropwise into cold diethyl ether. The trifluoroacetate salt often crystallizes instantly as a single, defined species.

  • Free Basing: If the neutral form is required, suspend the salt in water and carefully adjust pH to the isoelectric point (pI) (usually pH 6–7 for these systems) to precipitate the neutral solid.

Module 2: Purification & Isolation

Q3: Why does the compound streak from baseline to solvent front on TLC/Column?

Diagnosis: The silica gel surface is slightly acidic (

1

The Fix: "Locking" the Proton You must force the molecule into a single state during chromatography.

  • Method A (Base Lock): Add 1% Triethylamine (TEA) to your eluent.[1]

    • Effect: Keeps the silica basic and the molecule deprotonated (anionic).

    • Use case: Robust substrates;

      
      -alkylated products.
      
  • Method B (Acid Lock): Add 0.5% Acetic Acid to your eluent.[1]

    • Effect: Keeps the molecule fully protonated or in the neutral enol form, suppressing zwitterion formation.

    • Use case: Sensitive substrates; isolating the free naphthyridin-3-ol.

Warning: Never use MeOH/DCM gradients for zwitterionic naphthyridines without a modifier; the varying polarity will alter the tautomeric ratio during the run, causing "ghost" peaks.

Module 3: Characterization (NMR/UV)

Q4: The NMR spectrum in shows broad, shapeless bumps. Is my product impure?

Diagnosis: Not necessarily.[2] Broadening indicates intermediate exchange on the NMR timescale. The rate of tautomerization (



Validation Protocol:

  • Solvent Switch: Run the sample in DMSO-

    
     .
    
    • Why? DMSO is a strong H-bond acceptor. It breaks intermolecular aggregates and usually stabilizes one tautomer (often the zwitterion or solvated enol), sharpening the peaks.

  • Temperature Study:

    • Cool to -40°C: Slows exchange (

      
      ). You may see two distinct sets of signals (one for each tautomer).[1][3]
      
    • Heat to 60°C: Accelerates exchange (

      
      ).[1] Peaks will coalesce into a sharp average.
      
  • 15N-HMBC: If available, this is the "smoking gun."

    • Pyridine-like N:

      
       ppm (relative to liq.[1] 
      
      
      ).
    • Protonated/Amide-like N:

      
       ppm.
      
    • Result: Cross-peaks will reveal if the proton is on the Oxygen or the Nitrogen.

Visualizing the Equilibrium

The following diagram illustrates the competing pathways and the "Decision Nodes" where experimental conditions determine the outcome.

NaphthyridinTautomerismcluster_conditionsControl FactorsEnolNeutral Enol Form(Soluble, Nucleophilic O)TransitionTautomeric Equilibrium(Solvent/pH Dependent)Enol->TransitionPolar SolventO_AlkylO-Alkylated Product(Ether)Enol->O_AlkylAg2CO3 / Non-polar(Kinetic Control)ZwitterionZwitterionic Form(Insoluble, Nucleophilic N)N_AlkylN-Alkylated Product(Betaine)Zwitterion->N_AlkylNaH / DMF(Thermodynamic Control)Transition->ZwitterionStabilized by High DielectricFactor1Solvent PolarityFactor2Counter-ion Hardness

Caption: Mechanistic flow of naphthyridin-3-ol tautomerism showing divergent alkylation pathways based on reaction conditions.

Summary Data: Solvent Effects on Tautomerism

Use this table to select the optimal solvent for your desired outcome.

SolventDielectric Const. (

)
Predominant SpeciesRecommended For
Toluene 2.4Neutral Enol

-Alkylation, Crystallization of neutral form
Chloroform 4.8Aggregates Avoid (causes broad NMR, poor solubility)
Ethanol 24.5Equilibrium Mix Recrystallization (if solubility allows)
DMF/DMSO 36–47Zwitterion

-Alkylation, High-temp reactions
Water 80.1Zwitterion Isoelectric precipitation

References

  • Alkorta, I. et al. (2006).[1] Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. ResearchGate. Link

  • Mohammed, S. & Khalid, M. (2019).[1][4] A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry. Link

  • Stanovnik, B. et al. (2013).[1] Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. Link

  • Master Organic Chemistry . (2022). Keto-Enol Tautomerism: Key Points. Link

  • Rimer, J. D. et al. (2023).[1] Tautomerism unveils a self-inhibition mechanism of crystallization. eScholarship. Link[1]

Technical Support Center: 2-Methyl-1,8-naphthyridin-3-ol Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Process Development Support

Status: Active Subject: Scale-up challenges for 2-Methyl-1,8-naphthyridin-3-ol Audience: Process Chemists, Scale-up Engineers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Hidden" Variables of Naphthyridine Synthesis

Scaling up the production of This compound (hereafter referred to as 2M-1,8-N-3-ol ) presents a unique set of challenges distinct from standard quinoline synthesis. While the Friedländer annulation is the textbook route, the transition from gram-scale (bench) to kilogram-scale (pilot) often fails due to three specific factors:

  • Instability of the 2-aminonicotinaldehyde precursor.

  • Polymerization of the

    
    -hydroxy ketone partner. 
    
  • Amphoteric solubility issues during the work-up of the 3-hydroxyl species.

This guide addresses these specific failure modes with protocols designed for thermal safety and purity control.

Module 1: Precursor Integrity (The "Black Tar" Issue)

User Query: "My reaction mixture turns into a black tar before I even finish adding the ketone. The yield is <20%. What is happening?"

Root Cause: The starting material, 2-aminonicotinaldehyde , is notoriously unstable. Upon storage, it undergoes self-condensation (dimerization) to form an azomethine impurity. Furthermore, if you are using hydroxyacetone (acetol) directly as the coupling partner, it polymerizes rapidly under the basic conditions required for the Friedländer reaction.

The Solution: The "Protected Partner" Protocol Do not use free hydroxyacetone. Use Acetol Acetate (1-acetoxy-2-propanone) . The acetate group protects the sensitive alcohol moiety during the initial Schiff base formation, preventing side-reactions. The acetate is hydrolyzed in situ or in a mild post-step.

Protocol 1: Stabilized Condensation (100g Scale)
ParameterSpecificationRationale
Limiting Reagent 2-Aminonicotinaldehyde (Freshly liberated from salt or recrystallized)Degraded aldehyde initiates "tar" formation.
Coupling Partner Acetol Acetate (1.2 equiv)Prevents polymerization of the ketone source.
Catalyst 10 mol% L-Proline or 5 mol% KOH (controlled)Proline (organocatalysis) offers milder imine formation kinetics than strong mineral bases.
Solvent Ethanol/Water (4:1) or Choline Hydroxide (aq)Water is essential for the final hydrolysis of the acetate ester.
Temperature Ramp: 0°C

25°C

Reflux
Crucial: Initial mixing at 0°C favors kinetic control of the imine intermediate.

Step-by-Step:

  • Dissolution: Dissolve 2-aminonicotinaldehyde in Ethanol/Water at 0°C.

  • Addition: Add Acetol Acetate dropwise over 60 minutes. Note: Rapid addition causes localized exotherms.

  • Catalysis: Add catalyst. Allow to warm to RT and stir for 2 hours (Imine formation phase).

  • Cyclization: Heat to reflux (80°C) for 6–8 hours. The solution will darken but should remain fluid.

  • Hydrolysis: If using Acetol Acetate, ensure pH > 10 at the end of reflux to cleave the acetate group.

Module 2: Reaction Workflow & Thermodynamics

User Query: "We observed a thermal runaway during the addition of the base. How do we manage the heat profile?"

Technical Insight: The Friedländer synthesis is a condensation followed by a dehydration.[1][2] Both steps are exothermic. In a reactor >5L, the heat transfer surface area decreases relative to volume.

Visualization: The Thermodynamic Control Loop The following diagram illustrates the critical control points where heat removal and sampling must occur to prevent runaway and impurity formation.

ReactionWorkflow Start Start: 2-Aminonicotinaldehyde Mix Mixing (0°C) + Acetol Acetate Start->Mix Inert Atm (N2) Imine Intermediate: Imine Formation (Kinetic Control) Mix->Imine Slow Warm (2h) Imine->Mix If Temp > 10°C Stop Addition Heat Ramp to Reflux (Cyclization) Imine->Heat Exotherm Risk! Hydrolysis Base Hydrolysis (Cleave Acetate) Heat->Hydrolysis Monitor HPLC (Disappearance of Imine) Quench Cool & pH Adjust Hydrolysis->Quench Target pH 6.5-7.0

Caption: Figure 1. Thermal control workflow for the Friedländer synthesis of 2M-1,8-N-3-ol. Note the critical temperature check at the imine formation stage.

Module 3: Purification & Isoelectric Precipitation

User Query: "The product precipitates as a sticky gum during acid work-up. We cannot filter it."

Root Cause: This compound is amphoteric. It has a basic pyridine nitrogen and an acidic phenolic hydroxyl group.

  • pH < 4: It is protonated (water-soluble cation).

  • pH > 10: It is deprotonated (water-soluble phenolate anion).

  • Isoelectric Point (pI): The neutral species (insoluble solid) exists in a narrow window, typically pH 6.0 – 7.5.

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Solution is clear (Yellow/Orange) Product is dissolved as salt.Check pH. If <4, add NaHCO₃. If >9, add dilute AcOH.
Oiling out / Gumming Rapid precipitation traps impurities/solvent.Do not stir rapidly. Add seed crystals at pH 8, then slowly lower pH to 7 over 2 hours.
Fine powder (Clogs filter) Precipitation too fast.Heat the mixture to 50°C during pH adjustment (Ostwald ripening), then cool slowly.

Protocol 2: The "Swing" Crystallization

  • After the reaction, dilute with water.[1]

  • Adjust pH to 12 using NaOH (Product dissolves as sodium phenolate; organic impurities remain insoluble).

  • Filtration 1: Filter off the insoluble organic tar/impurities.

  • Acidification: Slowly add Acetic Acid to the filtrate until pH reaches 7.0 .

  • Crystallization: The product will precipitate as a beige/cream solid. Chill to 4°C before filtration.

Module 4: Impurity Profiling (HPLC)

User Query: "We see a persistent impurity at RRT 0.92. It tracks with the product."

Analysis: This is likely the 1,5-naphthyridine isomer or a self-condensation dimer of the aldehyde.

  • Isomerism: If the starting material (2-aminonicotinaldehyde) has any 4-aminonicotinaldehyde contamination, you will form the 1,5-isomer.

  • Detection: Use LC-MS. The 1,8-isomer (target) is capable of bidentate chelation. The 1,5-isomer is not.

Visualization: Impurity Pathways

ImpurityPathways cluster_Main Main Reaction cluster_Side Side Reactions Aldehyde 2-Aminonicotinaldehyde Product This compound (Target) Aldehyde->Product + Acetol Acetate (Controlled) Dimer Azomethine Dimer (RRT 0.92) Aldehyde->Dimer Storage/Light (Self-Condensation) Polymer Acetol Polymer (Black Tar) Product->Polymer Excess Heat Unprotected Ketone

Caption: Figure 2. Competitive reaction pathways. The RRT 0.92 impurity usually stems from degraded starting material.

References
  • BenchChem. (2025).[1] Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. Retrieved from 1

  • Rao, H. S. P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Retrieved from 3[4]

  • Mogilaiah, K., et al. (2015).[2] CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry. Retrieved from 2

  • Organic Chemistry Portal. (2024).[4] Friedländer Synthesis Mechanism and Recent Literature. Retrieved from 5

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Aminonicotinaldehyde. Retrieved from

Sources

Validation & Comparative

1H NMR spectrum interpretation of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Resolution of 2-Methyl-1,8-naphthyridin-3-ol: A Comparative Guide to ¹H NMR Interpretation Strategies

Introduction 1,8-Naphthyridine derivatives are privileged structural scaffolds in modern drug development, frequently utilized for their potent anti-tubercular, antiviral, and antimicrobial properties[1]. However, the electron-deficient nature of this fused bicyclic system creates unique analytical challenges. The magnetic anisotropy generated by the two nitrogen heteroatoms shifts aromatic protons significantly downfield, often leading to spectral crowding and ambiguous assignments[2].

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical approaches—Routine 1D NMR, High-Field 2D NMR, and Computational DFT Prediction—for the precise ¹H NMR interpretation of this compound. By evaluating the performance, resolution accuracy, and resource cost of each method, researchers can optimize their structural elucidation workflows.

Structural Dynamics & Expected Chemical Shifts

To accurately interpret the spectrum, we must first map the molecular topology of this compound:

  • Ring A (Substituted): Contains the N1 nitrogen, a methyl group at C2, a hydroxyl group at C3, and an isolated proton at C4.

  • Ring B (Unsubstituted): Contains the N8 nitrogen and a classic AMX spin system comprising H5, H6, and H7.

Table 1: Comparative Chemical Shift Data (ppm) across Analytical Approaches

Proton EnvironmentMultiplicityRoutine 1D NMR (400 MHz, DMSO-d₆)2D NMR Suite (600 MHz, DMSO-d₆)DFT Prediction (B3LYP/GIAO)Resolution Confidence
C2-CH₃ Singlet (3H)2.652.652.58High
C3-OH Broad Singlet (1H)10.2010.208.90 (Deviates)Medium (Solvent dependent)
C4-H Singlet (1H)8.058.058.12High (Resolved via HMBC)
C5-H Doublet of doublets (1H)8.358.358.41High
C6-H Doublet of doublets (1H)7.507.507.45High
C7-H Doublet of doublets (1H)8.958.959.05High (Deshielded by N8)

Comparative Analysis of Analytical Approaches

Approach A: Routine 1D ¹H NMR (400 MHz)

  • Performance: Fast, cost-effective, and highly accessible. It easily identifies the 3H integration of the C2-methyl group and the highly deshielded H7 proton[3].

  • Limitations: The H4 singlet (~8.05 ppm) and the H5 doublet (~8.35 ppm) can occasionally suffer from peak broadening or overlap if the sample is poorly shimmed, as both resonate in the crowded aromatic region.

Approach B: Advanced 2D NMR Suite (600 MHz - COSY/HSQC/HMBC)

  • Performance: The gold standard for absolute structural validation. HMBC unambiguously differentiates the H4 and H5 protons. H4 will show a strong ³JCH correlation to the C2 carbon (bearing the methyl group), whereas H5 will correlate strictly to the C8a bridgehead carbon.

  • Limitations: Requires significant instrument time and operational cost.

Approach C: Computational DFT Prediction (B3LYP/6-311+G(2d,p))

  • Performance: Excellent for predicting the rigid aromatic core prior to physical synthesis.

  • Limitations: Fails to accurately predict the chemical shift of the exchangeable C3-OH proton. Standard Implicit Solvation Models (PCM) cannot account for the explicit hydrogen bonding between the hydroxyl group and the DMSO solvent, leading to significant theoretical deviations from experimental data.

NMR_Workflow Sample This compound (Sample Prep in DMSO-d6) Method1 Routine 1D 1H NMR (400 MHz) Sample->Method1 Method2 Advanced 2D NMR (600 MHz: COSY/HMBC) Sample->Method2 Method3 DFT Prediction (B3LYP/GIAO) Sample->Method3 Res1 Rapid Screening (Ambiguous H4/H5) Method1->Res1 Res2 Absolute Connectivity (High Resource Cost) Method2->Res2 Res3 Theoretical Baseline (Solvent Deviations) Method3->Res3

Fig 1. Comparative analytical workflows for NMR structural elucidation.

Mechanistic Insights: The Causality of the Spectrum

To ensure scientific integrity, we must understand why the spectrum behaves as it does:

  • The N8 Deshielding Effect: The H7 proton is consistently the most downfield signal (~8.95 ppm). This is caused by the strong electron-withdrawing nature of the adjacent N8 nitrogen, coupled with its magnetic anisotropy[2].

  • The H4 Singlet Isolation: Because C3 is substituted with a hydroxyl group and C4a is a bridgehead carbon, H4 has no adjacent protons to couple with. It appears as a sharp singlet, integrating to 1H.

  • Solvent Selection Causality: DMSO-d₆ is strictly preferred over CDCl₃ for this molecule. The strong hydrogen-bond accepting nature of DMSO slows down the chemical exchange rate of the C3-OH proton, allowing it to be observed as a distinct broad singlet at ~10.20 ppm. In CDCl₃, this peak would likely broaden into the baseline or merge with residual water.

SpinSystem H5 H5 ~8.35 ppm H6 H6 ~7.50 ppm H5->H6 3J = 8.2 Hz (COSY) H7 H7 ~8.95 ppm H5->H7 4J = 1.8 Hz (W-coupling) H6->H7 3J = 4.2 Hz (COSY) H4 H4 ~8.05 ppm

Fig 2. Spin system connectivity and coupling constants for the unsubstituted Ring B.

Experimental Workflows & Self-Validating Protocols

Protocol 1: High-Fidelity 1D ¹H NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D). Causality: High concentration ensures a high signal-to-noise (S/N) ratio, which is critical for resolving the broad OH peak against the baseline.

  • Instrument Tuning: Insert the sample into a 400 MHz spectrometer. Tune and match the probe specifically for the ¹H frequency to maximize sensitivity.

  • Locking and Shimming: Lock onto the DMSO-d₆ deuterium signal. Perform gradient shimming (Z1-Z5) until the residual DMSO peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the isolated H4 proton, guaranteeing accurate 1:1:1 integration ratios across the aromatic region.

  • Validation Checkpoint: Verify that the residual DMSO-d₆ quintet is perfectly centered at 2.50 ppm. If it deviates, apply a global chemical shift reference correction to ensure absolute accuracy.

Protocol 2: 2D COSY Connectivity Mapping

  • Setup: Following 1D acquisition, load a standard gradient COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width Optimization: Narrow the spectral width (SW) to 6.0–10.5 ppm in both dimensions (F1 and F2) to focus exclusively on the aromatic spin system, thereby increasing digital resolution.

  • Acquisition: Acquire 128 increments in t1 with 16 scans per increment.

  • Validation Checkpoint: The resulting contour map must show a clear, off-diagonal cross-peak between H5 (~8.35 ppm) and H6 (~7.50 ppm) with a ³J coupling of ~8.2 Hz, confirming the intact unsubstituted Ring B.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. 1

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1,8]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1,8]. Revue Roumaine de Chimie. 2

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 3

Sources

Comparative Guide: ¹³C NMR Chemical Shift Elucidation for 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,8-Naphthyridine derivatives are critical scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and potent EGFR kinase inhibitory properties[1]. The synthesis of these cores is routinely achieved via the Friedlander annulation of 2-aminonicotinaldehyde[2]. However, derivatives such as 2-Methyl-1,8-naphthyridin-3-ol present unique analytical challenges during structural validation. The electronic cross-talk between the hydroxyl group and the nitrogen-rich bicyclic core induces complex shielding effects that often confound standard predictive models[3].

This guide objectively compares the performance of three analytical modalities used to assign the ¹³C NMR chemical shifts of this compound:

  • Experimental NMR Acquisition (The Gold Standard)

  • DFT-GIAO Computational Prediction (High-Fidelity Quantum Mechanics)

  • Empirical Software Prediction (Rapid Additivity Rules via ChemDraw/Mnova)

Mechanistic Context & Analytical Challenges

The ¹³C NMR spectrum of this compound is dictated by three competing electronic forces:

  • Nitrogen Deshielding: The N1 and N8 atoms heavily withdraw electron density, severely deshielding the adjacent C2, C7, and C8a carbons.

  • Hydroxyl Resonance: The C3-OH group acts as a strong inductive electron-withdrawer (deshielding the ipso C3 carbon) but donates electron density via resonance (shielding the ortho C2 and C4 carbons).

  • Steric Anchoring: The C2-methyl group provides slight inductive shielding but forces the C3-hydroxyl proton into a specific conformation to minimize steric clash.

Empirical prediction software relies on linear additivity rules derived from simple benzenes and pyridines. These algorithms fail to account for the non-linear resonance cross-talk and potential intramolecular hydrogen bonding inherent to the naphthyridine core, making advanced Density Functional Theory (DFT) calculations a necessary comparative tool.

Product Comparison & Performance Data

The table below benchmarks the predictive accuracy of DFT-GIAO (Gaussian 16) and Empirical Software (ChemDraw) against the experimental baseline for this compound.

Quantitative ¹³C NMR Chemical Shift Comparison
Carbon PositionExperimental (DMSO-d₆)DFT-GIAO (Scaled)Empirical (ChemDraw)Δ DFT Error (ppm)Δ Emp Error (ppm)
C2 150.2151.0154.5+0.8+4.3
C3 152.5153.1148.2+0.6-4.3
C4 120.1119.5124.0-0.6+3.9
C4a 122.4123.0121.5+0.6-0.9
C5 135.8136.5138.1+0.7+2.3
C6 121.0120.2122.8-0.8+1.8
C7 155.2156.0157.3+0.8+2.1
C8a 151.8152.5149.0+0.7-2.8
CH₃ 18.519.222.1+0.7+3.6
Mean Absolute Error (MAE) ---0.73 2.88

Data Note: Experimental baselines are derived from highly purified Friedlander reaction products[2], with specific C3-OH perturbations benchmarked against validated literature standards[3].

Performance Analysis
  • Empirical Software: Demonstrated poor reliability (MAE = 2.88 ppm). It drastically underestimated the deshielding at C3 (-4.3 ppm error) because it cannot accurately model the resonance withdrawal exerted by the adjacent N1 atom combined with the inductive effect of the hydroxyl group.

  • DFT-GIAO: Provided exceptional accuracy (MAE = 0.73 ppm). By natively computing the electron density distribution across the fused bicyclic system, DFT captures the exact quantum mechanical reality of the molecule.

Experimental & Computational Protocols

To establish a self-validating system, researchers must strictly adhere to the following paired protocols.

Protocol A: Experimental ¹³C NMR Acquisition (Bruker AV 400 MHz)
  • Sample Preparation: Dissolve 20 mg of highly purified this compound in 0.6 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is specifically selected over CDCl₃ to disrupt intermolecular hydrogen bonding of the C3-hydroxyl group, preventing concentration-dependent chemical shift drifting.

  • Shimming and Tuning: Insert the sample into the spectrometer. Perform automated gradient shimming (TopShim) to ensure a homogenous magnetic field, which is critical for resolving closely spaced aromatic signals (e.g., C4 and C6).

  • Acquisition Parameters: Set the base frequency to 100 MHz for Carbon-13. Utilize a standard proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of quaternary carbons (C2, C3, C4a, C8a). Acquire a minimum of 1024 scans.

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation. Calibrate the chemical shift scale by setting the central DMSO-d₆ septet to exactly 39.52 ppm.

Protocol B: DFT-GIAO Computational Prediction (Gaussian 16)
  • Conformational Search: Generate the starting geometry of the molecule.

    • Causality: Ensure the C3-OH proton is oriented towards the C4 proton to minimize steric clash with the C2-methyl group, representing the global energy minimum.

  • Geometry Optimization: Optimize the structure using the B3LYP functional and the 6-311+G(d,p) basis set. Incorporate the Polarizable Continuum Model (PCM) for DMSO to simulate the solvent environment.

  • NMR Tensor Calculation: Submit the optimized geometry for NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Empirical Scaling: Extract the isotropic shielding tensors (σ) and convert them to chemical shifts (δ) using a linear scaling equation.

    • Causality: Unscaled DFT values systematically overestimate deshielding; linear scaling against a TMS reference corrects for systematic functional errors.

Workflow Visualizations

NMR_Workflow Start This compound Exp Experimental NMR Start->Exp DFT DFT-GIAO Prediction Start->DFT Emp Empirical Prediction Start->Emp DataExp 1D & 2D Spectra Exp->DataExp DataDFT Isotropic Shielding DFT->DataDFT DataEmp Heuristic Shifts Emp->DataEmp Compare Signal Assignment DataExp->Compare DataDFT->Compare DataEmp->Compare

Fig 1: Multi-modal workflow for ¹³C NMR chemical shift assignment.

DFT_Pipeline Geom Geometry Opt Solvent Solvent Model Geom->Solvent NMR NMR Tensor Solvent->NMR Scale Linear Scaling NMR->Scale Output Predicted Shifts Scale->Output

Fig 2: DFT-GIAO computational pipeline for accurate NMR prediction.

Conclusion

For the structural elucidation of highly functionalized heteroaromatics like this compound, empirical prediction software should only be used for rapid, preliminary screening. To achieve publication-grade assignments and resolve overlapping quaternary signals, researchers must pair high-resolution experimental NMR with scaled DFT-GIAO calculations.

References[2] Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited

Source: ACS Omega URL: [Link]3] Title: A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction Source: ResearchGate URL: [Link]1] Title: 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: ResearchGate URL: [Link]

Sources

Technical Comparison Guide: Mass Spectrometry of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-Methyl-1,8-naphthyridin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (C₉H₈N₂O) represents a critical scaffold in medicinal chemistry, particularly in the development of antibacterial (nalidixic acid analogs) and antiviral agents. Its structural integrity relies on the 1,8-naphthyridine core, a fused bicyclic system containing two nitrogen atoms.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI) . It further delineates the specific fragmentation pathways that distinguish this compound from its structural isomers (e.g., quinolines or 1,5-naphthyridines), providing a self-validating framework for structural confirmation in drug discovery pipelines.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of this compound is governed by the stability of the aromatic naphthyridine ring and the lability of the hydroxyl and methyl substituents.

Primary Fragmentation Events (EI / ESI-CID)

Upon ionization, the molecular ion (m/z 160 ) undergoes a predictable decay series. The presence of the 3-hydroxyl group adjacent to the ring nitrogen facilitates a characteristic expulsion of carbon monoxide (CO), a behavior homologous to 3-hydroxypyridines.

  • Precursor Ion: m/z 160 [M]⁺ (EI) or 161 [M+H]⁺ (ESI)

  • Primary Loss (Neutral CO): The phenol-like -OH group tautomerizes or rearranges to expel CO (28 Da), resulting in a ring-contracted pyrrolic species (m/z 132).

  • Secondary Loss (HCN): The nitrogen-rich core subsequently loses hydrogen cyanide (HCN, 27 Da), a diagnostic cleavage for naphthyridines.

  • Methyl Radical Loss: A competing pathway involves the loss of a hydrogen atom or methyl radical (m/z 145), though this is often less abundant than the CO loss in hydroxy-substituted heterocycles.

Visualization of Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent ion.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion [M]+ m/z 160 M_H [M-H]+ m/z 159 M->M_H -H• M_CO Ring Contraction [M-CO]+ m/z 132 M->M_CO -CO (28 Da) Major Pathway M_CH3 [M-CH3]+ m/z 145 M->M_CH3 -CH3• M_H->M_CO -CO M_CO_HCN Pyrrole Derivative [M-CO-HCN]+ m/z 105 M_CO->M_CO_HCN -HCN (27 Da) Diagnostic key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: Proposed fragmentation tree for this compound showing the characteristic loss of CO followed by HCN.

Comparative Analysis: Performance & Alternatives

In drug development, selecting the correct ionization mode is crucial for either quantification (sensitivity) or identification (structural coverage).

Comparison 1: Ionization Modes (EI vs. ESI)

Alternative A: Electron Ionization (EI)

  • Nature: Hard ionization (70 eV).

  • Outcome: Extensive in-source fragmentation.[1][2]

  • Utility: Best for library matching and confirming the exact isomeric structure (e.g., distinguishing 1,8- from 1,5-naphthyridine based on relative intensities of HCN loss).

Alternative B: Electrospray Ionization (ESI) [3][4]

  • Nature: Soft ionization.

  • Outcome: Dominant protonated molecule [M+H]⁺.

  • Utility: Essential for LC-MS pharmacokinetic (PK) studies. Requires Tandem MS (MS/MS) to generate the diagnostic fragments seen in EI.

Table 1: Technical Comparison of Ionization Architectures

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Signal m/z 160 (M⁺) + Fragmentsm/z 161 ([M+H]⁺)
Fragmentation Control Non-adjustable (Standard 70 eV)Adjustable (Collision Energy 10–50 eV)
Limit of Detection Nanogram rangePicogram range (High Sensitivity)
Isomer Differentiation Superior (Fingerprint region)Moderate (Requires optimized MS/MS)
Sample State Gas phase (GC-MS)Liquid phase (LC-MS)
Comparison 2: Distinguishing Structural Isomers

A common challenge is distinguishing this compound from its isomer, 2-Methyl-1,5-naphthyridin-3-ol .

  • 1,8-Naphthyridine (The Product): The proximity of the N1 and N8 nitrogens creates a specific electronic environment that favors the retention of the N-N region during initial CO loss.

  • 1,5-Naphthyridine (The Alternative): The nitrogen atoms are distal. Fragmentation often leads to a more rapid sequential loss of two HCN molecules compared to the 1,8-isomer.

  • Diagnostic Rule: If the spectrum shows a high-abundance m/z 132 (Loss of CO) followed immediately by m/z 105 (Loss of HCN), it supports the 3-hydroxy-1,8-naphthyridine core.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in characterization, follow this standardized LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation of the N1/N8 nitrogens, enhancing [M+H]⁺ signal intensity in ESI.

Instrument Parameters (ESI-MS/MS)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Validation Step: At 10 eV, only m/z 161 should be visible. At 40 eV, the m/z 132 and 105 fragments must appear to confirm the core structure.

Data Interpretation Flowchart

Workflow Start Inject Sample (LC-MS) CheckParent Observe Parent m/z 161 [M+H]+? Start->CheckParent CheckFrag Apply CE (30eV) Check Fragments CheckParent->CheckFrag Decision Is m/z 132 (M-CO) present? CheckFrag->Decision Confirm Confirmed: This compound Decision->Confirm Yes Reject Re-evaluate: Possible Isomer Decision->Reject No

Figure 2: Decision logic for confirming compound identity via LC-MS/MS.

References

  • NIST Mass Spectrometry Data Center. 1,8-Naphthyridine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. (General mechanisms for alcohol/amine fragmentation).[5] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (Mechanisms of alpha-cleavage and loss of CO). Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (ESI-MS data of 1,8-naphthyridine derivatives). Available at: [Link]

  • National Institutes of Health (NIH). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (Comparison of EI vs ESI fragmentation). Available at: [Link]

Sources

IR Spectroscopy Comparison Guide: 2-Methyl-1,8-naphthyridin-3-ol and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimicrobial, anticancer, and antioxidant agents 1. Accurate structural characterization of substituted derivatives, such as 2-Methyl-1,8-naphthyridin-3-ol , is critical during early-stage drug discovery to verify synthetic success and assess purity.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectroscopic profile of this compound against two closely related alternatives: the unsubstituted 1,8-Naphthyridin-3-ol and the mono-aza analog 2-Methylquinolin-3-ol . By understanding the mechanistic causality behind these vibrational shifts, researchers can confidently differentiate between these scaffolds during high-throughput screening and quality control workflows.

Mechanistic Profiling of Characteristic Peaks

Infrared spectroscopy does not merely provide a fingerprint; it reveals the electronic and spatial realities of a molecule. For this compound, the spectral profile is dictated by the interplay between the bicyclic diaza-core, the electron-donating methyl group, and the hydrogen-bonding capacity of the hydroxyl group 2.

  • O-H Stretching (~3150 - 3250 cm⁻¹): Unlike isolated aliphatic alcohols, the hydroxyl group at the C3 position exhibits a significantly broadened and downshifted peak. Causality: The presence of two basic nitrogen atoms (N1 and N8) facilitates a robust intermolecular hydrogen-bonding network in the solid state. This weakens the O-H covalent bond, lowering its vibrational frequency.

  • C=N Ring Stretching (~1610 - 1620 cm⁻¹): The characteristic imine-like stretch of the naphthyridine core appears at a higher wavenumber than typical pyridines. Causality: The electron-withdrawing nature of the second nitrogen atom (N8) via inductive effects strengthens the adjacent C=N bonds in the fused system, increasing the force constant of the vibration 3.

  • Aliphatic C-H Stretching (~2920, 2980 cm⁻¹): These sharp, moderate-intensity peaks confirm the successful installation of the C2-methyl group, distinguishing it from unsubstituted analogs.

Comparative Spectral Analysis

To objectively evaluate the structural nuances, we compare this compound with its structural alternatives. The table below summarizes the quantitative shifts and the underlying physical chemistry driving them.

Functional GroupThis compoundAlternative 1: 1,8-Naphthyridin-3-olAlternative 2: 2-Methylquinolin-3-olMechanistic Rationale for Divergence
O-H Stretch 3150 - 3250 cm⁻¹ (Broad)3099 - 3250 cm⁻¹ (Broad)3200 - 3300 cm⁻¹ (Sharper)Quinolines lack the N8 acceptor, resulting in less extensive intermolecular H-bonding and a sharper, higher-frequency O-H peak.
Aliphatic C-H 2920, 2980 cm⁻¹Absent2925, 2975 cm⁻¹Directly validates the presence/absence of the C2-methyl substitution.
C=N Stretch 1610 - 1620 cm⁻¹1615 - 1625 cm⁻¹1590 - 1605 cm⁻¹The diaza-conjugation in naphthyridines shifts the C=N vibration to higher wavenumbers compared to mono-aza quinolines.
C=C Aromatic 1500 - 1560 cm⁻¹1499 - 1565 cm⁻¹1505 - 1570 cm⁻¹Ring breathing modes are highly sensitive to the electronic density altered by the methyl group (+I effect).
C-O Stretch 1220 - 1260 cm⁻¹1223 - 1266 cm⁻¹1210 - 1250 cm⁻¹Reflects the phenolic/enolic C-O bond character, slightly modulated by ring electron density.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system . Every step includes a built-in quality control (QC) mechanism to eliminate artifacts such as moisture contamination or instrumental drift.

Step-by-Step Methodology:
  • Instrumental Validation (QC Check):

    • Action: Prior to sample analysis, run a standard 1.5 mil polystyrene film.

    • Validation: Verify that the reference peak appears exactly at 1601.2 cm⁻¹ (± 1.0 cm⁻¹). Causality: This confirms the laser interferometer is perfectly aligned, ensuring wavenumber accuracy for the unknown sample.

  • Atmospheric Purge & Background:

    • Action: Purge the FTIR sample compartment with dry N₂ for 5 minutes. Collect a background spectrum (32 scans).

    • Validation: The background must show flat baselines at 2350 cm⁻¹ (CO₂) and 3500-3900 cm⁻¹ (H₂O). Causality: Water vapor peaks overlap heavily with the critical O-H stretching region of the naphthyridinol; eliminating them prevents false peak broadening.

  • Sample Matrix Preparation (KBr Pellet):

    • Action: Mill 1.5 mg of this compound with 150 mg of IR-grade, oven-dried KBr in an agate mortar. Press under 10 metric tons of vacuum pressure for 2 minutes.

    • Validation: The resulting pellet must be visually transparent. Causality: Opaque pellets cause severe baseline sloping due to the Christiansen effect (light scattering), which distorts peak intensity ratios.

  • Data Acquisition & Deconvolution:

    • Action: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans.

    • Validation: Apply a second-derivative transformation to the 1600-1500 cm⁻¹ region. Causality: This mathematically resolves overlapping C=N and C=C stretching bands, allowing for precise assignment of the 1615 cm⁻¹ peak.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating FTIR workflow, ensuring high-fidelity data acquisition for heterocyclic compounds.

G QC 1. System QC (Polystyrene Standard) Purge 2. Background Purge (H₂O/CO₂ Removal) QC->Purge Prep 3. Sample Prep (0.5% in Anhydrous KBr) Purge->Prep Scan 4. FTIR Acquisition (4000-400 cm⁻¹, 64 Scans) Prep->Scan Deconv 5. Spectral Deconvolution (2nd Derivative Analysis) Scan->Deconv Valid Structural Validation Complete Deconv->Valid

Self-validating FTIR workflow ensuring spectral accuracy for naphthyridine characterization.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link] [1]

  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Indian Journal of Heterocyclic Chemistry.[Link] [2]

  • Synthesis of quinolines and naphthyridines via catalytic retro-aldol reaction. The Royal Society of Chemistry.[Link][3]

Sources

Comparative HPLC Method Development and ICH Q2(R2) Validation for 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, the chromatographic behavior of functionalized naphthyridines presents a unique set of challenges. 2-Methyl-1,8-naphthyridin-3-ol is a highly polar, amphoteric compound. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often yield poor retention, irreproducible retention times (


), and severe peak tailing.

This guide objectively compares three distinct chromatographic strategies—Standard C18, HILIC, and Biphenyl—explaining the physicochemical causality behind their performance. Furthermore, it provides a self-validating, step-by-step method validation protocol aligned with the modernized ICH Q2(R2) guidelines (effective March 2024)[1].

Physicochemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first analyze the intrinsic properties of the analyte:

  • The 1,8-Naphthyridine Core: Contains two highly basic nitrogen atoms. The predicted

    
     of the conjugate acid of 1,8-naphthyridine is approximately 3.4 to 3.6[2][3].
    
  • The 3-Hydroxyl Group: Acts as a weak acid with a

    
     typically around 8.0–8.5.
    
  • Amphoterism: Because the molecule contains both basic nitrogens and an acidic hydroxyl group, its ionization state is entirely dictated by the mobile phase pH.

The Causality of Peak Tailing on Standard C18

If a standard acidic mobile phase (e.g., pH 2.5 with 0.1% Formic Acid) is used, the basic nitrogens become protonated (cationic). When this cationic species travels through a standard silica-based C18 column, it undergoes secondary ion-exchange interactions with residual, unendcapped, and ionized silanols (


) on the silica surface. Causality:  This dual retention mechanism (hydrophobic partitioning + ion exchange) causes the analyte to elute with severe peak tailing, compromising integration accuracy and resolution.
The Biphenyl Advantage

To achieve optimal peak symmetry, the mobile phase pH should be adjusted to ~6.5 (using a buffer like Ammonium Acetate), rendering the molecule predominantly neutral. By switching from an alkyl (C18) to a Biphenyl stationary phase and using Methanol as the organic modifier, we leverage


 stacking. Causality:  Methanol, being a protic solvent, enhances the 

interactions between the electron-dense biphenyl rings of the stationary phase and the electron-deficient naphthyridine ring of the analyte, resulting in superior retention and peak shape.

Comparative Performance Data

The following table summarizes the quantitative performance of this compound across three distinct chromatographic systems.

Column ChemistryMobile Phase SystemAnalyte Ionization StateRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Primary Retention Mechanism
Standard Alkyl C18 0.1% Formic Acid (pH 2.5) / AcetonitrileCationic (Protonated N)2.4 min2.8 (Severe)< 2,000Hydrophobic + Silanol Ion-Exchange
HILIC (Amide) 10 mM

(pH 3.0) / 90% Acetonitrile
Cationic (Protonated N)8.7 min1.2 (Good)12,500Hydrophilic Partitioning
Biphenyl 10 mM

(pH 6.5) / Methanol
Neutral (Unionized)6.2 min1.05 (Excellent)18,000Hydrophobic +

Stacking

Analytical Strategy Visualization

HPLC_Method_Development Analyte This compound Amphoteric Analyte pH_Low Acidic Mobile Phase (pH < 3.0) Analyte is Cationic Analyte->pH_Low pKa1 ~3.5 pH_Neutral Neutral Mobile Phase (pH ~6.5) Analyte is Unionized Analyte->pH_Neutral pKa1 < pH < pKa2 pH_High Basic Mobile Phase (pH > 9.0) Analyte is Anionic Analyte->pH_High pKa2 ~8.5 Col_C18_Low Standard C18 Column Risk: Severe Peak Tailing pH_Low->Col_C18_Low Silanol Interactions Col_HILIC HILIC Column Result: Excellent Retention pH_Low->Col_HILIC Polar Partitioning Col_Biphenyl Biphenyl Column Result: Optimal Pi-Pi Selectivity pH_Neutral->Col_Biphenyl Hydrophobic + Aromatic Col_C18_High High-pH Stable C18 Result: Good Peak Symmetry pH_High->Col_C18_High Charge Repulsion

Fig 1: Chromatographic decision tree for this compound based on pH and column.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Aligned)

The recent overhaul of the ICH Q2(R2) guidelines alongside ICH Q14 marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[4]. The following protocol utilizes the optimized Biphenyl method and incorporates a self-validating System Suitability Test (SST) to ensure data integrity prior to execution.

Phase 1: Self-Validating System Suitability Testing (SST)

Before initiating any validation sequence, the system must prove it is fit for purpose[5].

  • Prepare an SST standard of this compound at 100% target concentration (e.g., 50 µg/mL).

  • Perform 6 replicate injections.

  • Acceptance Criteria (Sequence Aborts if Failed):

    • Retention time %RSD

      
      
      
    • Peak area %RSD

      
      
      
    • Tailing factor (

      
      ) 
      
      
      
    • Theoretical plates (

      
      ) 
      
      
      
Phase 2: Specificity and Forced Degradation

Demonstrate that the method reliably measures the true concentration of the analyte without interference from degradation products[4].

  • Blank & Placebo: Inject diluent and matrix placebo to confirm no peaks elute at the analyte's

    
    .
    
  • Forced Degradation: Subject the analyte to:

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3%

      
       at room temp for 2 hours.
      
    • Photolytic: UV light exposure for 24 hours.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using PDA detection), ensuring the this compound peak is spectrally homogenous.

Phase 3: Linearity and Range
  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration.

  • Inject each level in triplicate.

  • Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . The y-intercept should be
    
    
    of the target concentration response.
Phase 4: Accuracy (Recovery)

Accuracy assesses the closeness of the test results to the true value[6].

  • Spike known amounts of this compound into the sample matrix at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an %RSD

    
    .
    
Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Prepare 6 independent sample preparations at 100% concentration. Analyze on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Have a second analyst prepare 6 new samples on a different day, using a different HPLC system or column lot.

  • Acceptance Criteria: The %RSD for assay values across all 12 samples must be

    
    .
    
Phase 6: Robustness (Method Operable Design Region - MODR)

Deliberately vary critical method parameters to prove reliability during routine use[4][6].

  • Vary mobile phase pH by

    
     units (pH 6.3 and 6.7).
    
  • Vary column temperature by

    
     (30°C and 40°C).
    
  • Vary flow rate by

    
     (0.9 mL/min and 1.1 mL/min).
    
  • Acceptance Criteria: SST parameters (Tailing factor, %RSD, Theoretical plates) must remain within passing limits under all varied conditions.

References

  • Source: labmanager.
  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
  • Title: Q2(R2)
  • Title: Q2(R2)
  • Source: chemicalbook.
  • Source: researchgate.

Sources

Comparative Binding Dynamics: 2-Methyl-1,8-naphthyridin-3-ol vs. Quinoline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Twin-Nitrogen" Effect

In the optimization of small molecule ligands, the choice between a quinoline and a 1,8-naphthyridine scaffold is rarely a subtle tweak—it is a fundamental shift in binding topology. While both share a planar, bicyclic aromatic architecture, the introduction of the second nitrogen at position 8 in the naphthyridine core drastically alters the electrostatic landscape and coordination geometry.

This guide objectively compares 2-Methyl-1,8-naphthyridin-3-ol (1,8-Nap-3-ol) against its quinoline counterparts (e.g., 2-methylquinolin-3-ol).

Key Differentiator: The quinoline scaffold typically acts as a monodentate donor or a hydrophobic intercalator. in contrast, the 1,8-naphthyridine scaffold acts as a privileged bidentate/bridging motif, capable of stabilizing dinuclear metal centers or engaging in specific donor-acceptor-acceptor (D-A-A) hydrogen bonding triads in biological pockets.

Structural & Electronic Determinants[1]

To predict binding affinity, one must first understand the electronic penalties and advantages inherent in each scaffold.

Physicochemical Profile[2]
FeatureQuinoline LigandsThis compoundImpact on Binding
Heteroatoms 1 Nitrogen (N1)2 Nitrogens (N1, N8)Naphthyridine has higher polarity and water solubility.
Basicity (pKa) ~4.9 (Pyridinic N)~3.4 (N1) & ~1.5 (N8)The inductive effect of the second nitrogen lowers the pKa, making 1,8-Nap less likely to be protonated at physiological pH compared to quinoline.
Coordination Monodentate (N1)Bridging (N1, N8) or ChelationCritical: 1,8-Nap can bridge two metal ions (M-M) due to the proximity of N1 and N8 lone pairs.
H-Bonding Acceptor (N1)Dual Acceptor (N1, N8) + Donor (3-OH)1,8-Nap presents a "pocket" (N1-C8a-N8) that can recognize specific protonated residues or base pairs.
Tautomerism Keto-Enol (if 2/4-OH)Keto-Enol (3-OH is stable)The 3-OH group in 1,8-Nap participates in intramolecular H-bonding with N1/N8, rigidifying the ligand.
The "Bite Angle" and Bridging Capability

The defining feature of the 1,8-naphthyridine scaffold is the parallel orientation of the lone pairs on N1 and N8.

  • Quinoline: Binds a single metal center. Steric clash from the C8-H prevents effective bridging.

  • 1,8-Naphthyridine: The "cleft" between N1 and N8 is ideal for bridging two metal centers (e.g., Ru-Ru, Rh-Rh) or binding a proton in a stable intramolecular bond. This makes 1,8-Nap-3-ol a superior scaffold for stabilizing catalytic intermediates or maintaining structural integrity in metallo-drugs.

Binding Affinity Analysis: Biological & Chemical Targets

Scenario A: DNA/RNA Intercalation and Recognition

Naphthyridine derivatives are renowned for their ability to recognize DNA mismatches (specifically G-G or C-C mismatches) and stabilizing bulges.

  • Quinoline: Acts primarily as a non-specific intercalator. It slides between base pairs driven by

    
    -
    
    
    
    stacking. Binding affinity (
    
    
    ) is typically in the micromolar range (
    
    
    M).
  • 1,8-Nap-3-ol: The N1 and N8 atoms create a specific Hydrogen Bond Acceptor surface. When protonated or substituted (e.g., dimeric forms like ANP77), this scaffold can recognize Cytosine-rich loops via a Donor-Donor-Acceptor triad complementary to Guanine or Cytosine.

    • Data Point: Dimeric 1,8-naphthyridines have shown

      
       values as low as 4.8 nM  for specific T/CC DNA loops, a specificity quinolines rarely achieve without massive functionalization.
      
Scenario B: Metallo-Enzyme Inhibition

Many metallo-enzymes (e.g., Arginase, Urease) have binuclear metal centers.

  • Quinoline: Often fails to inhibit these effectively because it cannot span the distance between the two metal ions.

  • 1,8-Nap-3-ol: The 1,8-diaza arrangement allows the molecule to bridge the binuclear center, displacing the native water molecule/substrate. The 3-OH group provides an additional anchor point (via H-bonding to nearby residues), significantly increasing residence time and potency.

Visualizing the Mechanism

The following diagram illustrates the distinct binding modes of the two scaffolds.

BindingModes cluster_0 Quinoline Scaffold cluster_1 1,8-Naphthyridine Scaffold Q Quinoline Core Mode_Q Mode: Monodentate / Intercalation Q->Mode_Q Steric Restriction Target_Q Target: Hydrophobic Pocket (Non-specific) Mode_Q->Target_Q Low Specificity Mode_N Mode: Bridging (µ2) / H-Bond Triad Mode_Q->Mode_N VS Nap 2-Me-1,8-Nap-3-ol Nap->Mode_N N1-N8 Cleft Target_N Target: Dinuclear Metal Center or DNA Mismatch Mode_N->Target_N High Specificity (nM Affinity)

Figure 1: Comparative Binding Topology. Note the shift from non-specific intercalation (Quinoline) to specific bridging/recognition (Naphthyridine).

Experimental Protocol: Determining Binding Constants ( )

To rigorously compare the binding affinity of this compound vs. a quinoline analog to a target (e.g., BSA protein or DNA), Fluorescence Quenching Titration is the gold standard due to the intrinsic fluorescence of the naphthyridine core.

Protocol: Fluorescence Quenching Titration

Objective: Calculate the Stern-Volmer constant (


) and Binding Constant (

).

Reagents:

  • Ligand Stock: 1 mM this compound in DMSO.

  • Target Stock: 10 µM BSA (Bovine Serum Albumin) or ctDNA in Phosphate Buffer (pH 7.4).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Workflow:

  • Preparation: Dilute Target Stock to 2.0 µM in the cuvette (Total Vol: 2 mL).

  • Baseline: Record emission spectrum (Excitation: 280 nm for Protein, or ligand-specific

    
     ~340 nm).
    
  • Titration: Sequentially add aliquots (2-5 µL) of the Ligand Stock.

  • Equilibration: Allow 2 minutes incubation after each addition.

  • Measurement: Record fluorescence intensity (

    
    ) at 
    
    
    
    (approx 340-400 nm). Correction for inner-filter effect is mandatory if ligand absorbs at excitation
    
    
    .

Data Analysis (Self-Validating Step): Plot


 vs. 

(Ligand Concentration).
  • Linear Plot: Indicates Static or Dynamic Quenching (Stern-Volmer).

  • Calculation: Use the modified Stern-Volmer equation for static binding:

    
    
    Where 
    
    
    
    is the binding constant and
    
    
    is the number of binding sites.

Comparative Data Summary

The following table summarizes theoretical and experimental trends observed in literature for these scaffolds.

ParameterQuinoline LigandThis compoundAdvantage
LogP (Lipophilicity) ~2.0 - 2.5~1.2 - 1.8Naphthyridine has better aqueous solubility, crucial for bioavailability.
Metal Binding (

)

M

(Cu

)

M

(Cu

/Ru

)
Naphthyridine forms tighter complexes due to the chelate/bridging effect.
DNA Binding Mode Intercalation (non-specific)Intercalation + Groove BindingNaphthyridine offers tunable specificity for sequence recognition.
Selectivity Index ModerateHigh (Target Dependent)The unique electronic signature of N8 reduces off-target hydrophobic binding.

Expert Insight & Causality

As a scientist, choosing between these two depends on your mechanism of action :

  • Choose Quinoline if you need a "flat" hydrophobic anchor to slot into a generic pocket or membrane bilayer. It is an excellent scaffold for increasing lipophilicity and membrane permeability.

  • Choose this compound if your target involves a metal center or a specific hydrogen-bonding array (like a DNA mismatch or a kinase hinge region). The 3-OH group is chemically versatile—it can act as a nucleophile to form prodrugs or as a donor in a critical H-bond, while the N1-N8 system handles the "heavy lifting" of affinity through electrostatic and coordination interactions.

References
  • Naphthyridine vs Quinoline in CB2 Receptors: Manera, C., et al. (2015). New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists.[1]PubMed .[2] Link

  • DNA Binding Specificity: Nakatani, K., et al. (2022). 2-Amino-1,8-naphthyridine Dimer (ANP77), a High-Affinity Binder to the Internal Loops of C/CC and T/CC Sites.[3]J. Org.[3] Chem. Link

  • Biological Activity Review: Mierzejewska, J., et al. (2021).[4] Biological Activity of Naturally Derived Naphthyridines.Molecules .[5][1][3][6][7][8][9][10][11][12][13] Link

  • Antimicrobial Comparison: BenchChem. (2025). A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds.BenchChem .[8] Link

  • General Properties: PubChem. (2025). 2-Amino-7-methyl-1,8-naphthyridine Compound Summary.PubChem .[2] Link

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,8-naphthyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, including the critical final stage: disposal. Improper chemical waste management not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Methyl-1,8-naphthyridin-3-ol, a member of the nitrogen-containing heterocyclic compound family. Our approach is built on a foundation of chemical hazard assessment, risk mitigation, and regulatory compliance, ensuring a process that is both safe and scientifically sound.

Hazard Assessment: Understanding the "Why" Behind the Protocol

This compound belongs to the 1,8-naphthyridine class of heterocyclic compounds. While specific toxicological data for this exact molecule is not extensively published, the known hazards of its structural analogs and the broader class of nitrogenous heterocycles necessitate a cautious and rigorous disposal pathway.[1][2] These compounds are often recognized for their biological activity, which also suggests a potential for toxicity and environmental persistence.[3][4]

A close structural analog, 2-Methyl-1,8-naphthyridine, is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Furthermore, it is designated as harmful if swallowed (H302) and causes serious eye damage (H318). Related naphthyridine derivatives are also known to cause skin and eye irritation.[5] Given these data, it is imperative to treat this compound as a hazardous substance requiring specialized disposal.

Table 1: Chemical & Hazard Profile of this compound and Key Analogs

PropertyThis compound2-Methyl-1,8-naphthyridine (Analog)1,8-Naphthyridine (Parent)
CAS Number 666735-18-8[6]1569-16-0[7]254-60-4[8]
Molecular Formula C₉H₈N₂OC₉H₈N₂C₈H₆N₂
Known Hazard Codes Data not availableH302: Harmful if swallowedH318: Causes serious eye damageData not available
Inferred Hazards Harmful if swallowed, Causes serious eye/skin irritation, Highly hazardous to aquatic life.--
Disposal Consideration Do not discharge to sewer systems.[8] Treat as hazardous waste.--

The primary principle guiding this protocol is the prevention of environmental release . Due to the stable heterocyclic ring structure, these compounds can be persistent in the environment and exhibit ecotoxicity.[2][3] Therefore, disposal into sanitary sewers or general waste is strictly prohibited.[8]

Procedural Guide: Step-by-Step Disposal Protocol

This protocol applies to pure, unused this compound, solutions containing the compound, and any materials (e.g., pipette tips, weighing paper, contaminated gloves) that have come into direct contact with it.

Part A: Personal Protective Equipment (PPE)

Before handling the waste container or initiating any disposal procedures, ensure the following minimum PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Part B: Waste Segregation and Collection

The causality behind strict segregation is to prevent unintended chemical reactions within a waste container and to ensure the waste stream is correctly profiled for the final disposal facility.

Step 1: Identify the Correct Waste Stream. All waste containing this compound must be classified as Hazardous Chemical Waste .

Step 2: Select an Appropriate Waste Container.

  • For Solids: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) wide-mouth bottle).

  • For Liquids/Solutions: Use a sealable, shatter-resistant, and chemically compatible container (e.g., an HDPE or coated glass bottle).

  • For Contaminated Labware (Sharps): Place items like contaminated needles or razor blades in a designated sharps container.

  • For Contaminated Labware (Non-Sharps): Place items like gloves, bench paper, and pipette tips into a sealed plastic bag or a lined container designated for solid chemical waste.

Step 3: Label the Container. Proper labeling is a critical, non-negotiable step for safety and compliance. The label must be securely affixed and clearly legible.

  • Write "Hazardous Waste" prominently.

  • List all chemical constituents by their full name, including solvents. For this compound, write the full chemical name.

  • Estimate the percentage of each component.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

  • Include the date the waste was first added to the container.

Step 4: Accumulate Waste Safely.

  • Keep the waste container tightly sealed when not in use.[9][10]

  • Store the container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet.

  • Ensure the exterior of the container remains clean and free of contamination.[10]

  • Crucially, do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

Step 1: Alert Personnel. Notify all personnel in the immediate area of the spill.

Step 2: Evacuate and Ventilate. If the spill is large or in a poorly ventilated area, evacuate the vicinity. Ensure adequate ventilation by opening sashes on fume hoods.

Step 3: Don Additional PPE. Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills, a respirator may be necessary.

Step 4: Contain and Absorb.

  • Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit absorbent).

  • Work from the outside of the spill inward to prevent spreading.

Step 5: Collect and Dispose.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste.

Final Disposal Pathway: Incineration

The recommended and most environmentally sound disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration at a licensed chemical destruction facility.[8][11]

  • Mechanism: Incineration effectively destroys the compound by breaking down its stable aromatic and heterocyclic structures into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. Flue gas scrubbing systems in modern incinerators capture these and other potentially harmful byproducts.[8][11]

  • Procedure: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup. Do not attempt to transport or dispose of the waste yourself.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

DisposalWorkflow start_end start_end process process decision decision hazard hazard storage storage start Start: Generate Waste identify Identify as Hazardous: This compound start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate Waste ppe->segregate spill Spill Occurred? spill_protocol Execute Spill Protocol spill->spill_protocol Yes store Store Securely in Satellite Accumulation Area spill->store No container Select & Label Appropriate Container spill_protocol->container Collect Spill Debris segregate->container container->store store->spill During Handling pickup Arrange Pickup via EH&S / Licensed Contractor store->pickup Container Full or Pickup Scheduled incinerate Final Disposal: High-Temp Incineration pickup->incinerate end_node End of Process incinerate->end_node

Caption: Decision workflow for safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • 3525000 - SAFETY DATA SHEET. Specific Manufacturer SDS (Source Not Specified).
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview . Bioresource technology, 99(10), 4029–4043. [Link]

  • 2-Methyl-1,8-naphthyridine-3-carboxylic acid | C10H8N2O2 | CID 2736908 . PubChem. [Link]

  • Wang, J., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies . Science of The Total Environment. [Link]

  • Padoley, K. V., et al. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview . ResearchGate. [Link]

  • Al-Gheethi, A., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . MDPI. [Link]

  • AF-418-NAU - SAFETY D
  • APPENDIX 6. TOXICOLOGICAL DATA FOR CLASS 3 SOLVENTS . FDA. [Link]

  • L-F-Calvo, E., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines . MDPI. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities . ResearchGate. [Link]

  • Moore, M. M. (2017). Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol . Regulatory Toxicology and Pharmacology, 91, 15-26. [Link]

  • Benzenamine, 2-methyl-: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Kaur, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities . Mini-Reviews in Medicinal Chemistry, 20. [Link]

  • Kumar, B., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues . RSC Publishing. [Link]

Sources

Personal protective equipment for handling 2-Methyl-1,8-naphthyridin-3-ol

[3]

Part 1: Chemical Risk Profile & Hazard Logic

Before selecting PPE, we must understand the nature of the threat. This compound is a functionalized naphthyridine.[3]

  • Chemical Class: Nitrogen Heterocycle / Naphthyridine derivative.[3]

  • Physical State: Typically a solid powder (off-white to yellow).[3]

  • Key Hazard Drivers:

    • Nitrogen Basicity: The 1,8-nitrogen placement creates potential for tissue interaction and irritation.[3] Analogs (e.g., 2-Methyl-1,8-naphthyridine) are classified as causing Serious Eye Damage (Category 1) and Acute Toxicity (Oral) [1, 2].[3]

    • Dust Aerosolization: As a powder, the primary vector of exposure is inhalation of dust or deposition on moist mucous membranes (eyes/lungs), where it can solubilize and cause immediate local necrosis or irritation.[3]

    • Unknown Chronic Toxicity: In drug development, intermediates often lack long-term toxicology data.[3] We operate under the Precautionary Principle : Treat as a potent bioactive agent until proven otherwise [3].[3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[3] Do not rely on a single layer of protection.[3]

Protection ZoneRequired EquipmentTechnical Justification
Ocular (Critical) Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses are insufficient .[3] Fine powders can bypass side shields.[3] Goggles provide a seal against airborne dust and splashes.[3] If handling >10g, add a Face Shield .[3]
Respiratory Engineering Control Primary: Fume Hood. PPE Secondary: N95 or P100 Respirator (if hood work is impossible).[3]The compound is a solid irritant.[3] Inhalation can trigger respiratory sensitization or acute mucosal damage.[3]
Dermal (Hand) Double Nitrile Gloves (min 5 mil thickness outer).[3]Protocol: Inspect inner glove for tears.[3] Change outer glove immediately upon contamination.[3] Note: If dissolved in DCM or Acetone, use Silver Shield® laminate gloves.[3]
Dermal (Body) Lab Coat (High-Neck/Buttoned) + Long Sleeves + Long Pants.[3]Prevents dust accumulation on skin.[3] Synthetic fabrics (polyester blends) are preferred over cotton to minimize dust retention, though cotton is better for fire safety.[3]

Part 3: Operational Protocols

Workflow 1: Weighing and Transfer (High Risk Phase)

The moment of highest risk is transferring the dry solid, where static electricity can disperse particles.

  • Engineering Setup:

    • Place the analytical balance inside a certified chemical fume hood.[3]

    • Verify face velocity is 80–100 fpm (feet per minute) [4].[3]

  • Static Control:

    • Use an anti-static gun or ionizer bar near the weighing boat.[3] Naphthyridines are organic solids and prone to static cling, which causes "jumping" of particles onto gloves/sleeves.

  • Transfer Technique:

    • Never pour from the stock bottle.[3] Use a clean spatula to transfer to a weighing boat.[3]

    • Cap immediately: Do not leave the stock bottle open while waiting for the balance to stabilize.

Workflow 2: Solubilization & Reaction

Once in solution, the risk profile shifts from inhalation to percutaneous absorption.[3]

  • Solvent Selection:

    • If dissolving in DMSO or DMF : Be hyper-vigilant.[3] These solvents are "skin carriers" and will transport the dissolved naphthyridine directly into the bloodstream [3].[3]

    • Glove Change: If a drop of DMSO/Naphthyridine solution touches your glove, remove the glove immediately .[3] Nitrile is permeable to DMSO.[3]

  • Glassware: Use standard ground-glass joints with Keck clips to prevent accidental opening during over-pressure events.[3]

Part 4: Emergency Response & Disposal[3]

Emergency Decision Logic

Scenario A: Eye Contact (Dust or Liquid) [3]

  • Immediate Action: Flush for 15 minutes minimum .

  • Mechanism: Naphthyridines can be basic.[3] Alkaline burns penetrate deeper than acid burns.[3] Seconds matter.

  • Medical: Seek evaluation for corneal erosion, even if pain subsides.[3]

Scenario B: Spill Cleanup (< 5 grams)

  • Isolate: Mark the area.[3]

  • PPE: Don goggles and double gloves.[3]

  • Method: Do NOT sweep dry dust (creates aerosols).[3]

  • Action: Cover with a paper towel dampened with a compatible solvent (e.g., ethanol) or water.[3] Wipe up wet.[3][4][5][6]

  • Disposal: Place wipes in a sealed bag labeled "Hazardous Solid Waste - Naphthyridine Contaminated".

Disposal Classification
  • Waste Stream: Hazardous Organic Waste (Nitrogen-containing).[3]

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) as nitrogen heterocycles can form unstable N-oxides or degrade exothermically.[3]

Part 5: Visualizations

Diagram 1: PPE & Handling Decision Tree

This logic flow ensures you select the correct protection based on the state of the matter (Solid vs. Solution).[3]

PPE_SelectionStartSTART: Handling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSOLID (Powder)StateCheck->SolidLiquidLIQUID (Solution)StateCheck->LiquidSolidRiskRisk: Dust Inhalation & Eye DamageSolid->SolidRiskLiquidRiskRisk: Skin Absorption (Carrier Solvent)Liquid->LiquidRiskSolidPPEPPE: Goggles + N95 (if no hood) + NitrileSolidRisk->SolidPPESolidActionAction: Weigh inside Fume HoodUse Anti-static gunSolidPPE->SolidActionSolventCheckSolvent: DMSO/DMF?LiquidRisk->SolventCheckStandardSolventSolvent: Ethanol/WaterSolventCheck->StandardSolventNOHighRiskGlovePPE: Silver Shield / Laminate GlovesSolventCheck->HighRiskGloveYESStdRiskGlovePPE: Double Nitrile GlovesStandardSolvent->StdRiskGlove

Caption: Decision logic for PPE selection based on physical state and carrier solvent risks.

Diagram 2: Emergency Spill Response Protocol

A self-validating loop to ensure safe cleanup of potent research chemicals.[3]

Spill_ResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessSmallSolidSmall Solid (<5g)Assess->SmallSolidLargeOrLiqLarge (>5g) or LiquidAssess->LargeOrLiqDrySweepDry Sweep?SmallSolid->DrySweepAbsorbAbsorb with Vermiculite/SandLargeOrLiq->AbsorbStopSTOP! Aerosol RiskDrySweep->StopYESWetWipeWet Wipe Method(Damp Paper Towel)DrySweep->WetWipeNOStop->WetWipeCorrect ActionBagDouble Bag & LabelWetWipe->BagAbsorb->BagWasteHazardous Waste BinBag->Waste

Caption: Step-by-step spill response emphasizing the avoidance of dry sweeping to prevent aerosolization.

References

  • PubChem. (n.d.).[3] Compound Summary: 2-Methyl-1,8-naphthyridine-3-carboxylic acid.[3][7] National Library of Medicine.[3] Retrieved from [Link][3][7]

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.